molecular formula C16H16N6 B606661 CHR-6494 CAS No. 1333377-65-3

CHR-6494

カタログ番号: B606661
CAS番号: 1333377-65-3
分子量: 292.34 g/mol
InChIキー: CZZCAOGIEGXMBZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

a haspir inhibitor with antineoplastic activity;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZCAOGIEGXMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742629
Record name 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333377-65-3
Record name 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CHR-6494: A Deep Dive into its Mechanism of Action as a Haspin Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: CHR-6494 is a potent and selective small-molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase essential for the proper progression of mitosis.[1] Elevated expression of Haspin is observed in various cancers, correlating with tumor malignancy and poor patient outcomes, thus positioning it as a compelling target for anticancer drug development.[2][3] This technical guide elucidates the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and preclinical antitumor activity.

Core Mechanism: Inhibition of Haspin Kinase and Histone H3 Phosphorylation

This compound exerts its biological effects through the direct inhibition of Haspin kinase.[1] The primary molecular consequence of this inhibition is the suppression of histone H3 phosphorylation at the threonine 3 residue (H3T3ph). This phosphorylation event is a critical prerequisite for the recruitment of the chromosomal passenger complex (CPC) to the centromere during mitosis, which in turn is necessary for the proper function of Aurora B kinase. By preventing H3T3 phosphorylation, this compound disrupts this crucial signaling cascade, leading to profound defects in mitotic progression.

The inhibitory potency of this compound against Haspin kinase is significant, with a reported IC50 of 2 nM in a FRET-based assay. This potent and selective inhibition of Haspin over other kinases, including Aurora B, underscores its targeted mechanism of action.

Cellular Consequences of Haspin Inhibition by this compound

The disruption of H3T3 phosphorylation by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis. These effects have been consistently observed across a range of cancer cell lines, including those derived from cervical, colon, breast, and melanoma cancers.

1. Mitotic Catastrophe: Treatment with this compound induces a phenotype characteristic of mitotic catastrophe. This is defined by a series of mitotic errors, including:

  • Chromosome Misalignment: Failure of chromosomes to properly align at the metaphase plate.

  • Spindle Abnormalities: Formation of multipolar or otherwise abnormal mitotic spindles.

  • Centrosome Amplification: An increase in the number of centrosomes.

2. G2/M Cell Cycle Arrest: As a consequence of the severe mitotic defects, the spindle assembly checkpoint is activated. This leads to an arrest of the cell cycle in the G2/M phase, preventing the cell from proceeding through mitosis with a compromised genome. This is often accompanied by an upregulation of the spindle assembly checkpoint protein BUB1 and the mitotic arrest marker cyclin B1.

3. Induction of Apoptosis: Prolonged G2/M arrest and the inability to resolve the mitotic errors ultimately lead to the induction of apoptosis (programmed cell death). This is evidenced by the activation of caspases 3 and 7 and the cleavage of PARP (Poly ADP-Ribose Polymerase).

4. Anti-Angiogenic Effects: Beyond its direct effects on tumor cells, this compound has also demonstrated anti-angiogenic properties in ex vivo assays, suggesting it may also impact the tumor microenvironment.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified in numerous cancer cell lines. The following tables summarize the reported IC50 values.

Table 1: In Vitro Inhibitory Concentration (IC50) of this compound against Haspin Kinase

Assay TypeIC50 (nM)Reference
FRET Assay2

Table 2: Anti-proliferative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HCT-116Colon Cancer500
HeLaCervical Cancer473
MDA-MB-231Breast Cancer752
Wi-38Normal Lung Fibroblast1059
COLO-792Melanoma (Wild Type)497
RPMI-7951Melanoma (BRAFV600E)628
MeWoMelanoma (Wild Type)Not specified
MDA-MB-435Melanoma (BRAFV600E)Not specified

Table 3: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosing RegimenOutcomeReference
Nude mice with HCT-116 xenograftsColorectal Cancer50 mg/kg; i.p. in two cycles of five consecutive days for 15 daysTumor growth inhibition
Nude mice with MDA-MB-231 xenograftsBreast Cancer20 mg/kg; i.p. for 15 consecutive daysTumor volume and weight inhibition
ApcMin/+ miceIntestinal PolypsIntraperitoneal injection for 50 daysSignificant inhibition of intestinal polyp development
Nude mice with BxPC-3-Luc xenograftsPancreatic CancerAdministration for 4 weeksSignificant inhibition of tumor growth

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

CHR_6494_Mechanism_of_Action cluster_drug Drug Intervention cluster_kinase Kinase Activity cluster_histone Histone Modification cluster_mitosis Mitotic Progression cluster_cellular_outcome Cellular Outcome CHR6494 This compound Haspin Haspin Kinase CHR6494->Haspin Inhibits H3T3ph Phosphorylated H3T3 (H3T3ph) Haspin->H3T3ph Phosphorylates H3T3 Histone H3 (Threonine 3) CPC Chromosomal Passenger Complex (CPC) Recruitment H3T3ph->CPC Mitosis Proper Mitotic Progression CPC->Mitosis G2M_Arrest G2/M Arrest MitoticCatastrophe Mitotic Catastrophe (Chromosome Misalignment, Spindle Abnormalities) MitoticCatastrophe->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models CellLines Cancer Cell Lines (e.g., HCT-116, HeLa, Melanoma lines) Treatment This compound Treatment (Dose-response and time-course) CellLines->Treatment Viability Cell Viability Assay (e.g., Crystal Violet, XTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Caspase 3/7 activity, Annexin V) Treatment->Apoptosis WesternBlot Western Blot (H3T3ph, Cleaved PARP) Treatment->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Migration Cell Migration Assay (e.g., Scratch assay, Transwell) Treatment->Migration AnimalModel Xenograft Mouse Models (e.g., HCT-116, MDA-MB-231) InVivoTreatment This compound Administration (e.g., Intraperitoneal injection) AnimalModel->InVivoTreatment TumorMeasurement Tumor Volume and Weight Measurement InVivoTreatment->TumorMeasurement

References

The Role of CHR-6494 in Inhibiting Histone H3T3 Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHR-6494 is a potent and selective small-molecule inhibitor of Haspin kinase, a serine/threonine kinase crucial for the proper alignment of chromosomes during mitosis. By targeting Haspin, this compound effectively prevents the phosphorylation of histone H3 at threonine 3 (H3T3ph), a key event in the mitotic cascade. This inhibition disrupts the recruitment of the Chromosomal Passenger Complex (CPC) to the centromere, leading to mitotic catastrophe, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its efficacy in various cancer cell lines.

Introduction

Histone modifications play a pivotal role in regulating chromatin structure and function. The phosphorylation of histone H3 at threonine 3 (H3T3) is a critical mitotic mark catalyzed by the kinase Haspin (also known as GSG2).[1][2] This phosphorylation event creates a docking site for the Survivin subunit of the Chromosomal Passenger Complex (CPC), which is essential for the proper localization and function of Aurora B kinase at the centromere.[3][4] The correct functioning of the CPC is vital for chromosome segregation and the spindle assembly checkpoint.

This compound has emerged as a first-in-class, potent inhibitor of Haspin kinase.[5] Its high selectivity and efficacy in disrupting the Haspin-H3T3ph-CPC axis make it a valuable tool for cancer research and a promising candidate for therapeutic development. This document outlines the core mechanism of this compound and provides detailed methodologies for its investigation.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of Haspin kinase. By binding to the ATP-binding pocket of Haspin, it prevents the transfer of a phosphate group to its substrate, histone H3. This direct inhibition leads to a significant reduction in the levels of H3T3 phosphorylation within mitotic cells.

The signaling pathway initiated by Haspin and inhibited by this compound can be visualized as follows:

cluster_0 Mitotic Signaling Cascade cluster_1 Inhibition by this compound Plk1 Plk1 Haspin_inactive Inactive Haspin Plk1->Haspin_inactive Phosphorylates Cdk1 Cdk1 Cdk1->Haspin_inactive Phosphorylates Haspin_active Active Haspin Haspin_inactive->Haspin_active Activation H3T3 Histone H3 (Threonine 3) Haspin_active->H3T3 Phosphorylates Mitotic_Catastrophe Mitotic Catastrophe Haspin_active->Mitotic_Catastrophe H3T3ph Phosphorylated H3T3 (H3T3ph) CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits Mitotic_Progression Correct Mitotic Progression CPC->Mitotic_Progression Ensures CHR6494 This compound CHR6494->Haspin_active Inhibits

Caption: Signaling pathway of Haspin-mediated H3T3 phosphorylation and its inhibition by this compound.

Quantitative Data on this compound Efficacy

This compound demonstrates potent inhibition of Haspin kinase and exhibits significant anti-proliferative effects across a range of cancer cell lines.

Table 1: In Vitro Kinase Inhibition
TargetIC50 (nM)Assay Type
Haspin2FRET-based kinase assay
Aurora B>10,000Kinase assay
Other Kinases (Panel of 27)Selective for HaspinKinase assays
Data sourced from multiple studies.
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
HCT-116Colon Carcinoma500
HeLaCervical Cancer473
MDA-MB-231Breast Cancer752
Wi-38Normal Lung Fibroblast1059
COLO-792Melanoma497
RPMI-7951Melanoma628
MCF7Breast Cancer900.4
SKBR3Breast Cancer1530
BxPC-3-LucPancreatic Cancer849.0
IC50 values were determined after 72 hours of treatment.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound.

In Vitro Haspin Kinase Assay (FRET-based)

This assay quantitatively measures the enzymatic activity of Haspin kinase and the inhibitory potency of this compound.

cluster_0 Experimental Workflow Start Start Mix Mix Haspin Kinase, ATP, and FRET Peptide Start->Mix Add_Inhibitor Add this compound (or DMSO control) Mix->Add_Inhibitor Incubate Incubate at RT Add_Inhibitor->Incubate Add_Protease Add Site-Specific Protease Incubate->Add_Protease Measure_FRET Measure FRET Signal (Donor/Acceptor Emission Ratio) Add_Protease->Measure_FRET Analyze Calculate % Inhibition and IC50 Value Measure_FRET->Analyze

Caption: Workflow for a FRET-based in vitro kinase assay.

Methodology:

  • Reaction Setup: In a 384-well plate, combine recombinant Haspin kinase, ATP, and a synthetic FRET peptide substrate containing the H3T3 sequence.

  • Inhibitor Addition: Add this compound at various concentrations (typically a serial dilution). Include a DMSO-only control.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed. Haspin will phosphorylate the FRET peptide.

  • Protease Digestion: Add a site-specific protease that specifically cleaves the non-phosphorylated FRET peptide. Phosphorylation by Haspin protects the peptide from cleavage.

  • FRET Measurement: Measure the fluorescence resonance energy transfer (FRET) signal using a plate reader. Cleavage of the peptide disrupts FRET. The ratio of donor to acceptor emission is used to quantify the extent of phosphorylation.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (XTT Assay)

This assay determines the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa) in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach for 24 hours.

  • Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 100 µM) for 48-72 hours. Include a DMSO-only control.

  • XTT Reagent Addition: Add the XTT (sodium 3’-[1-(phenylaminocarbonyl)- 3,4-tetrazolium]-bis(4-methoxy-6-nitro) benzene sulfonic acid hydrate) reagent to each well.

  • Incubation: Incubate the plate for 1-2 hours. Metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control. Determine the IC50 value using graphing software like GraphPad Prism.

Western Blot Analysis of H3T3 Phosphorylation

This method is used to directly assess the in-cell inhibition of H3T3 phosphorylation by this compound.

Methodology:

  • Cell Treatment: Culture cancer cells to approximately 70-80% confluency and treat with various concentrations of this compound (e.g., 0, 100, 500 nM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in SDS sample buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated H3T3 (pH3T3).

    • Incubate with a corresponding secondary antibody conjugated to a fluorescent dye or HRP.

    • To normalize for protein loading, probe the same membrane with an antibody against total Histone H3.

  • Detection and Analysis: Visualize the protein bands using an appropriate detection system (e.g., Odyssey IR scanner). Quantify the band intensities to determine the relative levels of pH3T3.

Immunofluorescence Staining for Mitotic Phenotypes

This technique visualizes the cellular effects of this compound, such as chromosome misalignment and centrosome amplification.

Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound (e.g., 500 nM) or DMSO.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining:

    • Incubate with primary antibodies against α-tubulin (for mitotic spindle) and γ-tubulin (for centrosomes).

    • Incubate with fluorescently labeled secondary antibodies.

  • DNA Staining: Counterstain the DNA with DAPI.

  • Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.

  • Phenotypic Analysis: Quantify the percentage of mitotic cells exhibiting abnormal phenotypes such as misaligned chromosomes or multiple centrosomes.

Conclusion

This compound is a highly specific and potent inhibitor of Haspin kinase, effectively blocking the phosphorylation of histone H3 at threonine 3. This mechanism of action leads to significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell models. The detailed protocols provided in this guide offer a robust framework for researchers to investigate the cellular and molecular consequences of Haspin inhibition with this compound. Further research into the synergistic potential of this compound with other anti-cancer agents may pave the way for novel therapeutic strategies.

References

CHR-6494: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

CHR-6494 is a potent and selective small-molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in regulating mitosis. This technical guide details the discovery and preclinical development of this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its characterization. Discovered through high-throughput screening, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, including melanoma, colorectal, breast, and pancreatic cancer. This document compiles the available quantitative data, provides detailed experimental protocols, and visualizes key pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: The Discovery of a First-in-Class Haspin Inhibitor

This compound emerged from high-throughput screening efforts aimed at identifying inhibitors of Haspin kinase, an atypical kinase that phosphorylates histone H3 at threonine 3 (H3T3ph).[1] This phosphorylation event is critical for the proper alignment of chromosomes during mitosis.[2][3] The discovery of this compound provided a first-in-class chemical probe to investigate the therapeutic potential of targeting Haspin in oncology.[4] Developed by Chroma Therapeutics, this compound is an imidazolyl-pyridazine derivative with a potent inhibitory activity against Haspin.[5] Its development has been primarily in the preclinical phase, with no evidence of progression to human clinical trials to date.

Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of Haspin kinase. This inhibition prevents the phosphorylation of histone H3 at threonine 3, a key step in the mitotic cascade. The loss of H3T3ph leads to a "mitotic catastrophe" characterized by chromosome misalignment, defective spindle and centrosome formation, and ultimately, cell cycle arrest in the G2/M phase, followed by apoptosis.

dot

cluster_0 This compound Mechanism of Action CHR_6494 This compound Haspin_Kinase Haspin Kinase CHR_6494->Haspin_Kinase Inhibits H3T3_Phos Histone H3T3 Phosphorylation Haspin_Kinase->H3T3_Phos Mediates Mitotic_Catastrophe Mitotic Catastrophe Haspin_Kinase->Mitotic_Catastrophe Inhibition leads to Chromosome_Alignment Proper Chromosome Alignment H3T3_Phos->Chromosome_Alignment Mitotic_Progression Normal Mitotic Progression Chromosome_Alignment->Mitotic_Progression G2M_Arrest G2/M Arrest Mitotic_Catastrophe->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a variety of cancer cell lines. Its inhibitory effect on Haspin kinase is in the low nanomolar range.

ParameterValueReference
Haspin Kinase IC50 2 nM

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in numerous cancer cell lines.

Cell LineCancer TypeIC50 (Anti-proliferative)IC50 (Apoptosis)Reference
HCT-116Colorectal500 nM500 nM
HeLaCervical473 nM473 nM
MDA-MB-231Breast752 nM752 nM
Wi-38Normal Lung Fibroblast1059 nM-
COLO-792Melanoma497 nM-
RPMI-7951Melanoma628 nM-
MeWoMelanoma396 nM - 1229 nM (range)-
MDA-MB-435Melanoma--
SKBR3Breast--
BxPC-3-LucPancreatic--

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in several mouse xenograft models.

Cancer TypeXenograft ModelDosing RegimenOutcomeReference
Colorectal CancerHCT-11650 mg/kg, i.p., 2 cycles of 5 consecutive daysTumor growth inhibition
Breast CancerMDA-MB-23120 mg/kg, i.p., 15 consecutive daysInhibition of tumor volume and weight
Breast CancerMDA-MB-23150 mg/kg, i.p., 4 cycles of 5 consecutive days over 35 daysFailed to inhibit tumor growth
Pancreatic CancerBxPC-3-LucNot specifiedSignificantly inhibited tumor growth
Familial Colon TumorApcMin/+ mice50 mg/kg, i.p., for 50 daysSignificantly inhibited intestinal polyp development

Experimental Protocols

Cell Viability Assays

XTT Assay

  • Seed cells in 96-well plates at a density of 2 x 10^4 cells per well and allow to attach for 24 hours.

  • Treat cells with various concentrations of this compound (0.01–100 μM) in eight replicates for each concentration.

  • After 48 hours of drug administration, add the XTT reagent.

  • Measure the absorbance 1 hour after adding the XTT reagent.

  • Determine IC50 values using GraphPad Prism software.

Crystal Violet Staining Assay

  • Seed cells in triplicate in 96-well culture plates at a density of 4,000 cells/well.

  • After 24 hours of attachment, treat cells with this compound at various concentrations.

  • At the end of the treatment period, fix cells with 4% paraformaldehyde/PBS for 10 minutes at room temperature.

  • Stain with 0.05% crystal violet in PBS for 20 minutes at room temperature.

  • Wash plates with tap water and air dry.

  • Solubilize the dye with 30% acetic acid and measure the absorbance at 590 nm.

Cell Cycle Analysis

Propidium Iodide Staining

  • Treat cells with this compound for 48 hours.

  • Fix cells with cold 70% ethanol.

  • Stain cells with propidium iodide.

  • Measure DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay

Caspase 3/7 Activity Assay

  • Treat cells with this compound for 72 hours.

  • Measure caspase 3/7 activity using the Caspase 3/7 Glo Assay Kit according to the manufacturer's instructions.

In Vivo Xenograft Studies

General Protocol

  • Inject cancer cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).

  • Allow tumors to reach a specified average volume (e.g., 62 mm³).

  • Randomly divide mice into control (vehicle-treated) and this compound treatment groups.

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection according to the specified dosing regimen.

  • Monitor tumor volume and body weight throughout the study.

  • At the end of the study, sacrifice the mice and excise and weigh the tumors.

dot

cluster_1 In Vitro Experimental Workflow Cell_Culture Cancer Cell Lines (e.g., HCT-116, MDA-MB-231) CHR_Treatment Treat with this compound (various concentrations) Cell_Culture->CHR_Treatment Viability_Assay Cell Viability Assay (XTT or Crystal Violet) CHR_Treatment->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) CHR_Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Caspase 3/7 Activity) CHR_Treatment->Apoptosis_Assay Data_Analysis Data Analysis (IC50, % of cells in phase) Viability_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: A generalized workflow for in vitro experiments.

dot

cluster_2 In Vivo Xenograft Workflow Cell_Implantation Implant Cancer Cells into Mice Tumor_Growth Allow Tumors to Grow to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle (i.p. injection) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint: Sacrifice and Excise Tumors for Analysis Monitoring->Endpoint

Caption: A typical workflow for in vivo xenograft studies.

Conclusion

This compound is a potent, first-in-class inhibitor of Haspin kinase with demonstrated preclinical anti-tumor activity in a variety of cancer models. Its mechanism of action, involving the induction of mitotic catastrophe, makes it an interesting candidate for further investigation. While in vivo studies have shown mixed results, particularly in breast cancer models, its efficacy in colorectal and pancreatic cancer models warrants further exploration. The lack of clinical trial data suggests that this compound itself may not have advanced, but it remains a valuable tool for studying Haspin biology and a foundation for the development of next-generation Haspin inhibitors. This guide provides a comprehensive overview of the discovery and preclinical development of this compound, serving as a valuable resource for the scientific community.

References

The Haspin Inhibitor CHR-6494: A Technical Guide to its Effects on Mitotic Progression and the Cell Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHR-6494 is a potent and selective small-molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in the proper execution of mitosis. By targeting Haspin, this compound disrupts a key signaling pathway essential for chromosome alignment and segregation, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells. This technical guide provides an in-depth overview of the effects of this compound on mitotic progression and the cell cycle, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

Introduction

The fidelity of cell division is paramount for maintaining genomic stability. Mitosis, the process of chromosome segregation, is tightly regulated by a network of protein kinases.[1] Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), also known as GSG2, is a critical mitotic kinase that phosphorylates histone H3 at threonine 3 (H3T3ph).[2][3] This phosphorylation event serves as a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of chromosome-microtubule attachments and the spindle assembly checkpoint.[3][4] Elevated Haspin expression has been observed in various cancers, making it an attractive therapeutic target.

This compound is an imidazolyl-pyridazine derivative that acts as a potent inhibitor of Haspin kinase. Its anti-proliferative effects have been demonstrated in multiple cancer cell lines, including breast, colon, and melanoma. This document serves as a comprehensive resource for researchers and drug development professionals interested in the cellular and molecular consequences of Haspin inhibition by this compound.

Effects on Cell Cycle Progression

This compound treatment leads to a significant perturbation of the cell cycle, primarily causing an arrest in the G2/M phase. This effect is dose-dependent and has been observed across various cancer cell lines.

Quantitative Analysis of Cell Cycle Distribution

The following tables summarize the quantitative effects of this compound on the cell cycle distribution in different cancer cell lines, as determined by flow cytometry analysis of propidium iodide (PI) stained cells.

Table 1: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Breast Cancer Cells

Treatment (24h)% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Control (DMSO)60.3 ± 1.222.0 ± 0.817.7 ± 0.6
This compound (500 nM)50.1 ± 1.024.5 ± 0.725.4 ± 0.5
This compound (1000 nM)48.9 ± 1.824.8 ± 0.926.3 ± 1.5

Table 2: Effect of this compound on Cell Cycle Distribution in SKBR3 Breast Cancer Cells

Treatment (24h)% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Control (DMSO)55.2 ± 2.128.3 ± 1.516.5 ± 0.9
This compound (1000 nM)42.5 ± 2.529.1 ± 1.828.4 ± 1.2

Table 3: Effect of this compound on Cell Cycle Distribution in MCF7 Breast Cancer Cells

Treatment (24h)% of Cells in G0/G1% of Cells in S% of aCells in G2/M
Control (DMSO)65.1 ± 1.520.5 ± 1.114.4 ± 0.7
This compound (1000 nM)55.8 ± 1.922.3 ± 1.321.9 ± 1.0

Table 4: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
BxPC-3-LucPancreatic849.0
COLO-792Melanoma497
RPMI-7951Melanoma628

Impact on Mitotic Progression

The G2/M arrest induced by this compound is a direct consequence of its impact on critical mitotic events. Inhibition of Haspin disrupts the normal sequence of events required for accurate chromosome segregation.

Delay in Mitotic Entry

Studies using synchronized cell populations have shown that this compound delays the entry into mitosis. In synchronized HeLa and U2OS cells, treatment with this compound at the G1/S boundary or in the S/G2 phase leads to a prolonged interphase and a delayed onset of mitosis.

Mitotic Defects

Cells that eventually enter mitosis in the presence of this compound exhibit a range of defects, including:

  • Chromosome Misalignment: Inhibition of Haspin leads to improper alignment of chromosomes at the metaphase plate.

  • Multipolar Spindles: this compound treatment can induce the formation of multipolar spindles, leading to abnormal chromosome segregation.

  • Centrosome Amplification: An increased number of cells with more than two centrosomes per mitotic cell has been observed following this compound treatment.

Induction of Apoptosis

The accumulation of mitotic errors and the sustained cell cycle arrest ultimately trigger programmed cell death, or apoptosis. Treatment with this compound has been shown to increase the percentage of apoptotic cells in a dose-dependent manner in various cancer cell lines.

Molecular Mechanism of Action

The effects of this compound on the cell cycle and mitosis are rooted in its specific inhibition of Haspin kinase and the subsequent disruption of a critical signaling pathway.

The Haspin-H3T3ph-CPC Axis

Haspin_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates Threonine 3 H3T3ph Phosphorylated Histone H3 (H3T3ph) CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits to Centromere Centromere Centromere CPC->Centromere MitoticProgression Correct Mitotic Progression Centromere->MitoticProgression Ensures proper chromosome segregation CHR6494 This compound CHR6494->Haspin Inhibits

Caption: Signaling pathway of Haspin and its inhibition by this compound.

As depicted in the diagram, Haspin kinase phosphorylates histone H3 at threonine 3. This phosphorylation mark acts as a "landing pad" for the Chromosomal Passenger Complex (CPC), recruiting it to the centromeres of chromosomes. The proper localization of the CPC is essential for correcting improper microtubule-kinetochore attachments and ensuring the accurate segregation of sister chromatids during anaphase.

This compound directly inhibits the kinase activity of Haspin. This prevents the phosphorylation of H3T3, leading to the mislocalization of the CPC away from the centromeres. The delocalized CPC is unable to perform its error-correction functions, resulting in the observed mitotic defects and ultimately, cell cycle arrest and apoptosis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the effects of this compound.

Cell Culture and Drug Treatment
  • Cell Lines: Various cancer cell lines such as HeLa, U2OS, MDA-MB-231, SKBR3, and MCF7 are commonly used.

  • Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in culture medium.

Cell Cycle Analysis by Flow Cytometry

Flow_Cytometry_Workflow start Cell Culture with This compound Treatment harvest Harvest Cells (Trypsinization) start->harvest fix Fixation (e.g., 70% Ethanol) harvest->fix stain Staining (Propidium Iodide & RNase A) fix->stain acquire Data Acquisition (Flow Cytometer) stain->acquire analyze Data Analysis (Cell Cycle Modeling) acquire->analyze end Cell Cycle Profile analyze->end

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

  • Cell Preparation: Cells are seeded and treated with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

  • Harvesting: Adherent cells are detached using trypsin-EDTA, and all cells are collected by centrifugation.

  • Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours to fix and permeabilize the cells.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to degrade RNA and ensure that only DNA is stained.

  • Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer.

  • Analysis: The DNA content histograms are analyzed using cell cycle modeling software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunoblotting
  • Protein Extraction: Cells treated with this compound are lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is incubated with primary antibodies specific for target proteins (e.g., phospho-Histone H3 (Thr3), total Histone H3, Cyclin B1, GAPDH). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) that facilitates detection.

  • Visualization: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Live-Cell Imaging
  • Cell Seeding: Cells are seeded in a glass-bottom dish or multi-well plate suitable for microscopy.

  • Transfection/Transduction (Optional): To visualize specific cellular components, cells can be engineered to express fluorescently tagged proteins (e.g., H2B-GFP to visualize chromosomes).

  • Drug Treatment and Imaging: Cells are treated with this compound, and time-lapse images are acquired using a live-cell imaging microscope equipped with an environmental chamber to maintain optimal cell culture conditions.

  • Analysis: The acquired images are analyzed to determine mitotic timing, observe chromosome dynamics, and identify mitotic defects.

Conclusion

This compound is a valuable tool for studying the role of Haspin kinase in mitosis and for exploring the therapeutic potential of Haspin inhibition in oncology. Its mechanism of action, centered on the disruption of the Haspin-H3T3ph-CPC signaling axis, leads to a cascade of events including G2/M cell cycle arrest, mitotic catastrophe, and apoptosis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted effects of this compound and to advance the development of novel anti-mitotic cancer therapies.

References

The Impact of CHR-6494 on Inducing Mitotic Catastrophe in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHR-6494 is a potent, small-molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase crucial for proper mitotic progression.[1][2] By targeting Haspin, this compound disrupts the phosphorylation of histone H3 at threonine 3 (H3T3ph), a key event for the centromeric recruitment of the Chromosomal Passenger Complex (CPC).[1][3] This disruption leads to a cascade of mitotic errors, including chromosome misalignment and multipolar spindle formation, ultimately culminating in mitotic catastrophe and apoptotic cell death in cancer cells.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on various cancer cell lines, detailed experimental protocols for its study, and visualizations of the key pathways and experimental workflows.

Mechanism of Action: Inhibition of Haspin Kinase

This compound acts as a potent inhibitor of Haspin kinase with a reported IC50 of 2 nM in a FRET assay. Haspin is an atypical kinase that plays a pivotal role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is critical for the proper localization of the Chromosomal Passenger Complex (CPC), which includes key mitotic regulators like Aurora B kinase, to the centromere.

The inhibition of Haspin by this compound leads to a significant reduction in H3T3ph levels. This, in turn, disrupts the recruitment and function of the CPC, leading to a series of mitotic defects:

  • Chromosome Misalignment: Improper attachment of microtubules to kinetochores.

  • Precocious Loss of Sister Chromatid Cohesion: Premature separation of sister chromatids.

  • Formation of Multipolar Spindles: The presence of more than two spindle poles, leading to improper chromosome segregation.

These severe mitotic errors trigger the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest. If the cell is unable to correct these defects, it ultimately undergoes mitotic catastrophe, a form of cell death characterized by aberrant nuclear morphology and aneuploidy, often followed by apoptosis.

Quantitative Data on the Effects of this compound

The anti-proliferative and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key findings from published studies.

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeIC50 (nM)AssayReference
HCT-116Colon Carcinoma500XTT Assay (72h)
HeLaCervical Cancer473XTT Assay (72h)
MDA-MB-231Triple-Negative Breast Cancer752XTT Assay (72h)
COLO-792Melanoma497Crystal Violet Staining (72h)
RPMI-7951Melanoma628Crystal Violet Staining (72h)
BxPC-3-LucPancreatic Cancer849XTT Assay

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment (Concentration)% of Cells in G2/M Phase (Mean ± SD)Reference
MDA-MB-231Control (DMSO)17.7 ± 0.6
500 nM this compound25.4 ± 0.5
1000 nM this compound26.3 ± 1.5
SKBR3Control (DMSO)Not specified
1000 nM this compoundIncreased vs. Control
MCF7Control (DMSO)Not specified
1000 nM this compoundIncreased vs. Control

Table 3: Induction of Apoptosis by this compound

Cell LineTreatment (Concentration, Time)Apoptosis InductionReference
COLO-792300 nM this compound (72h)3-fold increase in Caspase 3/7 activity
600 nM this compound (72h)6-fold increase in Caspase 3/7 activity
RPMI-7951300 nM this compound (72h)8.5-fold increase in Caspase 3/7 activity
600 nM this compound (72h)16-fold increase in Caspase 3/7 activity
MDA-MB-231This compound (Concentration not specified)Significant increase in early and late apoptosis
SKBR3This compound (Concentration not specified)Significant increase in early and late apoptosis

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.

Materials:

  • Cancer cell lines (e.g., HCT-116, HeLa, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • XTT labeling and electron-coupling reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the overnight medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Add 50 µL of the XTT mixture to each well and incubate for 4 hours at 37°C.

  • Measure the absorbance of the samples at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence for Mitotic Spindle and Centrosome Analysis

Objective: To visualize the effects of this compound on the mitotic spindle and centrosomes.

Materials:

  • Cancer cell lines grown on coverslips

  • This compound

  • 4% paraformaldehyde in PBS

  • 0.5% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-α-tubulin (for mitotic spindle), anti-γ-tubulin (for centrosomes)

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with this compound for a specified time.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

  • Wash the coverslips three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash the coverslips three times with PBS.

  • Mount the coverslips on microscope slides using a mounting medium containing DAPI.

  • Visualize and capture images using a fluorescence microscope.

Visualizations

Signaling Pathway of this compound-Induced Mitotic Catastrophe

CHR6494_Pathway cluster_0 Normal Mitosis CHR6494 This compound Haspin Haspin Kinase CHR6494->Haspin Inhibits H3T3ph Histone H3 Thr3 Phosphorylation Haspin->H3T3ph Promotes CPC Chromosomal Passenger Complex (CPC) Recruitment H3T3ph->CPC Enables MitoticErrors Mitotic Errors: - Chromosome Misalignment - Multipolar Spindles H3T3ph->MitoticErrors Leads to SAC Spindle Assembly Checkpoint (SAC) Activation MitoticErrors->SAC Activates Arrest Prolonged Mitotic Arrest SAC->Arrest Induces Catastrophe Mitotic Catastrophe Arrest->Catastrophe Results in Apoptosis Apoptosis Catastrophe->Apoptosis Triggers

Caption: Signaling pathway of this compound-induced mitotic catastrophe.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_assays Endpoint Assays start Start: Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treat Treat with this compound (Dose-Response and Time-Course) culture->treat viability Cell Viability Assay (e.g., XTT) treat->viability cellcycle Cell Cycle Analysis (Flow Cytometry) treat->cellcycle apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis microscopy Immunofluorescence (Spindle, Centrosomes) treat->microscopy data Data Analysis and Interpretation viability->data cellcycle->data apoptosis->data microscopy->data conclusion Conclusion: Determine IC50, Cell Cycle Arrest, Apoptosis, and Mitotic Phenotype data->conclusion

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising therapeutic agent that targets a key vulnerability in proliferating cancer cells – the fidelity of mitosis. Its specific inhibition of Haspin kinase triggers a well-defined pathway leading to mitotic catastrophe and apoptosis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the anti-cancer potential of this compound and other Haspin inhibitors. Future studies may focus on its efficacy in a broader range of cancer types, its potential for synergistic combinations with other anti-cancer agents, and the identification of biomarkers for predicting patient response.

References

The Apoptosis-Inducing Properties of CHR-6494: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHR-6494, a potent and selective small-molecule inhibitor of Haspin kinase, has emerged as a promising anti-cancer agent. Its mechanism of action is intrinsically linked to the induction of mitotic catastrophe, a form of cell death triggered by aberrant mitosis, which culminates in apoptosis. This technical guide provides an in-depth exploration of the apoptosis-inducing properties of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Introduction

Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a critical role in the proper alignment of chromosomes during mitosis through the phosphorylation of histone H3 at threonine 3 (H3T3ph).[1] Dysregulation of Haspin activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention. This compound is a potent inhibitor of Haspin, and its anti-proliferative effects have been demonstrated across a range of cancer cell lines.[2][3] This guide focuses specifically on the downstream consequence of Haspin inhibition by this compound: the induction of apoptosis.

Mechanism of Action: From Haspin Inhibition to Apoptosis

The primary mechanism by which this compound induces apoptosis is through the disruption of normal mitotic processes, leading to a state known as mitotic catastrophe. This process can be summarized in the following steps:

  • Inhibition of Haspin Kinase: this compound binds to Haspin, inhibiting its kinase activity.

  • Decreased Histone H3T3 Phosphorylation: The inhibition of Haspin leads to a reduction in the phosphorylation of histone H3 at threonine 3.[1]

  • Chromosome Misalignment: Proper H3T3 phosphorylation is essential for the recruitment of the chromosomal passenger complex (CPC) to the centromeres, which ensures correct microtubule-kinetochore attachments. Loss of this phosphorylation event results in chromosome misalignment during metaphase.

  • Spindle Assembly Checkpoint (SAC) Activation: The cell's surveillance mechanism, the SAC, detects these alignment errors and halts the cell cycle in mitosis to prevent aneuploidy.

  • Mitotic Catastrophe: Prolonged mitotic arrest due to the inability to correct the chromosome alignment defects leads to mitotic catastrophe, characterized by abnormal nuclear morphology and the formation of micronuclei.[4]

  • Induction of Apoptosis: Ultimately, cells undergoing mitotic catastrophe activate the intrinsic apoptotic pathway, leading to the activation of executioner caspases (caspase-3 and -7) and subsequent cell death.

Quantitative Data on the Apoptotic Effects of this compound

The pro-apoptotic and anti-proliferative effects of this compound have been quantified in numerous studies across various cancer cell lines. The following tables summarize key findings.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
COLO-792Melanoma497
RPMI-7951Melanoma628
MDA-MB-231Breast Cancer757.1
MCF7Breast Cancer900.4
SKBR3Breast Cancer1530
BxPC-3-LucPancreatic Cancer849.0
Table 2: Induction of Apoptosis and Caspase Activity by this compound
Cell LineTreatmentObservationFold Increase
COLO-792300 nM this compound (72h)Caspase 3/7 Activity3
COLO-792600 nM this compound (72h)Caspase 3/7 Activity6
RPMI-7951300 nM this compound (72h)Caspase 3/7 Activity8.5
RPMI-7951600 nM this compound (72h)Caspase 3/7 Activity16
MDA-MB-231This compoundIncreased early and late apoptosis-
SKBR3This compoundIncreased early and late apoptosis-

Data compiled from multiple sources.

Table 3: Effect of this compound on Cell Cycle Distribution
Cell LineTreatment% of Cells in G2/M Phase (Mean ± SD)
MDA-MB-231Control17.7 ± 0.6
MDA-MB-231500 nM this compound25.4 ± 0.5
MDA-MB-2311000 nM this compound26.3 ± 1.5

Data indicates a dose-dependent G2/M arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptosis-inducing properties of this compound.

Cell Viability and IC50 Determination (MTT/XTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

  • MTT/XTT Addition: Add 10-20 µL of MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, remove the medium and add 100 µL of solubilization solution to each well. If using XTT, this step is not necessary.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (calcium-containing)

  • Flow cytometer

Protocol:

  • Cell Harvesting: After treatment with this compound for the desired time, harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of the executioner caspases 3 and 7.

Materials:

  • Treated and untreated cells in a 96-well white-walled plate

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Protocol:

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound for the desired time.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to a control (e.g., untreated cells) to determine the fold increase in caspase-3/7 activity.

Detection of Cleaved PARP by Western Blot

Cleavage of PARP (poly(ADP-ribose) polymerase) by caspase-3 is a hallmark of apoptosis.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved PARP

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors. Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage and apoptosis.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

CHR6494_Apoptosis_Pathway CHR6494 This compound Haspin Haspin Kinase CHR6494->Haspin H3T3ph Histone H3 Thr3 Phosphorylation Haspin->H3T3ph Misalignment Chromosome Misalignment H3T3ph->Misalignment SAC Spindle Assembly Checkpoint (SAC) Activation Misalignment->SAC MitoticArrest Prolonged Mitotic Arrest SAC->MitoticArrest Catastrophe Mitotic Catastrophe MitoticArrest->Catastrophe Apoptosis Apoptosis Catastrophe->Apoptosis Caspases Caspase-3/7 Activation Apoptosis->Caspases PARP PARP Cleavage Caspases->PARP

Caption: this compound induced apoptosis pathway.

Experimental Workflow for Assessing Apoptosis

Experimental_Workflow start Start: Cancer Cell Culture treat Treat with this compound (Dose-response & Time-course) start->treat viability Cell Viability Assay (MTT/XTT) treat->viability ic50 Determine IC50 viability->ic50 apoptosis_assays Apoptosis Assays ic50->apoptosis_assays flow Flow Cytometry (Annexin V/PI) apoptosis_assays->flow caspase Caspase-3/7 Glo Assay apoptosis_assays->caspase western Western Blot (Cleaved PARP) apoptosis_assays->western end Conclusion: This compound induces apoptosis flow->end caspase->end western->end

Caption: Workflow for apoptosis assessment.

Conclusion

This compound effectively induces apoptosis in a variety of cancer cell lines by inhibiting Haspin kinase, which leads to mitotic catastrophe. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the anti-cancer potential of this compound. The consistent induction of apoptosis downstream of Haspin inhibition underscores the therapeutic promise of targeting this mitotic kinase in oncology drug development. Further studies, including in vivo models and combination therapies, are warranted to fully elucidate the clinical utility of this compound.

References

Foundational Research on Haspin Kinase as a Therapeutic Target: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Haspin, an atypical serine/threonine kinase, has emerged as a compelling therapeutic target, particularly in oncology. Its singular and critical role in mitosis—the phosphorylation of histone H3 at threonine 3 (H3T3ph)—presents a unique opportunity for selective intervention in rapidly proliferating cancer cells. This phosphorylation event is a key upstream regulator of the chromosomal passenger complex (CPC), ensuring proper chromosome alignment and segregation. Dysregulation of haspin activity leads to mitotic catastrophe and apoptosis, making its inhibition a promising anti-cancer strategy. This technical guide provides an in-depth overview of the foundational research on haspin kinase, including its mechanism of action, signaling pathways, and the development of small molecule inhibitors. We present quantitative data on inhibitor potency, detailed experimental protocols for key assays, and visual diagrams of relevant biological pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction to Haspin Kinase

Haspin, also known as germ cell-specific gene 2 (GSG2), is a unique member of the eukaryotic protein kinase family.[1] Unlike many other kinases, haspin's protein sequence shows weak homology to conserved kinase motifs, and it was initially considered a pseudokinase.[2][3] However, it is now well-established as an active kinase with a crucial role in cell division.[1][3]

Structurally, haspin possesses a C-terminal kinase domain and a less conserved N-terminal domain. The kinase domain has an atypical architecture that stabilizes a constitutively active conformation, allowing it to specifically recognize and phosphorylate the basic tail of histone H3. Haspin's expression is elevated in proliferating cells and various cancers, while being low in non-cycling cells, suggesting a favorable therapeutic window for its inhibitors.

Mechanism of Action and Signaling Pathway

The primary and only well-validated substrate of haspin kinase is histone H3. During mitosis, haspin specifically phosphorylates threonine 3 of histone H3 (H3T3). This post-translational modification serves as a crucial signal for the proper localization and activation of the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B.

The signaling cascade initiated by haspin is as follows:

  • Haspin Activation: In the M phase of the cell cycle, haspin is activated through phosphorylation by Cdk1, which leads to the recruitment of Polo-like kinase 1 (Plk1) for further phosphorylation and full activation.

  • H3T3 Phosphorylation: Activated haspin phosphorylates histone H3 at threonine 3, primarily at the centromeres.

  • CPC Recruitment: The phosphorylated H3T3 (H3T3ph) acts as a docking site for the CPC component Survivin. This interaction is essential for the recruitment and stabilization of the entire CPC, including Aurora B kinase, at the inner centromere.

  • Aurora B Activation and Function: The correct localization of Aurora B allows it to phosphorylate its downstream targets, which are critical for correcting improper kinetochore-microtubule attachments and ensuring proper chromosome segregation.

Disruption of this pathway through haspin inhibition prevents the localization of Aurora B, leading to defects in chromosome alignment, activation of the spindle assembly checkpoint, mitotic arrest, and ultimately, apoptosis.

Haspin_Signaling_Pathway cluster_activation Haspin Activation Cdk1 Cdk1 Haspin_inactive Inactive Haspin Cdk1->Haspin_inactive phosphorylates Plk1 Plk1 Plk1->Haspin_inactive phosphorylates Haspin_inactive->Plk1 recruits Haspin_active Active Haspin H3 Histone H3 Haspin_active->H3 phosphorylates H3T3ph p-H3T3 CPC Chromosomal Passenger Complex (CPC) (inc. Aurora B, Survivin) H3T3ph->CPC recruits AuroraB_localized Localized Aurora B CPC->AuroraB_localized Downstream Downstream Substrates AuroraB_localized->Downstream phosphorylates Segregation Proper Chromosome Segregation Downstream->Segregation Inhibitor Haspin Inhibitor Inhibitor->Haspin_active inhibits

Caption: Haspin Kinase Signaling Pathway in Mitosis.

Haspin Kinase as a Therapeutic Target in Cancer

The role of haspin in mitosis makes it an attractive target for cancer therapy. Cancer cells are characterized by uncontrolled proliferation and often exhibit genomic instability, making them particularly vulnerable to disruption of mitotic processes.

Key points supporting haspin as a cancer target:

  • Selective Expression: Haspin is highly expressed in proliferating cells, including a wide range of cancer types, but has low expression in quiescent, non-dividing cells. This suggests that haspin inhibitors may have a greater effect on cancer cells while sparing normal tissues.

  • Essential for Mitosis: Depletion or inhibition of haspin leads to severe mitotic defects, including chromosome misalignment and cohesion problems, ultimately triggering cell death.

  • Druggability: The ATP-binding pocket of haspin can be targeted by small molecule inhibitors. Several potent and selective inhibitors have been developed and have shown anti-tumor activity in preclinical models.

  • Overcoming Resistance: Haspin inhibition has shown efficacy in models of cancer that are resistant to other therapies, such as RAF/MEK inhibitors in melanoma.

Preclinical studies have demonstrated the anti-tumor effects of haspin inhibitors in various cancer models, including leukemia, breast cancer, colorectal cancer, and melanoma.

Haspin Kinase Inhibitors

The development of small molecule inhibitors targeting haspin has been a key focus of research. These inhibitors typically function by competing with ATP for binding to the kinase's active site.

InhibitorTypeTarget IC50 (nM)Cell-based EC50 (nM)Notes
CHR-6494 Imidazo[1,2-b]pyridazine2473 (HeLa), 500 (HCT-116), 752 (MDA-MB-231)First-in-class haspin inhibitor with a wide spectrum of anticancer effects.
LDN-192960 Acridine10-Also inhibits DYRK2 (IC50 = 48 nM).
LDN-209929 Acridine55-Shows 180-fold selectivity for Haspin over DYRK2.
CX-6258 --~150 (Melanoma cell lines)Also inhibits PIM kinases; promotes anti-tumor immunity.
5-Iodotubercidin Ribofuranosyl--Commonly used as a research tool for haspin inhibition.
LJ4827 4'-thioadenosine analogue0.45-Identified through in silico screening.
Haspin-IN-1 -119-Also inhibits CLK1 and DYRK1A.
Haspin-IN-3 -14-Potent anticancer effects.
Haspin-IN-4 -0.01-Selective haspin inhibitor with anticancer activity.
MU1920 -6-ATP-competitive, selective inhibitor.

Experimental Protocols

High-Throughput Screening for Haspin Inhibitors using TR-FRET

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for identifying haspin inhibitors in a high-throughput format.

Principle: The assay measures the phosphorylation of a biotinylated histone H3 peptide substrate by haspin. A europium-labeled anti-phospho-H3T3 antibody serves as the donor fluorophore, and streptavidin-conjugated allophycocyanin (APC), which binds the biotinylated peptide, acts as the acceptor. Phosphorylation brings the donor and acceptor into close proximity, resulting in a FRET signal.

Materials:

  • Recombinant MBP-Haspin

  • Biotinylated Histone H3 (1-21) peptide substrate

  • ATP

  • Europium-labeled anti-Histone H3T3ph antibody

  • Streptavidin-APC

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • 384-well assay plates

  • Test compounds

Procedure:

  • Prepare serial dilutions of test compounds in DMSO.

  • Add a small volume (e.g., 50 nL) of the compound dilutions to the assay wells.

  • Prepare a kinase/substrate mix containing MBP-Haspin and biotinylated H3 peptide in assay buffer.

  • Dispense the kinase/substrate mix into the assay wells.

  • Prepare an ATP solution in assay buffer.

  • Add the ATP solution to the wells to initiate the kinase reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Prepare a detection mix containing the Europium-labeled antibody and Streptavidin-APC in a quench buffer (e.g., 10 mM EDTA in assay buffer).

  • Add the detection mix to the wells to stop the reaction and initiate FRET.

  • Incubate at room temperature for at least 60 minutes.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 337 nm.

  • Calculate the ratio of acceptor to donor fluorescence and determine the percent inhibition for each compound.

TR_FRET_Workflow Start Start Dispense_Cmpd Dispense Test Compounds Start->Dispense_Cmpd Add_Kinase_Sub Add Haspin Kinase & Biotin-H3 Peptide Dispense_Cmpd->Add_Kinase_Sub Add_ATP Add ATP to Initiate Reaction Add_Kinase_Sub->Add_ATP Incubate_Kinase Incubate Add_ATP->Incubate_Kinase Add_Detection Add Eu-Ab & SA-APC (Stop Reaction) Incubate_Kinase->Add_Detection Incubate_FRET Incubate for FRET Development Add_Detection->Incubate_FRET Read_Plate Read TR-FRET Signal Incubate_FRET->Read_Plate Analyze Analyze Data (% Inhibition) Read_Plate->Analyze End End Analyze->End

Caption: Workflow for a TR-FRET based HTS for Haspin inhibitors.
Cellular Assay for Haspin Activity (Cell-based ELISA)

This protocol measures the level of H3T3 phosphorylation in cells treated with haspin inhibitors.

Principle: Cells are treated with a test compound, and then fixed and permeabilized. The level of intracellular H3T3ph is detected using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • Test compounds

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% formaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% non-fat milk in PBS with 0.1% Tween-20)

  • Primary antibody: anti-phospho-Histone H3 (Thr3)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent HRP substrate

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of test compounds for a specified time (e.g., 2-4 hours).

  • Wash the cells with PBS.

  • Fix the cells with fixing solution for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-H3T3ph antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells multiple times with wash buffer (e.g., PBS with 0.1% Tween-20).

  • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the cells extensively with wash buffer.

  • Add the chemiluminescent substrate and measure the luminescence using a plate reader.

  • Normalize the signal to cell number (e.g., by staining with crystal violet) and calculate the EC50 value for each compound.

Conclusion and Future Directions

Haspin kinase represents a highly promising and validated therapeutic target for the development of novel anti-cancer agents. Its unique substrate specificity and critical role in mitosis provide a clear rationale for its inhibition. The availability of potent small molecule inhibitors has enabled a deeper understanding of its biological functions and preclinical validation of its therapeutic potential.

Future research should focus on:

  • Improving Inhibitor Selectivity: While some selective inhibitors exist, further optimization to minimize off-target effects, particularly against closely related kinases, is crucial for clinical translation.

  • Exploring Combination Therapies: Combining haspin inhibitors with other anti-cancer agents, such as MEK inhibitors or other mitotic kinase inhibitors, may lead to synergistic effects and overcome drug resistance.

  • Biomarker Development: Identifying predictive biomarkers of response to haspin inhibition will be essential for patient stratification in future clinical trials.

  • Investigating Non-canonical Roles: While the mitotic role of haspin is well-established, exploring its potential functions in other cellular processes may reveal new therapeutic opportunities.

The foundational research summarized in this guide provides a solid platform for the continued development of haspin kinase inhibitors as a new class of anti-mitotic cancer therapeutics.

References

Methodological & Application

CHR-6494 protocol for in vitro cell culture experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CHR-6494 is a potent and specific small-molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in regulating mitosis.[1][2][3] Haspin phosphorylates histone H3 at threonine 3 (H3T3), a key event for the proper alignment of chromosomes during metaphase.[4][5] By inhibiting Haspin, this compound disrupts this process, leading to mitotic catastrophe, cell cycle arrest at the G2/M phase, and ultimately, apoptosis in cancer cells. These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.

This document provides detailed protocols for utilizing this compound in various in vitro cell culture experiments, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound acts as a first-in-class inhibitor of Haspin kinase. Its primary mechanism involves the competitive inhibition of the ATP-binding site of Haspin, thereby preventing the phosphorylation of its substrate, histone H3, at threonine 3. This inhibition disrupts the recruitment of the chromosomal passenger complex (CPC) to the centromere, leading to defects in chromosome alignment and segregation during mitosis. The cellular consequences of Haspin inhibition by this compound include the induction of a mitotic catastrophe phenotype, characterized by abnormal mitotic spindles and centrosome amplification. This ultimately triggers the spindle assembly checkpoint and can lead to apoptotic cell death.

Signaling Pathway

CHR_6494_Signaling_Pathway cluster_0 Mitosis cluster_1 Effect of this compound Haspin Kinase Haspin Kinase Histone H3 Histone H3 Haspin Kinase->Histone H3 Phosphorylates Mitotic Catastrophe Mitotic Catastrophe p-Histone H3 (Thr3) p-Histone H3 (Thr3) Histone H3->p-Histone H3 (Thr3) Chromosome Alignment Chromosome Alignment p-Histone H3 (Thr3)->Chromosome Alignment Proper Mitosis Proper Mitosis Chromosome Alignment->Proper Mitosis This compound This compound This compound->Haspin Kinase Inhibits Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis G2/M Arrest G2/M Arrest Mitotic Catastrophe->G2/M Arrest

Caption: Mechanism of action of this compound, inhibiting Haspin kinase and leading to mitotic defects.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various assays and cell lines.

Table 1: Inhibitory Activity of this compound

TargetAssayIC50 (nM)Reference
Haspin KinaseFRET Assay2

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (nM)Incubation Time (hours)Reference
HCT-116Colon CarcinomaXTT50072
HeLaCervical CancerXTT47372
MDA-MB-231Breast CancerXTT75272
Wi-38Normal Lung FibroblastXTT105972
COLO-792MelanomaCrystal Violet49772
RPMI-7951MelanomaCrystal Violet62872
MDA-MB-231Breast CancerXTT757.1Not Specified
MCF7Breast CancerXTT900.4Not Specified
SKBR3Breast CancerXTT1530Not Specified
MCF10AImmortalized Mammary EpithelialXTT547Not Specified
BxPC-3-LucPancreatic CancerXTT849.048

Experimental Protocols

Preparation of this compound Stock Solutions

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Reconstitution: Dissolve this compound powder in fresh, anhydrous DMSO to a stock concentration of 10 mM or higher (e.g., 50 mg/mL or 58 mg/mL). Ultrasonic treatment may be required to fully dissolve the compound.

  • Storage: Store the stock solution at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.

Cell Viability and Proliferation Assays

These assays are used to determine the effect of this compound on cell growth and survival.

1. XTT Assay Protocol

The XTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 100 µM) or a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • XTT Reagent Addition: Add the XTT reagent to each well according to the manufacturer's instructions.

  • Measurement: After a 2-hour incubation with the XTT reagent, measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Crystal Violet Staining Assay Protocol

This assay stains the DNA of adherent cells, providing a measure of the total cell number.

  • Cell Seeding: Seed 4,000 cells per well in a 96-well plate and allow them to attach for 24 hours.

  • Treatment: Treat the cells with a range of this compound concentrations for 72 hours.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Staining: Stain the cells with 0.05% crystal violet solution for 20 minutes at room temperature.

  • Washing and Solubilization: Wash the plate with water and air dry. Solubilize the dye with 30% acetic acid.

  • Measurement: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Determine the percentage of viable cells compared to the control and calculate the IC50.

Experimental Workflow: Cell Viability Assays

Cell_Viability_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Assay Assay Incubate->Assay XTT Assay XTT Assay Assay->XTT Assay Metabolic Activity Crystal Violet Assay Crystal Violet Assay Assay->Crystal Violet Assay Cell Number Measure Absorbance Measure Absorbance XTT Assay->Measure Absorbance Crystal Violet Assay->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data End End Analyze Data->End

Caption: General workflow for assessing cell viability after this compound treatment.

Apoptosis Assays

These assays are used to quantify the induction of programmed cell death by this compound.

1. Caspase 3/7 Activity Assay Protocol

This assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.

  • Cell Treatment: Treat cells with this compound (e.g., 300 nM and 600 nM) for 72 hours.

  • Assay Procedure: Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay) and follow the manufacturer's protocol.

  • Measurement: Measure the luminescence, which is proportional to caspase activity, using a luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.

2. Annexin V/Propidium Iodide (PI) Staining Protocol

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

1. Propidium Iodide (PI) Staining and Flow Cytometry Protocol

  • Cell Treatment: Treat cells with various concentrations of this compound for 48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with a solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Histone H3 Phosphorylation

This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation of its substrate.

1. Western Blot Protocol

  • Cell Lysis: Treat cells with this compound (e.g., 1000 nM for 24 hours) and then lyse the cells in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer.

    • Incubate the membrane with a primary antibody specific for phospho-histone H3 (Thr3).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or GAPDH).

Logical Relationship of Experimental Assays

Experimental_Logic This compound Treatment This compound Treatment Inhibition of H3T3 Phosphorylation Inhibition of H3T3 Phosphorylation This compound Treatment->Inhibition of H3T3 Phosphorylation G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Inhibition of H3T3 Phosphorylation->G2/M Cell Cycle Arrest Western Blot Western Blot Inhibition of H3T3 Phosphorylation->Western Blot Verified by Decreased Cell Viability Decreased Cell Viability G2/M Cell Cycle Arrest->Decreased Cell Viability Induction of Apoptosis Induction of Apoptosis G2/M Cell Cycle Arrest->Induction of Apoptosis Flow Cytometry (PI) Flow Cytometry (PI) G2/M Cell Cycle Arrest->Flow Cytometry (PI) Measured by XTT / Crystal Violet XTT / Crystal Violet Decreased Cell Viability->XTT / Crystal Violet Measured by Caspase Assay / Annexin V Caspase Assay / Annexin V Induction of Apoptosis->Caspase Assay / Annexin V Measured by

Caption: Logical flow of experiments to characterize the in vitro effects of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of Haspin kinase in mitosis and for exploring novel anti-cancer therapeutic strategies. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in a variety of in vitro cell culture experiments. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

Determining the Optimal CHR-6494 Concentration for Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of CHR-6494, a potent Haspin kinase inhibitor, for various cancer cell lines. This document includes a summary of reported IC50 values, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

This compound is a small molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase that plays a critical role in mitosis.[1][2] Haspin phosphorylates histone H3 at threonine 3 (H3T3), a key event for the proper alignment of chromosomes at the metaphase plate.[1][2][3] By inhibiting Haspin, this compound disrupts this process, leading to mitotic catastrophe and subsequent apoptosis in cancer cells. The effective concentration of this compound can vary significantly between different cancer cell lines. Therefore, it is crucial to determine the optimal concentration for each specific cell line to ensure reliable and reproducible experimental results.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values serve as a starting point for determining the optimal concentration range for your experiments.

Cell LineCancer TypeIC50 (nM)Assay DurationAssay Type
MDA-MB-231Triple-Negative Breast Cancer757.1, 75272 hoursXTT, Not Specified
MCF7Breast Cancer900.4Not SpecifiedXTT
SKBR3Breast Cancer1530Not SpecifiedXTT
HCT-116Colorectal Cancer50072 hoursNot Specified
HeLaCervical Cancer47372 hoursNot Specified
COLO-792Melanoma49772 hoursCrystal Violet
RPMI-7951Melanoma62872 hoursCrystal Violet
Various Melanoma LinesMelanoma396 - 122972 hoursCrystal Violet
BxPC-3-LucPancreatic CancerNot SpecifiedNot SpecifiedXTT

Note: IC50 values can be influenced by various factors, including the specific assay used, cell density, and culture conditions. It is recommended to perform a dose-response curve for each new cell line.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process for determining the optimal concentration, the following diagrams are provided.

CHR_6494_Signaling_Pathway cluster_0 Mitosis cluster_1 This compound Action Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Mitotic_Catastrophe Mitotic_Catastrophe Metaphase->Mitotic_Catastrophe Disrupted by This compound This compound This compound Haspin_Kinase Haspin_Kinase This compound->Haspin_Kinase Inhibits Histone_H3 Histone_H3 Haspin_Kinase->Histone_H3 Phosphorylates pH3T3 Phospho-Histone H3 (Thr3) Histone_H3->pH3T3 pH3T3->Metaphase Required for Chromosome Alignment Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Figure 1: this compound Signaling Pathway

Experimental_Workflow cluster_0 Phase 1: Dose-Response Screening cluster_1 Phase 2: Target Engagement & Functional Assays cluster_2 Phase 3: Optimal Concentration Selection A 1. Cell Seeding B 2. This compound Treatment (Broad Concentration Range) A->B C 3. Cell Viability Assay (e.g., MTT, XTT) B->C D 4. Determine IC50 Value C->D E 5. Treat Cells with ~IC50 Concentrations D->E F 6. Western Blot for pH3T3 E->F G 7. Apoptosis Assay (e.g., Caspase 3/7) E->G H 8. Cell Cycle Analysis (Flow Cytometry) E->H I 9. Analyze Data from All Assays H->I J 10. Select Lowest Concentration with Significant Biological Effect I->J

Figure 2: Experimental Workflow

Experimental Protocols

The following are detailed protocols for key experiments to determine the optimal concentration of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in adherent cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A starting range of 0.01 µM to 10 µM is recommended.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired time period (e.g., 72 hours).

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Phosphorylated Histone H3 (pH3T3)

This protocol is to confirm the on-target effect of this compound by assessing the level of H3T3 phosphorylation.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-pH3T3, anti-total Histone H3, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.5x, 1x, 2x IC50) and a vehicle control for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Signal Detection:

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze band intensities to determine the relative levels of pH3T3, normalizing to total Histone H3 and the loading control. A significant decrease in the pH3T3 signal with this compound treatment indicates target engagement.

Protocol 3: Apoptosis Assay (Caspase 3/7 Activity)

This protocol measures the induction of apoptosis by this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the Cell Viability Assay protocol, using a white-walled 96-well plate.

  • Caspase Activity Measurement:

    • After the treatment period, equilibrate the plate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal of treated cells to the vehicle control to determine the fold-change in caspase 3/7 activity. An increase in the signal indicates apoptosis induction.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • PBS

  • Trypsin

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described for the Western Blot protocol.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash cells with PBS and centrifuge.

    • Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected with this compound treatment.

Conclusion

The determination of the optimal this compound concentration is a critical first step for in vitro studies. By following a systematic approach of initial dose-response screening followed by target engagement and functional assays, researchers can confidently select a concentration that elicits the desired biological effects. The protocols provided herein offer a robust framework for these investigations. It is important to remember that these protocols may require optimization for specific cell lines and experimental conditions.

References

Application Notes and Protocols for CHR-6494 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of CHR-6494 for in vivo animal studies, based on currently available scientific literature. The protocols and data tables are designed to assist in the planning and execution of preclinical research involving this potent Haspin kinase inhibitor.

Introduction to this compound

This compound is a small molecule inhibitor of Haspin (Histone H3 associated protein kinase), a serine/threonine kinase that plays a crucial role in regulating mitosis. By inhibiting Haspin, this compound disrupts the proper alignment of chromosomes during cell division, leading to a state known as mitotic catastrophe and subsequent apoptosis in cancer cells.[1][2] This mechanism of action makes this compound a promising candidate for cancer therapy. In vivo studies are critical for evaluating its efficacy and safety profile.

Dosage and Administration of this compound in Mice

Intraperitoneal (i.p.) injection is the most commonly reported route of administration for this compound in mouse models of cancer. The dosage and treatment schedule can vary depending on the tumor model and the study's objectives.

Table 1: Summary of this compound In Vivo Dosage and Administration in Mice
Animal ModelDosageAdministration RouteDosing ScheduleVehicleEfficacyReference
Nude mice with HCT-116 human colorectal cancer xenografts50 mg/kgIntraperitoneal (i.p.)Two cycles of five consecutive daily injections over 15 daysNot specifiedInhibited tumor growth with no obvious body weight change.[1]
Nude mice with MDA-MB-231 xenograft tumors20 mg/kgIntraperitoneal (i.p.)15 consecutive daily injectionsNot specifiedInhibited tumor volume and weight.[1]
ApcMin/+ mice (colorectal cancer model)50 mg/kgIntraperitoneal (i.p.)Five cycles of five consecutive daily injections followed by five consecutive naive days over a period of 50 days.10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin in salineSignificantly inhibited intestinal polyp development and recovered body weight.[3]
Nude mice with BxPC-3-Luc pancreatic cancer cells50 mg/kgIntraperitoneal (i.p.)Five cycles of five consecutive injection days and five successive non-treatment days for 4 weeks.10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin in salineSignificantly suppressed tumor growth.
MDA-MB-231 xenograft mouse model (breast cancer)50 mg/kgIntraperitoneal (i.p.)Four cycles of five consecutive daily injections over 35 days.Not specifiedDid not affect the growth of MDA-MB-231 tumors.

Experimental Protocols

Preparation of this compound Formulation

Note: It is recommended to prepare the working solution fresh on the day of use. The following are examples of vehicle formulations reported in the literature.

Protocol 1: DMSO and Hydroxypropyl-β-cyclodextrin Formulation

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • 2-hydroxypropyl-β-cyclodextrin

    • Saline (0.9% NaCl)

    • Sterile, pyrogen-free vials and syringes

  • Procedure:

    • Prepare a stock solution of this compound in 100% DMSO. For example, a 5 µg/µl stock solution can be prepared and stored at -30°C.

    • On the day of injection, calculate the required volume of this compound stock solution based on the desired final concentration and the total volume of the injection solution.

    • In a sterile vial, combine the calculated volume of the this compound stock solution with the appropriate volumes of 2-hydroxypropyl-β-cyclodextrin and saline to achieve a final concentration of 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin.

    • Vortex the solution thoroughly to ensure complete dissolution.

    • The final injection volume should be adjusted based on the individual weight of each mouse.

Protocol 2: DMSO, PEG300, and Tween-80 Formulation

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80 (Polysorbate 80)

    • Saline (0.9% NaCl)

    • Sterile, pyrogen-free vials and syringes

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • To prepare the final working solution, add the solvents in the following order, ensuring thorough mixing after each addition:

      • 10% DMSO (from the stock solution)

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Administration of this compound to Mice
  • Procedure:

    • Weigh each mouse on the day of injection to accurately calculate the required dose volume.

    • Gently restrain the mouse, exposing the abdominal area.

    • Administer the this compound formulation via intraperitoneal (i.p.) injection using an appropriate gauge needle (e.g., 27-30G).

    • Monitor the animals closely after injection for any immediate adverse reactions.

    • Follow the predetermined dosing schedule, including any treatment-free intervals.

Pharmacokinetics and Safety Considerations

Disclaimer: Detailed public information on the pharmacokinetics (Cmax, Tmax, AUC, half-life) and a comprehensive preclinical toxicology profile of this compound are currently unavailable. The following information is based on general principles for in vivo studies of kinase inhibitors.

Pharmacokinetics

The pharmacokinetic properties of this compound in animal models have not been extensively published. For novel compounds, it is crucial to conduct pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME) profile. This data is essential for optimizing dosing regimens and ensuring adequate exposure at the target site.

Safety and Toxicology

Limited information is available on the safety and toxicology of this compound. Some studies in mice have reported no obvious signs of toxicity, such as significant body weight changes, at efficacious doses. However, for further drug development, comprehensive toxicology studies are necessary. These should include:

  • Maximum Tolerated Dose (MTD) studies: To determine the highest dose that does not cause unacceptable toxicity.

  • Repeat-dose toxicity studies: To evaluate the effects of long-term exposure.

  • Histopathological analysis: To examine major organs for any signs of toxicity.

  • Clinical pathology: To monitor hematological and biochemical parameters.

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting Haspin kinase, a key regulator of mitosis. The primary substrate of Haspin is Histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is crucial for the recruitment of the chromosomal passenger complex (CPC), including Aurora B kinase, to the centromeres. The CPC ensures proper chromosome alignment and segregation during mitosis. By inhibiting Haspin, this compound prevents H3T3 phosphorylation, leading to CPC mislocalization, chromosome misalignment, and ultimately, mitotic catastrophe and cell death in rapidly dividing cancer cells.

CHR_6494_Mechanism_of_Action cluster_0 Mitotic Progression cluster_1 Effect of this compound Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates NoH3T3ph No H3T3 Phosphorylation H3T3ph Phosphorylated Histone H3 (Thr3) CPC Chromosomal Passenger Complex (CPC) (e.g., Aurora B) H3T3ph->CPC Recruits Centromere Centromere CPC->Centromere Localizes to Alignment Proper Chromosome Alignment Centromere->Alignment Segregation Proper Chromosome Segregation Alignment->Segregation ViableCell Cell Proliferation Segregation->ViableCell CHR6494 This compound CHR6494->Haspin Inhibits Misalignment Chromosome Misalignment NoH3T3ph->Misalignment Leads to Catastrophe Mitotic Catastrophe Misalignment->Catastrophe Apoptosis Apoptosis Catastrophe->Apoptosis CHR_6494_In_Vivo_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment Repeat dosing schedule endpoint Endpoint: Tumor Excision and Analysis monitoring->endpoint At study conclusion analysis Data Analysis (e.g., Tumor Weight, IHC) endpoint->analysis end End of Study analysis->end

References

Application Notes and Protocols: Preparation of CHR-6494 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CHR-6494 is a potent and selective small-molecule inhibitor of Haspin kinase, a serine/threonine kinase essential for proper chromosome alignment during mitosis.[1][2] Haspin's primary substrate is Histone H3, which it phosphorylates at threonine 3 (H3T3ph).[2] By inhibiting Haspin with an IC₅₀ value of approximately 2 nM, this compound prevents H3T3 phosphorylation, leading to mitotic catastrophe, G2/M cell cycle arrest, and ultimately, apoptosis in various cancer cell lines.[1][3] These application notes provide detailed protocols for the preparation of stock and working solutions of this compound for both in vitro and in vivo experimental settings.

Physicochemical Properties, Solubility, and Storage

Proper handling and storage of this compound are critical for maintaining its stability and activity. The compound is a solid, off-white powder. It is important to use fresh, anhydrous DMSO for reconstitution, as hygroscopic DMSO can significantly reduce its solubility.

PropertyDataReference(s)
Molecular Formula C₁₆H₁₆N₆
Molecular Weight 292.34 g/mol
CAS Number 1333377-65-3
Appearance White to yellow or off-white solid
Purity ≥98% (HPLC)
Solubility DMSO: Soluble up to 58 mg/mL (198.39 mM). Other sources report 25-50 mg/mL. Water: Insoluble Ethanol: Insoluble
Storage (Powder) 3 years at -20°C; 2 years at 4°C
Storage (Stock Solution) 1 year at -80°C in solvent; 6 months at -20°C in solvent. It is highly recommended to aliquot to avoid repeated freeze-thaw cycles.
Recommended Working Concentrations

The optimal working concentration of this compound depends on the specific application and cell line being studied. The following table summarizes concentrations reported in the literature.

ApplicationCell Type / ModelRecommended Concentration RangeReference(s)
In Vitro Various Cancer Cell Lines (HeLa, HCT-116, MDA-MB-231, Melanoma lines, etc.)IC₅₀ Values: Generally range from 396 nM to 1.53 µM. Cell-based Assays: Effective concentrations for inducing apoptosis or cell cycle arrest are typically between 200 nM and 1000 nM (1 µM). Working Range: 0.01 µM to 100 µM has been used for dose-response studies.
In Vivo Mouse Xenograft Models (HCT-116, MDA-MB-231)20 mg/kg to 50 mg/kg administered via intraperitoneal (i.p.) injection.

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be diluted for various experimental needs.

Materials:

  • This compound powder (MW: 292.34 g/mol )

  • Anhydrous or fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

  • (Optional) Ultrasonic bath

Methodology:

  • Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.

  • Weigh: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.92 mg of this compound.

    • Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass = 0.001 L x 0.010 mol/L x 292.34 g/mol x 1000 mg/g = 2.9234 mg

  • Dissolve: Add the weighed this compound powder to a sterile tube. Add the calculated volume of fresh DMSO. For 2.92 mg, add 1 mL of DMSO.

  • Mix: Vortex the solution vigorously until the powder is completely dissolved. If solubility issues arise, brief sonication in an ultrasonic bath may be required. Visually inspect the solution to ensure no particulates are present.

  • Aliquot: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials.

  • Store: Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 6 months).

Protocol 2: Preparation of In Vitro Working Solutions

This protocol details the serial dilution of the 10 mM DMSO stock solution to achieve final working concentrations for cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile polypropylene tubes

Methodology:

  • Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock (e.g., 1 mM) by diluting the 10 mM stock 1:10 in DMSO or sterile culture medium. For example, add 10 µL of 10 mM stock to 90 µL of medium.

  • Final Dilution: Prepare the final working concentrations by further diluting the stock or intermediate solution into the final volume of cell culture medium. For example, to prepare 1 mL of medium with a final concentration of 1 µM this compound from a 10 mM stock:

    • Use the C₁V₁ = C₂V₂ formula: (10,000 µM)(V₁) = (1 µM)(1000 µL)

    • V₁ = 0.1 µL

    • Add 0.1 µL of the 10 mM stock solution to 999.9 µL of culture medium.

    • Note: To improve accuracy for small volumes, it is better to perform a serial dilution. For instance, add 1 µL of the 1 mM intermediate stock to 999 µL of medium.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as used in the highest concentration of this compound.

  • Apply to Cells: Mix thoroughly and immediately add the medicated media to your cell cultures.

Protocol 3: Preparation of In Vivo Formulation (Example)

This protocol provides an example of how to prepare this compound for intraperitoneal injection in mice, based on formulations described in the literature.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Vehicle solution (e.g., 20% 2-hydroxypropyl-β-cyclodextrin in saline)

  • Sterile tubes

Methodology:

  • Thaw: Thaw an aliquot of the this compound stock solution.

  • Calculate: Determine the total volume and concentration needed based on the animal's weight and the desired dose (e.g., 50 mg/kg).

  • Prepare Formulation: For a 5 mg/mL injectable solution, dilute a higher concentration DMSO stock into the vehicle. For example, to make a 5 mg/mL solution to be administered at 10 µL/g for a 50 mg/kg dose:

    • Prepare a concentrated stock in DMSO (e.g., 50 mg/mL).

    • Dilute this stock 1:10 in the vehicle (e.g., 100 µL of 50 mg/mL stock + 900 µL of 20% 2-hydroxypropyl-β-cyclodextrin). This results in a final DMSO concentration of 10%.

  • Mix: Vortex thoroughly to ensure a homogenous suspension or solution.

  • Administer: Administer the freshly prepared formulation to the animal via the desired route (e.g., intraperitoneal injection).

Visualizations

CHR6494_Pathway CHR6494 This compound Haspin Haspin Kinase CHR6494->Haspin Effects Mitotic Catastrophe G2/M Arrest Apoptosis H3T3ph Phosphorylated Histone H3 (Thr3) Haspin->H3T3ph P Haspin->Effects H3 Histone H3 H3->H3T3ph Mitosis Normal Mitotic Progression H3T3ph->Mitosis

Caption: Mechanism of action for this compound.

Solution_Prep_Workflow start Start weigh 1. Weigh This compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve stock 4. 10 mM Stock Solution dissolve->stock aliquot 5. Aliquot for Storage stock->aliquot dilute 7. Dilute Stock in Culture Medium stock->dilute For Immediate Use store 6. Store at -80°C aliquot->store working Final Working Solution dilute->working

Caption: Workflow for preparing this compound solutions.

References

CHR-6494 solubility in DMSO and other organic solvents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHR-6494 is a potent and selective small-molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase essential for proper mitotic progression.[1][2][3] Haspin's primary substrate is Histone H3, which it phosphorylates at threonine 3 (H3T3ph).[4] This phosphorylation event is a critical signal for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres during mitosis. Inhibition of Haspin by this compound disrupts the localization of the CPC, leading to defects in chromosome alignment, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[5] These application notes provide detailed information on the solubility of this compound in various organic solvents and protocols for its use in research settings.

Solubility of this compound

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data. It is recommended to use freshly opened, anhydrous solvents, as the presence of moisture can reduce the solubility of the compound, particularly in DMSO. For challenging dissolutions, gentle warming (e.g., to 37°C) and sonication can be employed to facilitate the process.

SolventConcentration (mg/mL)Molar Equivalent (mM)Notes
Dimethyl Sulfoxide (DMSO) 58198.39Soluble to 100 mM. Hygroscopic DMSO can reduce solubility.
50171.03Sonication is recommended.
2585.52
Dimethylformamide (DMF) 12.542.76
Ethanol Insoluble or ≤ 0.25≤ 0.85Generally considered insoluble.
Water InsolubleInsoluble
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 2.5≥ 8.55Clear solution for in vivo formulation.
10% DMSO + 90% Corn Oil Not specifiedNot specifiedFormulation for in vivo use.
Methanol Data not availableData not available
Isopropanol Data not availableData not available
Acetonitrile Data not availableData not available

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro cell-based assays.

Materials:

  • This compound powder (MW: 292.34 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 292.34 g/mol x 1000 mg/g = 2.9234 mg

  • Weigh the compound: Carefully weigh out approximately 2.92 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).

Protocol 2: General Protocol for Solubility Determination (Shake-Flask Method)

This protocol provides a generalized workflow for determining the solubility of this compound in a specific organic solvent.

Materials:

  • This compound powder

  • Selected organic solvent(s)

  • Small glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Analytical balance

Procedure:

  • Prepare a saturated solution: Add an excess amount of this compound powder to a glass vial. The exact amount should be more than what is expected to dissolve.

  • Add solvent: Add a known volume of the desired organic solvent to the vial.

  • Equilibrate: Tightly cap the vial and place it on an orbital shaker or vortex mixer at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample the supernatant: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Dilute the sample: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration: Analyze the diluted sample using a calibrated HPLC or other analytical method to determine the concentration of this compound.

  • Calculate solubility: Back-calculate the original concentration in the supernatant to determine the solubility of this compound in the tested solvent.

G cluster_prep Preparation cluster_separation Separation & Sampling cluster_analysis Analysis Add excess this compound Add excess this compound Add known volume of solvent Add known volume of solvent Add excess this compound->Add known volume of solvent Equilibrate (24-48h) Equilibrate (24-48h) Add known volume of solvent->Equilibrate (24-48h) Centrifuge Centrifuge Equilibrate (24-48h)->Centrifuge Withdraw supernatant Withdraw supernatant Centrifuge->Withdraw supernatant Dilute sample Dilute sample Withdraw supernatant->Dilute sample Quantify via HPLC Quantify via HPLC Dilute sample->Quantify via HPLC Calculate solubility Calculate solubility Quantify via HPLC->Calculate solubility G cluster_mitosis Normal Mitosis cluster_inhibition Inhibition by this compound Haspin Haspin H3T3 Histone H3 Haspin->H3T3 Phosphorylates Inhibited_Haspin Inhibited Haspin H3T3p p-Histone H3 (Thr3) H3T3->H3T3p CPC Chromosomal Passenger Complex (CPC) Localization H3T3p->CPC Mitosis Proper Mitotic Progression CPC->Mitosis CHR6494 This compound CHR6494->Haspin Inhibits No_H3T3p No p-Histone H3 (Thr3) Inhibited_Haspin->No_H3T3p No Phosphorylation Mislocalized_CPC CPC Mislocalization No_H3T3p->Mislocalized_CPC Catastrophe Mitotic Catastrophe Mislocalized_CPC->Catastrophe Apoptosis Apoptosis Catastrophe->Apoptosis

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHR-6494 is a potent and selective, first-in-class inhibitor of Haspin kinase with an IC50 of 2 nM.[1][2][3][4] It functions by inhibiting the phosphorylation of Histone H3 at threonine 3 (H3T3ph), a critical process for proper mitotic progression.[1] Inhibition of Haspin kinase by this compound leads to mitotic catastrophe, characterized by spindle and centrosome abnormalities, G2/M cell cycle arrest, and subsequent apoptosis in various cancer cell lines. These characteristics make this compound a valuable tool for cancer research and drug development.

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its stability and ensure user safety.

Storage Conditions

This compound is supplied as a solid powder and should be stored under the following conditions:

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 3 yearsCan also be stored at +4°C
Stock Solution (in DMSO) -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles
-20°CUp to 6 monthsOne source suggests stability for 1 month

The compound is shipped at ambient temperature and is classified as a combustible solid. It is also recommended to protect the solid from light.

Handling Precautions

This compound is intended for laboratory research use only. Standard laboratory safety protocols should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Environmental Hazard: this compound has a Water Hazard Class (WGK) of 3, indicating it is severely hazardous to water. Prevent discharge into the environment.

Experimental Protocols

Preparation of Stock Solutions

This compound is soluble in DMSO.

  • Solubility:

    • 25 mg/mL in DMSO

    • 58 mg/mL (198.39 mM) in DMSO

    • Soluble up to 100 mM in DMSO

Protocol for Preparing a 10 mM Stock Solution:

  • Materials: this compound powder (MW: 292.34 g/mol ), anhydrous DMSO.

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.92 mg of this compound.

  • Procedure: a. Aseptically weigh 2.92 mg of this compound powder. b. Add 1 mL of anhydrous DMSO to the vial. c. Vortex until the solid is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C as recommended in Table 1.

In Vitro Cell-Based Assays

This compound has been shown to inhibit the growth of various cancer cell lines.

  • Cell Lines: HCT-116, HeLa, MDA-MB-231, Wi-38, COLO-792, RPMI-7951, SKBR3, MCF7, and BxPC-3-Luc.

  • Working Concentrations: Effective concentrations range from nanomolar (nM) to micromolar (µM) levels. The IC50 for cell growth inhibition is generally in the range of 396 nM to 1530 nM depending on the cell line.

  • Treatment Duration: Typically 72 hours to 1 week.

Example Protocol for Cell Viability Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound from the DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

In Vivo Animal Studies

This compound has demonstrated anti-tumor activity in xenograft mouse models.

  • Animal Models: Nude mice bearing HCT-116 or MDA-MB-231 xenograft tumors.

  • Administration Route: Intraperitoneal (i.p.) injection.

  • Dosage: 20 mg/kg to 50 mg/kg.

  • Vehicle: 0.5% Sodium carboxymethyl cellulose.

  • Dosing Schedule: For example, daily injections for five consecutive days, repeated for several cycles.

Example Protocol for a Xenograft Study:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Drug Preparation: Prepare the this compound formulation in the vehicle (0.5% Sodium carboxymethyl cellulose).

  • Administration: Administer this compound or vehicle control via i.p. injection according to the dosing schedule.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

Signaling Pathway of this compound

CHR_6494_Pathway CHR6494 This compound Haspin Haspin Kinase CHR6494->Haspin Inhibits H3T3ph Phosphorylated H3T3 (p-H3T3) Haspin->H3T3ph Phosphorylates Catastrophe Mitotic Catastrophe (G2/M Arrest, Apoptosis) Haspin->Catastrophe Inhibition leads to H3T3 Histone H3 (Threonine 3) Mitosis Proper Mitotic Progression H3T3ph->Mitosis

Caption: Mechanism of action for this compound as a Haspin kinase inhibitor.

Experimental Workflow for In Vitro Studies

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_drug Prepare Serial Dilutions in Culture Medium prep_stock->prep_drug prep_cells Seed Cells in 96-well Plate treatment Treat Cells with This compound Dilutions prep_cells->treatment prep_drug->treatment incubation Incubate for 72 hours treatment->incubation assay Perform Cell Viability Assay (e.g., MTT) incubation->assay analysis Measure Absorbance/ Luminescence assay->analysis calculation Calculate Cell Viability and IC50 Value analysis->calculation

Caption: General workflow for determining the IC50 of this compound in cancer cell lines.

References

Application Notes and Protocols: Synergistic Anti-Cancer Effects of CHR-6494 and MEK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-cancer effects of combining CHR-6494, a haspin kinase inhibitor, with MEK inhibitors. The information presented is intended to guide researchers in designing and executing experiments to explore this promising therapeutic strategy.

Introduction

This compound is a potent small molecule inhibitor of haspin kinase, a serine/threonine kinase that plays a crucial role in regulating mitosis.[1][2][3] Haspin phosphorylates histone H3 at threonine 3 (H3T3), a key event for the proper alignment of chromosomes during cell division.[2][4] Inhibition of haspin by this compound leads to mitotic catastrophe and apoptosis in cancer cells, making it a target of interest for cancer therapy.

MEK inhibitors are a class of targeted therapy drugs that block the activity of MEK1 and MEK2, crucial kinases in the RAS-RAF-MEK-ERK (MAPK) signaling pathway. This pathway is frequently hyperactivated in various cancers, driving uncontrolled cell proliferation and survival. Several MEK inhibitors, such as Trametinib, Cobimetinib, Selumetinib, and Binimetinib, have been approved for the treatment of specific cancers, particularly melanoma.

Recent studies have demonstrated that the combination of this compound with a MEK inhibitor, such as Trametinib (GSK1120212), results in a synergistic reduction of cancer cell viability and an enhancement of apoptosis, particularly in melanoma cell lines. This synergistic effect is observed in both wild-type and BRAF-mutant melanoma cells, suggesting a broader potential applicability of this combination therapy. The co-inhibition of haspin and MEK has also been shown to suppress cancer cell migration more effectively than either agent alone.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound and MEK inhibitors, alone and in combination, on various cancer cell lines.

Table 1: IC50 Values of this compound and MEK Inhibitor (Trametinib/GSK1120212) in Melanoma Cell Lines

Cell LineGenotypeThis compound IC50 (nM)MEK Inhibitor IC50 (nM)
MeWoWild-type~396 - 1229~3.6
MDA-MB-435BRAF V600E~396 - 1229~1.1
RPMI-7951BRAF V600E628>50 (Resistant)
COLO-792Wild-type497>50 (Resistant)

Table 2: Synergistic Effect of this compound and MEK Inhibitor on MeWo Melanoma Cell Viability

TreatmentConcentration% Cell Viability (of control)
This compound300 nM64.4%
MEK Inhibitor (Trametinib)1 nM72.8%
This compound + MEK Inhibitor300 nM + 1 nM22.6%

Table 3: Effect of this compound on Apoptosis (Caspase 3/7 Activity) in MEK Inhibitor-Resistant Melanoma Cell Lines

Cell LineThis compound Concentration (nM)Fold Increase in Caspase 3/7 Activity
COLO-7923003
COLO-7926006
RPMI-79513008.5
RPMI-795160016

Experimental Protocols

The following are detailed methodologies for key experiments to assess the synergistic effects of this compound and MEK inhibitors.

Protocol 1: Cell Viability Assay (Crystal Violet Staining)

This protocol is used to determine the effect of drug treatments on cell proliferation and viability.

Materials:

  • Cancer cell lines of interest (e.g., MeWo, MDA-MB-435 melanoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well culture plates

  • This compound (dissolved in DMSO)

  • MEK inhibitor (e.g., Trametinib, dissolved in DMSO)

  • DMSO (vehicle control)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.05% Crystal Violet solution in PBS

  • 30% Acetic Acid

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 4,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound and the MEK inhibitor in culture medium. Also, prepare combination treatments with varying concentrations of both drugs. Include a vehicle control (DMSO) group.

  • Remove the medium from the wells and add 100 µL of the prepared drug solutions or control medium.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours or 5 days).

  • After incubation, carefully remove the medium and fix the cells by adding 100 µL of 4% PFA to each well for 10 minutes at room temperature.

  • Wash the plate gently with tap water and allow it to air dry.

  • Stain the cells by adding 50 µL of 0.05% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Wash the plate thoroughly with tap water to remove excess stain and allow it to air dry completely.

  • Solubilize the dye by adding 100 µL of 30% acetic acid to each well.

  • Measure the absorbance at 590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Caspase 3/7 Activity)

This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well white-walled plates

  • This compound

  • MEK inhibitor

  • DMSO

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate at a suitable density.

  • After 24 hours, treat the cells with this compound, the MEK inhibitor, the combination, or DMSO as a control for the desired duration (e.g., 72 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Normalize the caspase activity to the protein concentration of a parallel plate or express it as a fold change relative to the vehicle control.

Protocol 3: Western Blot Analysis for Cleaved PARP and Phospho-Histone H3

This protocol is used to detect protein markers of apoptosis (cleaved PARP) and haspin kinase activity (phospho-histone H3 at Thr3).

Materials:

  • Cancer cell lines

  • Drug treatment reagents (this compound, MEK inhibitor, DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-phospho-histone H3 (Thr3), anti-GAPDH or β-actin for loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the indicated drugs for the desired time.

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and detect the chemiluminescent signal using an imaging system.

Visualizations

Signaling Pathway Diagram

CHR6494_MEK_Inhibitor_Signaling cluster_0 MAPK Pathway cluster_1 Mitotic Pathway RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 phosphorylates pH3T3 p-Histone H3 (Thr3) HistoneH3->pH3T3 Mitosis Proper Mitosis pH3T3->Mitosis MEKi MEK Inhibitor (e.g., Trametinib) MEKi->MEK Synergy Synergistic Anti-Cancer Effect MEKi->Synergy CHR6494 This compound CHR6494->Haspin CHR6494->Synergy

Caption: Dual inhibition of the MAPK and Haspin pathways.

Experimental Workflow Diagram

Experimental_Workflow start Start: Hypothesis This compound & MEK inhibitors are synergistic cell_culture 1. Cell Culture (e.g., Melanoma cell lines) start->cell_culture treatment 2. Drug Treatment - this compound - MEK Inhibitor - Combination - Vehicle Control cell_culture->treatment viability_assay 3a. Cell Viability Assay (Crystal Violet) treatment->viability_assay apoptosis_assay 3b. Apoptosis Assay (Caspase 3/7 Activity) treatment->apoptosis_assay western_blot 3c. Western Blot (p-H3, Cleaved PARP) treatment->western_blot data_analysis 4. Data Analysis - IC50 Calculation - Synergy Analysis (e.g., CI) viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion 5. Conclusion Evaluate synergistic effect data_analysis->conclusion

Caption: Workflow for assessing this compound & MEK inhibitor synergy.

References

Application of CHR-6494 in melanoma cancer research models.

Author: BenchChem Technical Support Team. Date: November 2025

Detailed Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CHR-6494 is a potent and selective small molecule inhibitor of haspin (haploid germ cell-specific nuclear protein kinase), a serine/threonine kinase that plays a crucial role in regulating mitosis.[1][2][3] Haspin phosphorylates histone H3 at threonine 3 (H3T3), a key event for the proper alignment of chromosomes during cell division.[1] In the context of melanoma, a highly aggressive form of skin cancer, targeting mitotic kinases like haspin represents a promising therapeutic strategy.[1] Dysregulation of cell cycle control is a hallmark of cancer, and inhibitors of critical cell cycle regulators can induce cell death and inhibit tumor growth. This document provides detailed application notes and protocols for the use of this compound in melanoma research models, summarizing key findings and experimental methodologies.

Mechanism of Action

This compound exerts its anti-melanoma effects by inhibiting haspin kinase activity. This leads to a reduction in the phosphorylation of histone H3 at threonine 3, which disrupts chromosome alignment and segregation during mitosis. This disruption can lead to mitotic catastrophe and ultimately, apoptosis (programmed cell death) in cancer cells.

Signaling Pathway

The primary pathway affected by this compound is the mitotic signaling cascade. By inhibiting haspin, this compound directly interferes with a critical step in ensuring chromosomal stability during cell division.

CHR_6494_Mechanism_of_Action cluster_0 Cell Cycle Progression (Mitosis) cluster_1 Therapeutic Intervention Haspin Haspin Kinase pHistoneH3 Phosphorylated Histone H3 (p-H3T3) Haspin->pHistoneH3 Phosphorylates T3 Apoptosis Apoptosis / Mitotic Catastrophe Haspin->Apoptosis Inhibition leads to HistoneH3 Histone H3 ChromosomeAlignment Proper Chromosome Alignment pHistoneH3->ChromosomeAlignment Mitosis Successful Mitosis ChromosomeAlignment->Mitosis CHR6494 This compound CHR6494->Haspin Inhibits

Caption: Mechanism of action of this compound in disrupting mitosis.

Data Presentation

This compound has demonstrated dose-dependent inhibitory effects on the viability of various melanoma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency across different genetic backgrounds, including BRAF mutant, NRAS mutant, and wild-type cells.

Table 1: In Vitro Efficacy of this compound in Melanoma Cell Lines

Cell LineGenotypeIC50 of this compound (nM)
MeWoWild-type~1229
MDA-MB-435BRAFV600E~396
COLO-792Not specified497
RPMI-7951Not specified628

Data extracted from a study by Geng et al. (2017).

Furthermore, studies have shown that this compound can act synergistically with MEK inhibitors, such as Trametinib (GSK1120212), to suppress cell growth and enhance apoptosis in both wild-type and BRAFV600E mutant melanoma cell lines.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Protocol 1: Cell Viability Assay (Crystal Violet Staining)

Objective: To determine the effect of this compound on the viability of melanoma cells.

Materials:

  • Melanoma cell lines (e.g., MeWo, MDA-MB-435, COLO-792, RPMI-7951)

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Crystal Violet solution (0.5% in 20% methanol)

  • Methanol

  • Sorensen's buffer (or 10% acetic acid)

  • Plate reader

Procedure:

  • Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Staining:

    • Gently wash the cells twice with PBS.

    • Fix the cells by adding 100 µL of methanol to each well and incubate for 10 minutes at room temperature.

    • Remove the methanol and let the plate air dry.

    • Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

    • Wash the plate with deionized water until the excess stain is removed.

  • Quantification:

    • Air dry the plate completely.

    • Add 100 µL of Sorensen's buffer or 10% acetic acid to each well to solubilize the stain.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell_Viability_Workflow A Seed melanoma cells in 96-well plate B Incubate for 24 hours A->B C Treat with this compound or DMSO B->C D Incubate for 72 hours C->D E Wash, fix, and stain with Crystal Violet D->E F Solubilize stain E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability G->H

Caption: Workflow for the Crystal Violet cell viability assay.

Protocol 2: Apoptosis Assay (Caspase 3/7 Activity)

Objective: To measure the induction of apoptosis by this compound through the activity of caspase 3 and 7.

Materials:

  • Melanoma cell lines

  • Complete cell culture medium

  • 96-well white-walled plates

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Caspase-Glo® 3/7 Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Cell Seeding: Seed melanoma cells in a 96-well white-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound or DMSO for 24-48 hours.

  • Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to a control (e.g., cell number or protein concentration) and express the results as fold change over the vehicle-treated control.

Protocol 3: Western Blot Analysis

Objective: To detect the levels of specific proteins (e.g., phosphorylated Histone H3, cleaved PARP) following this compound treatment.

Materials:

  • Melanoma cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Histone H3 (Thr3), anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

This compound is a valuable research tool for investigating the role of haspin kinase in melanoma. As a single agent, it effectively reduces cell viability and induces apoptosis in various melanoma cell lines. Its synergistic effects with MEK inhibitors suggest potential combination therapy strategies for melanoma treatment. The provided protocols offer a foundation for researchers to explore the anti-cancer properties of this compound in melanoma and other cancer models. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

CHR-6494: Application Notes and Protocols for Colorectal Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the efficacy and methodology for utilizing CHR-6494, a potent HASPIN (Histone H3 Associated Protein Kinase) inhibitor, in preclinical colorectal cancer xenograft models. The provided protocols and data are intended to guide researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of this compound.

Introduction

This compound is a small molecule inhibitor of HASPIN kinase, a serine/threonine kinase that plays a crucial role in mitotic progression. HASPIN's sole known substrate is Histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during metaphase. Inhibition of HASPIN by this compound disrupts this process, leading to mitotic catastrophe, G2/M cell cycle arrest, and subsequent apoptosis in cancer cells.[1] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including colorectal cancer.

Efficacy in Colorectal Cancer Models

This compound has shown significant anti-tumor efficacy in both a genetically engineered mouse model of intestinal adenoma formation and in a human colorectal cancer xenograft model.

Human Colorectal Cancer Xenograft Model (HCT-116)

In a study utilizing a xenograft model with the human colorectal carcinoma cell line HCT-116, this compound demonstrated notable tumor growth inhibition.

Cell LineAnimal ModelTreatment RegimenOutcome
HCT-116Nude Mice50 mg/kg this compound, intraperitoneal injection, two cycles of 5 consecutive days on/2 days offInhibition of tumor growth

Data summarized from a study by Huertas et al., as cited in multiple sources.

Genetically Engineered Mouse Model (ApcMin/+)

In the ApcMin/+ mouse model, which is genetically predisposed to develop numerous intestinal polyps, this compound treatment led to a significant reduction in polyp formation.

Animal ModelTreatment RegimenOutcome
ApcMin/+ Mice50 mg/kg this compound, intraperitoneal injection, for 50 daysSignificantly fewer intestinal polyps compared to the control group (24.6 ± 13.8 vs. 58.5 ± 17.5)

Data from Tanaka H, et al. Eur J Cancer Prev. 2020 Nov;29(6):481-485.

Signaling Pathway of this compound Action

The primary mechanism of action of this compound is the inhibition of HASPIN kinase, which disrupts the normal mitotic process.

CHR_6494_Pathway cluster_mitosis Mitosis cluster_outcome Cellular Outcome HASPIN HASPIN Kinase HistoneH3 Histone H3 HASPIN->HistoneH3 Phosphorylates H3T3ph Phosphorylated Histone H3 (Thr3) ChromosomeAlignment Proper Chromosome Alignment H3T3ph->ChromosomeAlignment Enables MitoticProgression Normal Mitotic Progression ChromosomeAlignment->MitoticProgression Leads to MitoticCatastrophe Mitotic Catastrophe CHR6494 This compound CHR6494->HASPIN Apoptosis Apoptosis MitoticCatastrophe->Apoptosis Induces

This compound inhibits HASPIN kinase, preventing Histone H3 phosphorylation and leading to apoptosis.

Experimental Protocols

The following are detailed protocols for establishing a colorectal cancer xenograft model and for evaluating the in vivo efficacy of this compound.

Protocol 1: HCT-116 Colorectal Cancer Xenograft Model

This protocol outlines the procedure for establishing subcutaneous HCT-116 tumors in immunocompromised mice.

Materials:

  • HCT-116 human colorectal carcinoma cell line

  • Growth medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old

  • Syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture HCT-116 cells in the recommended growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with growth medium and centrifuge the cells.

  • Cell Preparation for Injection: Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL. Mix the cell suspension 1:1 with Matrigel® on ice.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

Protocol 2: In Vivo Efficacy Study of this compound

This protocol describes the administration of this compound to tumor-bearing mice and the assessment of its anti-tumor activity.

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 20% 2-hydroxypropyl-β-cyclodextrin in saline)

  • Dosing syringes and needles

Procedure:

  • Drug Preparation: Prepare the dosing solution of this compound in the appropriate vehicle. The concentration should be calculated based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice.

  • Treatment Administration: Administer this compound or vehicle control to the respective groups via intraperitoneal injection. A typical treatment schedule could be daily injections for 5 consecutive days, followed by a 2-day break, for a specified number of cycles.

  • Monitoring:

    • Measure tumor volumes with calipers 2-3 times per week.

    • Record the body weight of each mouse at the same frequency to monitor for toxicity.

    • Observe the general health and behavior of the animals daily.

  • Study Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the efficacy of this compound.

Experimental Workflow

The following diagram illustrates the key steps involved in a typical in vivo efficacy study of this compound in a colorectal cancer xenograft model.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A HCT-116 Cell Culture B Cell Harvest & Preparation A->B C Subcutaneous Implantation in Mice B->C D Tumor Growth Monitoring C->D E Randomization of Mice D->E F This compound or Vehicle Administration E->F G Continued Monitoring (Tumor & Weight) F->G H Study Endpoint & Tumor Excision G->H I Data Collection (Tumor Weight) H->I J Statistical Analysis & Efficacy Determination I->J

Workflow for assessing this compound efficacy in a colorectal cancer xenograft model.

References

Application Notes and Protocols for Studying Pancreatic Cancer Cell Proliferation Using CHR-6494

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHR-6494 is a potent and specific small-molecule inhibitor of HASPIN (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase that plays a crucial role in mitotic progression. HASPIN phosphorylates histone H3 at threonine 3 (H3T3ph), a key event for the proper alignment of chromosomes during metaphase.[1] In various malignancies, including pancreatic cancer, dysregulation of mitotic kinases like HASPIN presents a therapeutic vulnerability. Inhibition of HASPIN with this compound disrupts this critical mitotic process, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[2][3] These application notes provide detailed protocols for utilizing this compound to study its effects on pancreatic cancer cell proliferation, supported by quantitative data and visual representations of the underlying mechanisms and experimental workflows.

Data Presentation

In Vitro Efficacy of this compound on Pancreatic Cancer Cells

The anti-proliferative activity of this compound has been quantified in the human pancreatic cancer cell line BxPC-3-Luc. The half-maximal inhibitory concentration (IC50) was determined using a cell viability assay.

Cell LineCompoundIC50 (nM)AssayReference
BxPC-3-LucThis compound849.0XTT Assay[1]
In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model

The administration of this compound has been shown to significantly suppress tumor growth in a mouse xenograft model using BxPC-3-Luc cells.

Treatment GroupWeek 1 Tumor Volume (mm³± SD)Week 2 Tumor Volume (mm³ ± SD)Week 3 Tumor Volume (mm³ ± SD)Week 4 Tumor Volume (mm³ ± SD)Reference
Control (Vehicle)2.0 ± 0.53.0 ± 0.64.0 ± 0.86.0 ± 1.7[1]
This compound (50 mg/kg)1.5 ± 0.62.5 ± 0.73.5 ± 0.83.8 ± 0.9

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of HASPIN kinase, which disrupts a critical step in mitosis.

HASPIN_Pathway cluster_0 Normal Mitotic Progression cluster_1 Effect of this compound HASPIN HASPIN Histone H3 Histone H3 HASPIN->Histone H3 Phosphorylates H3T3ph Phosphorylated Histone H3 (T3) Histone H3->H3T3ph Chromosome Alignment Chromosome Alignment H3T3ph->Chromosome Alignment Ensures Proper Mitosis Mitosis Chromosome Alignment->Mitosis Allows Progression This compound This compound Inhibited HASPIN HASPIN This compound->Inhibited HASPIN Inhibits No H3T3ph No Histone H3 Phosphorylation Inhibited HASPIN->No H3T3ph Misalignment Chromosome Misalignment No H3T3ph->Misalignment Leads to Arrest Mitotic Arrest (G2/M Phase) Misalignment->Arrest Causes Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Mechanism of this compound action in pancreatic cancer cells.

Experimental Protocols

Cell Viability Assay (XTT Assay)

This protocol is adapted from a study on BxPC-3-Luc cells.

Materials:

  • BxPC-3-Luc pancreatic cancer cells

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • XTT (sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis[4-methoxy-6-nitro] benzene sulfonic acid hydrate) assay kit

  • Microplate reader

Protocol:

  • Seed 2 x 10⁴ BxPC-3-Luc cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in DMSO and then further dilute in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO only).

  • Replace the medium in each well with the medium containing the different concentrations of this compound.

  • Incubate the plate for 48 hours.

  • Add the XTT reagent to each well according to the manufacturer's instructions and incubate for 2 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).

XTT_Workflow Start Start Seed_Cells Seed 2x10^4 BxPC-3-Luc cells/well in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_CHR6494 Add serial dilutions of this compound (0.01-100 µM) and vehicle control Incubate_24h->Add_CHR6494 Incubate_48h Incubate for 48h Add_CHR6494->Incubate_48h Add_XTT Add XTT reagent Incubate_48h->Add_XTT Incubate_2h Incubate for 2h Add_XTT->Incubate_2h Read_Absorbance Measure absorbance with microplate reader Incubate_2h->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the XTT cell viability assay.
In Vivo Xenograft Model

This protocol is based on a study using a BxPC-3-Luc xenograft model in nude mice.

Materials:

  • BALB/cAJcl-nu/nu mice

  • BxPC-3-Luc cells

  • This compound

  • Vehicle solution (e.g., 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin in saline)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject 2 x 10⁶ BxPC-3-Luc cells into the flanks of nude mice.

  • Allow tumors to establish and grow to a palpable size.

  • Randomly assign mice to a control group (vehicle administration) and a treatment group (this compound administration).

  • Prepare this compound at a concentration of 5 µg/µl in the vehicle solution.

  • Administer this compound intraperitoneally at a dose of 50 mg/kg body weight. Administer an equivalent volume of the vehicle solution to the control group.

  • Treat the mice for five consecutive days, followed by a five-day non-treatment period, and repeat this cycle for four weeks.

  • Measure the tumor volume twice a week using calipers and the formula: Tumor Volume = (Length x Width²) / 2.

  • Monitor the mice for any signs of toxicity.

Xenograft_Workflow Start Start Inject_Cells Inject 2x10^6 BxPC-3-Luc cells subcutaneously into nude mice Start->Inject_Cells Tumor_Growth Allow tumors to establish Inject_Cells->Tumor_Growth Group_Mice Randomize mice into control and treatment groups Tumor_Growth->Group_Mice Treatment Administer vehicle or 50 mg/kg this compound intraperitoneally for 4 weeks (5 days on, 5 days off cycle) Group_Mice->Treatment Measure_Tumors Measure tumor volume twice weekly Treatment->Measure_Tumors Monitor_Mice Monitor for toxicity Treatment->Monitor_Mice Data_Analysis Analyze tumor growth data Measure_Tumors->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo xenograft study.
Cell Cycle Analysis

While specific data for this compound in pancreatic cancer is not available, knockdown of HASPIN in pancreatic cancer cells has been shown to cause G2/M phase arrest. This protocol can be used to assess the effect of this compound on the cell cycle.

Materials:

  • Pancreatic cancer cells (e.g., BxPC-3, PANC-1)

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase)

  • Flow cytometer

Protocol:

  • Seed pancreatic cancer cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V Staining)

HASPIN inhibition is expected to induce apoptosis in pancreatic cancer cells. This protocol can be used to quantify apoptosis.

Materials:

  • Pancreatic cancer cells

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed pancreatic cancer cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for 48-72 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound is a valuable tool for investigating the role of HASPIN in pancreatic cancer cell proliferation. The provided protocols offer a framework for assessing its in vitro and in vivo efficacy, as well as for dissecting its mechanism of action through cell cycle and apoptosis analysis. The inhibition of the HASPIN-Histone H3 pathway by this compound presents a promising therapeutic strategy for pancreatic cancer.

References

Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by CHR-6494

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CHR-6494 is a potent and specific small-molecule inhibitor of the serine/threonine kinase HASPIN (Haploid Germ Cell-Specific Nuclear Protein Kinase).[1][2][3] HASPIN plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), a key event for the proper alignment of chromosomes during metaphase.[3][4] By inhibiting HASPIN, this compound disrupts this process, leading to mitotic catastrophe, cell cycle arrest, and ultimately, apoptosis in various cancer cell lines. This makes this compound a compound of interest in oncology research and drug development. Flow cytometry using propidium iodide (PI) staining is a robust and widely used method to quantify the distribution of cells in different phases of the cell cycle, providing a powerful tool to assess the cytostatic effects of compounds like this compound.

Mechanism of Action:

This compound functions by targeting the ATP-binding site of HASPIN kinase, thereby inhibiting its catalytic activity. The primary substrate of HASPIN during mitosis is histone H3. Phosphorylation of histone H3 at threonine 3 is essential for the recruitment of the chromosomal passenger complex (CPC), including Aurora B kinase, to the centromeres. This localization is crucial for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome segregation. Inhibition of HASPIN by this compound prevents H3T3 phosphorylation, leading to mislocalization of the CPC, chromosome misalignment, and activation of the spindle assembly checkpoint, which in turn causes a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest can ultimately trigger apoptotic cell death.

Quantitative Data Summary

The following table summarizes the dose-dependent effect of this compound on cell cycle distribution in various cancer cell lines, as determined by flow cytometry.

Cell LineTreatment Concentration (nM)Duration (h)% Cells in G0/G1% Cells in S% Cells in G2/MReference
MDA-MB-231 Control (DMSO)48--17.7 ± 0.6
50048--25.4 ± 0.5
100048--26.3 ± 1.5
SKBR3 Control (DMSO)48---
100048--Increased
MCF7 Control (DMSO)48---
100048--Increased
HCT-116 Control (DMSO)---~8-15%
Dose-dependent---~30-50%
HeLa Control (DMSO)---~8-15%
Dose-dependent---~30-50%
MeWo Control (DMSO)48---
30048Decreased-Significantly Increased
MDA-MB-435 Control (DMSO)48---
60048Decreased-Significantly Increased

Experimental Protocols

Protocol 1: Induction of Cell Cycle Arrest with this compound

This protocol describes the treatment of cultured cancer cells with this compound to induce cell cycle arrest.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HCT-116)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well plates or other suitable culture vessels

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 100 nM, 500 nM, 1000 nM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2. The optimal incubation time may vary depending on the cell line and should be determined empirically.

  • Cell Harvesting: After the incubation period, harvest the cells for flow cytometry analysis as described in Protocol 2.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the preparation and staining of cells with propidium iodide for cell cycle analysis.

Materials:

  • Harvested cells (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium.

    • For suspension cells, collect the cells directly.

    • Transfer the cell suspension to a centrifuge tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of PBS. Repeat the wash step.

  • Fixation:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in the residual PBS by gentle vortexing to ensure a single-cell suspension.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.

    • Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells. Carefully decant the ethanol.

    • Wash the cells once with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Add 5 µL of RNase A solution to the cell suspension to degrade RNA and ensure that only DNA is stained.

    • Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to gate on single cells and generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

CHR_6494_Signaling_Pathway cluster_inhibition Effect of this compound CHR6494 This compound HASPIN HASPIN Kinase CHR6494->HASPIN Inhibits HistoneH3 Histone H3 HASPIN->HistoneH3 Phosphorylates H3T3ph Phosphorylated Histone H3 (T3) HASPIN->H3T3ph MitoticProgression Mitotic Progression CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits G2M_Arrest G2/M Arrest ChromosomeAlignment Proper Chromosome Alignment CPC->ChromosomeAlignment Ensures ChromosomeAlignment->MitoticProgression Allows Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Signaling pathway of this compound induced G2/M arrest.

Experimental_Workflow Start Seed Cells Treat Treat with this compound (and Vehicle Control) Start->Treat Incubate Incubate (e.g., 48 hours) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Fix Fix with 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Data Quantify Cell Cycle Phases (G0/G1, S, G2/M) Analyze->Data

Caption: Experimental workflow for cell cycle analysis.

References

Assaying apoptosis with caspase-3/7 activation after CHR-6494 exposure.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

CHR-6494 is a potent and selective inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase essential for proper mitotic progression.[1] Haspin phosphorylates histone H3 at threonine 3 (H3T3ph), a critical modification for chromosome alignment and cohesion during mitosis.[2] Inhibition of Haspin by this compound disrupts these processes, leading to mitotic catastrophe and subsequent induction of apoptosis in various cancer cell lines.[3][4][5] This application note provides a protocol for assaying apoptosis by measuring the activation of caspase-3 and -7, key executioner caspases, in cancer cells following exposure to this compound.

Apoptosis is a programmed cell death process crucial for normal tissue development and homeostasis. Its dysregulation is a hallmark of cancer. Caspases, a family of cysteine proteases, are central to the apoptotic signaling cascade. The activation of effector caspases, such as caspase-3 and caspase-7, is a definitive indicator of apoptosis. These enzymes cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells. Therefore, measuring caspase-3/7 activity is a reliable method to quantify the pro-apoptotic effects of compounds like this compound.

This document outlines the materials and a detailed protocol for a luminescent-based caspase-3/7 assay, summarizes quantitative data on the effects of this compound from published studies, and provides diagrams illustrating the signaling pathway and experimental workflow.

Data Presentation

The following table summarizes the quantitative analysis of caspase-3/7 activation in various cancer cell lines upon exposure to this compound. The data is presented as fold increase in caspase-3/7 activity compared to untreated control cells.

Cell LineThis compound ConcentrationIncubation TimeFold Increase in Caspase-3/7 Activity (Mean ± SEM)Reference
COLO-792 (Melanoma)300 nM72 hours3-fold
600 nM72 hours6-fold
RPMI-7951 (Melanoma)300 nM72 hours8.5-fold
600 nM72 hours16-fold
MeWo (Melanoma)600 nM5 days1.6-fold
MDA-MB-435 (Melanoma)600 nM5 days2.7-fold

Signaling Pathway

The diagram below illustrates the proposed signaling pathway for this compound-induced apoptosis. Inhibition of Haspin by this compound leads to a failure in histone H3 phosphorylation, resulting in mitotic catastrophe, which in turn triggers the activation of the apoptotic cascade, culminating in the activation of caspase-3 and -7.

CHR6494_pathway CHR6494 This compound Haspin Haspin Kinase CHR6494->Haspin Inhibition H3T3ph Histone H3-T3 Phosphorylation Haspin->H3T3ph Promotes Mitosis Proper Mitotic Progression H3T3ph->Mitosis Required for Catastrophe Mitotic Catastrophe Apoptosis Apoptosis Induction Catastrophe->Apoptosis Triggers Caspase Caspase-3/7 Activation Apoptosis->Caspase Leads to experimental_workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells treat_cells Treat cells with This compound and controls seed_cells->treat_cells incubate Incubate for desired time period (e.g., 72h) treat_cells->incubate add_reagent Add Caspase-Glo® 3/7 Reagent incubate->add_reagent incubate_rt Incubate at room temperature add_reagent->incubate_rt measure Measure luminescence incubate_rt->measure analyze Analyze data and determine fold change measure->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CHR-6494 Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of CHR-6494 in aqueous solutions. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound powder will not dissolve in my aqueous buffer. What is the recommended solvent?

A1: this compound is known to be insoluble in water and ethanol[1]. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO)[1]. It is crucial to use anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can reduce the solubility of the compound.

Q2: What is the maximum concentration for a this compound stock solution in DMSO?

A2: The reported solubility of this compound in DMSO varies slightly between suppliers, but it is consistently high. It is advisable to prepare a high-concentration stock solution, for example, at 10 mM, which can then be diluted into your aqueous experimental medium. Ensure that the final concentration of DMSO in your assay is low enough to not affect the biological system, typically less than 0.5% v/v.

Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my cell culture medium. What is happening?

A3: This phenomenon, often called "solvent shock," occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.

Q4: How can I prevent precipitation of this compound in my final aqueous solution?

A4: To prevent precipitation, it is important to optimize the dilution method. Instead of adding the DMSO stock directly to a large volume of aqueous buffer, try adding the stock solution to a small volume of your medium with vigorous vortexing, and then serially dilute from there. Additionally, you can explore the use of co-solvents or solubilizing excipients in your final solution.

Troubleshooting Guide

If you are still encountering solubility issues with this compound after consulting the FAQs, the following troubleshooting steps and experimental protocols can help you systematically address the problem.

Tier 1: Optimizing the Stock Solution

The first step in troubleshooting is to ensure the quality and concentration of your DMSO stock solution.

  • Problem: The compound is not fully dissolving in DMSO.

  • Possible Causes:

    • The concentration is too high.

    • The DMSO is not of high purity or contains water.

    • Inadequate mixing.

  • Solutions:

    • Try preparing a lower concentration stock solution.

    • Use fresh, anhydrous, high-purity DMSO.

    • Gently warm the solution to 37°C and vortex or sonicate to aid dissolution. Be cautious, as excessive heat can degrade the compound.

Tier 2: Advanced Solubilization Techniques

If optimizing the stock solution does not resolve the issue upon dilution, more advanced techniques may be necessary.

  • Problem: The compound precipitates out of the aqueous solution despite a well-prepared DMSO stock.

  • Solutions:

    • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

    • pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous medium can significantly improve solubility.

    • Solubilizing Excipients: Surfactants and cyclodextrins can be used to increase the apparent solubility of a compound. For instance, a formulation with 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin has been used for in vivo studies with this compound. Another in vivo formulation involved a mixture of DMSO, PEG300, Tween-80, and saline.

Data Presentation

The following table summarizes the reported solubility of this compound in various solvents.

SolventSolubilitySource
WaterInsoluble
EthanolInsoluble
DMSO58 mg/mL (198.39 mM)
DMSO25 mg/mL
DMSOSoluble to 100 mM

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a standard 10 mM stock solution of this compound for use in biological assays.

Materials:

  • This compound powder (MW: 292.34 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 292.34 g/mol * 1000 mg/g = 2.92 mg

  • Weigh out 2.92 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Determining Maximum Soluble Concentration in Aqueous Media

Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific aqueous medium.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Your specific aqueous medium (e.g., cell culture medium, PBS)

  • 96-well plate

  • Incubator set to your experimental temperature (e.g., 37°C)

Procedure:

  • Prepare a series of dilutions of your this compound stock solution in your aqueous medium in a 96-well plate. For example, create final concentrations ranging from 1 µM to 100 µM.

  • Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Incubate the plate at your experimental temperature for a relevant time period (e.g., 24 hours).

  • After incubation, visually inspect each well for any signs of precipitation (cloudiness, crystals). A microscope can be used for a more detailed examination.

  • The highest concentration that remains clear and free of precipitate is the maximum soluble concentration under your specific experimental conditions.

Visualizations

Signaling Pathway of this compound

This compound is a potent inhibitor of Haspin kinase. Haspin kinase phosphorylates Histone H3 at Threonine 3 (H3T3ph), a critical step for the proper alignment of chromosomes during mitosis. By inhibiting Haspin, this compound prevents this phosphorylation, leading to mitotic catastrophe, cell cycle arrest at the G2/M phase, and ultimately apoptosis in cancer cells.

CHR6494_Pathway cluster_0 Mitosis Haspin Kinase Haspin Kinase Histone H3 Histone H3 Haspin Kinase->Histone H3 Phosphorylates p-Histone H3 (Thr3) p-Histone H3 (Thr3) Chromosome Alignment Chromosome Alignment p-Histone H3 (Thr3)->Chromosome Alignment Mitotic Progression Mitotic Progression Chromosome Alignment->Mitotic Progression This compound This compound This compound->Haspin Kinase

Caption: this compound inhibits Haspin kinase, blocking Histone H3 phosphorylation and mitotic progression.

Troubleshooting Workflow for this compound Insolubility

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

Troubleshooting_Workflow Start This compound Powder Insoluble in Aqueous Buffer PrepStock Prepare Stock in Anhydrous DMSO Start->PrepStock CheckDissolution Fully Dissolved? PrepStock->CheckDissolution Dilute Dilute into Aqueous Medium CheckDissolution->Dilute Yes TroubleshootStock Troubleshoot Stock: - Lower Concentration - Gentle Warming/Sonication CheckDissolution->TroubleshootStock No CheckPrecipitation Precipitation Occurs? Dilute->CheckPrecipitation Success Soluble at Desired Concentration CheckPrecipitation->Success No AdvancedMethods Use Advanced Methods: - Co-solvents - pH Adjustment - Excipients CheckPrecipitation->AdvancedMethods Yes TroubleshootStock->PrepStock AdvancedMethods->Dilute

Caption: A step-by-step workflow for troubleshooting the insolubility of this compound.

References

Technical Support Center: Overcoming Limited In Vivo Efficacy of CHR-6494

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering limited in vivo efficacy of CHR-6494, a potent Haspin kinase inhibitor, in certain cancer models. While this compound demonstrates significant anti-proliferative effects in vitro across various cancer cell lines, its translation to in vivo models can be challenging and model-dependent.

Troubleshooting Guide

This guide is designed to help you systematically troubleshoot potential reasons for the discrepancy between in vitro and in vivo results with this compound.

Issue 1: Suboptimal Drug Exposure at the Tumor Site

A primary reason for poor in vivo efficacy despite strong in vitro data is inadequate drug concentration at the tumor. This can be due to poor pharmacokinetics (PK), rapid metabolism, or inefficient delivery.

Possible Cause & Troubleshooting Steps:

  • Poor Bioavailability/Rapid Clearance:

    • Recommendation: Conduct a pilot pharmacokinetic study in the animal model of interest.

      • Administer a single dose of this compound and collect blood samples at multiple time points.

      • Analyze plasma concentrations to determine key PK parameters (Cmax, Tmax, AUC, half-life).

    • Rationale: Understanding the drug's exposure profile is critical. If the compound is cleared too rapidly or has low bioavailability, it may not reach therapeutic concentrations in the tumor.

  • Suboptimal Formulation:

    • Recommendation: Ensure this compound is fully solubilized in a well-tolerated vehicle for in vivo administration. A commonly used vehicle for this compound is a solution of 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin.[1]

    • Rationale: Poor solubility can lead to precipitation upon injection, reducing the amount of drug available for absorption.

  • Ineffective Route of Administration:

    • Recommendation: While intraperitoneal (i.p.) injection is common, consider alternative routes such as intravenous (i.v.) or oral (p.o.) administration, which may alter the PK profile.

    • Rationale: The route of administration can significantly impact bioavailability and tissue distribution.

Issue 2: Insufficient Target Engagement in the In Vivo Model

Even with adequate systemic exposure, the drug may not be effectively inhibiting its target, Haspin kinase, within the tumor tissue.

Possible Cause & Troubleshooting Steps:

  • Low Haspin Expression in the Xenograft Model:

    • Recommendation: Verify Haspin expression levels in your tumor model.

      • Perform Western blotting or immunohistochemistry (IHC) on tumor lysates or sections from your in vivo model to confirm Haspin protein expression.

      • Compare these levels to other models where this compound has shown efficacy (e.g., colorectal cancer models).

    • Rationale: The target must be present at sufficient levels for the inhibitor to be effective. While HASPIN is expressed in various breast cancer cell lines, its expression in the corresponding xenografts might differ.[2][3]

  • Lack of Target Inhibition at the Administered Dose:

    • Recommendation: Assess target engagement in vivo by measuring the phosphorylation of Histone H3 at Threonine 3 (H3T3ph), the direct substrate of Haspin.

      • Collect tumor samples from treated and control animals at various time points after dosing.

      • Analyze H3T3ph levels by Western blotting or IHC. A significant reduction in H3T3ph in the treated group would confirm target engagement.

    • Rationale: This provides direct evidence that this compound is reaching the tumor and inhibiting its target at a functional level.

Issue 3: Model-Specific Resistance Mechanisms

The tumor microenvironment (TME) and intrinsic properties of the cancer cells in an in vivo setting can confer resistance that is not observed in 2D cell culture.

Possible Cause & Troubleshooting Steps:

  • Influence of the Tumor Microenvironment (TME):

    • Recommendation: Characterize the TME of your xenograft model.

      • Use IHC to analyze the presence of immune cells, fibroblasts, and vasculature.

      • The TME can create physical barriers to drug penetration or secrete factors that promote survival signals, counteracting the effect of this compound.

    • Rationale: The complex interplay of cancer cells with their microenvironment can significantly impact drug response.

  • Activation of Compensatory Signaling Pathways:

    • Recommendation: Explore combination therapies to overcome resistance.

      • Based on preclinical data, combining this compound with inhibitors of other signaling pathways has shown synergistic effects. For example:

        • MEK inhibitors (e.g., Trametinib) in melanoma.[4][5]

        • mTOR inhibitors (e.g., CCI-779) in KRAS-driven cancers.

        • Aurora kinase inhibitors (e.g., MLN8237) in breast cancer.

    • Rationale: Cancer cells can adapt to the inhibition of one pathway by upregulating others. Combination therapy can block these escape routes.

Experimental Protocols

In Vivo Efficacy Study in a Colorectal Cancer Model (ApcMin/+ mice)

This protocol is adapted from a study where this compound demonstrated significant efficacy in suppressing intestinal polyp development.

  • Animal Model: ApcMin/+ mice on a C57BL/6J background.

  • Drug Formulation:

    • Store this compound (5 µg/µl) in 100% DMSO at -30°C.

    • For injection, dilute in a vehicle of 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin in saline.

  • Dosing and Administration:

    • Administer 50 mg/kg of this compound via intraperitoneal (i.p.) injection.

    • Treatment schedule: 5 consecutive days of injections followed by 5 days of rest, repeated for a total of 50 days.

  • Endpoint Analysis:

    • Monitor body weight throughout the study.

    • At the end of the study, sacrifice the mice and count the number of intestinal polyps.

In Vivo Efficacy Study in a Breast Cancer Xenograft Model (MDA-MB-231)

This protocol is based on a study where this compound showed limited efficacy, providing a baseline for troubleshooting.

  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Animal Model: Immunodeficient nude mice.

  • Tumor Implantation:

    • Inject 5 x 10^6 MDA-MB-231 cells orthotopically into the mammary fat pad.

  • Drug Formulation:

    • Prepare this compound in a vehicle solution (e.g., 10% DMSO, 20% 2-hydroxypropyl-β-cyclodextrin).

  • Dosing and Administration:

    • Once tumors reach an average volume of ~60 mm³, randomize mice into control and treatment groups.

    • Administer this compound at 50 mg/kg via i.p. injection.

    • Treatment schedule: 5 consecutive days of injections over a 35-day period, repeated for four cycles.

  • Endpoint Analysis:

    • Measure tumor volume regularly with calipers.

    • At the end of the study, excise and weigh the tumors.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HCT-116Colon Cancer500
HeLaCervical Cancer473
MDA-MB-231Breast Cancer752
MeWoMelanoma396
MDA-MB-435Melanoma611
COLO-792Melanoma497
RPMI-7951Melanoma628

Table 2: Summary of this compound In Vivo Efficacy in Different Cancer Models

Cancer ModelAnimal ModelDosing RegimenOutcomeReference
Intestinal PolypsApcMin/+ mice50 mg/kg, i.p., 5 days on/5 days off for 50 daysSignificant inhibition of polyp development
Breast CancerMDA-MB-231 xenograft50 mg/kg, i.p., 5 consecutive days, 4 cyclesNo significant inhibition of tumor growth
Pancreatic CancerBxPC-3-Luc xenograftNot specifiedSignificant suppression of tumor growth
Colorectal CancerHCT-116 xenograft50 mg/kg, i.p., 5 consecutive days, 2 cyclesInhibition of tumor growth

Visualizations

Signaling Pathway of Haspin Kinase

Haspin_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition by this compound Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates MitoticProgression Correct Mitotic Progression H3T3ph p-Histone H3 (Thr3) CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits AuroraB Aurora B Kinase Chromosome Chromosome Alignment AuroraB->Chromosome CPC->AuroraB Localizes Chromosome->MitoticProgression CHR6494 This compound CHR6494->Haspin Inhibits MitoticCatastrophe Mitotic Catastrophe

Caption: Haspin kinase signaling pathway and its inhibition by this compound.

Troubleshooting Workflow for Limited In Vivo Efficacy

Troubleshooting_Workflow Start Limited In Vivo Efficacy Observed Check_PK 1. Assess Pharmacokinetics (PK) Start->Check_PK PK_Good PK Profile Adequate? Check_PK->PK_Good Optimize_Dose Optimize Dose/Formulation/ Route of Administration PK_Good->Optimize_Dose No Check_Target 2. Verify In Vivo Target Engagement PK_Good->Check_Target Yes Optimize_Dose->Check_PK Target_Engaged Target Inhibited (e.g., p-H3T3 decreased)? Check_Target->Target_Engaged Check_Haspin Check Haspin Expression in Tumor Model Target_Engaged->Check_Haspin No Investigate_Resistance 3. Investigate Resistance Mechanisms Target_Engaged->Investigate_Resistance Yes Check_Haspin->Check_Target TME_Analysis Analyze Tumor Microenvironment (TME) Investigate_Resistance->TME_Analysis Combo_Therapy Test Combination Therapies (e.g., with MEK or mTOR inhibitors) Investigate_Resistance->Combo_Therapy End Improved Efficacy Combo_Therapy->End

Caption: A logical workflow for troubleshooting limited in vivo efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: Why does this compound work in some in vivo models but not others?

A1: The discrepancy in in vivo efficacy is likely multifactorial. Potential reasons include:

  • Pharmacokinetic Differences: The absorption, distribution, metabolism, and excretion (ADME) of this compound may vary significantly between different animal strains or even with different tumor models in the same strain.

  • Tumor Microenvironment (TME): The TME of a resistant tumor model, such as certain breast cancer xenografts, may present a more significant barrier to drug penetration or may have a higher prevalence of pro-survival signaling that counteracts the drug's effect.

  • Target Expression Levels: While Haspin is broadly expressed, its levels may vary between tumor types, and this could influence sensitivity to inhibition.

Q2: What is the recommended starting dose for in vivo studies with this compound?

A2: Based on published studies, doses ranging from 20 mg/kg to 50 mg/kg administered intraperitoneally have been used. For a new model, it is advisable to perform a dose-ranging study to determine the maximum tolerated dose (MTD) and to assess target engagement at different dose levels.

Q3: Are there known resistance mechanisms to Haspin inhibitors?

A3: While specific resistance mechanisms to this compound are not well-documented, general mechanisms of resistance to kinase inhibitors may apply. These can include:

  • Upregulation of drug efflux pumps.

  • Activation of parallel or downstream signaling pathways that bypass the need for Haspin activity.

  • Mutations in the Haspin kinase domain that prevent drug binding (though this is less likely in a preclinical setting with a stable cell line).

Q4: What combination therapies have shown promise with this compound?

A4: Preclinical studies have shown synergistic or enhanced anti-tumor effects when this compound is combined with:

  • MEK inhibitors in melanoma models.

  • mTOR inhibitors in KRAS-mutant cancers.

  • Aurora kinase inhibitors in breast cancer cell lines. These combinations suggest that targeting multiple nodes in cell cycle regulation and proliferation pathways may be an effective strategy to overcome resistance.

References

Potential off-target effects of CHR-6494 in cellular assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the potential off-target effects of CHR-6494 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound is a potent and selective inhibitor of Haspin kinase, with an IC50 of 2 nM.[1][2] Its primary on-target effect is the inhibition of Haspin-mediated phosphorylation of Histone H3 at threonine 3 (H3T3p), a critical event for proper chromosome alignment and segregation during mitosis.[3][4]

Q2: Are there any known off-target effects of this compound?

A2: While this compound is highly selective for Haspin kinase, some moderate off-target activity has been observed at higher concentrations. A screening against a panel of 27 kinases showed some inhibition of other kinases at a concentration of 100 nM. Researchers should be aware of these potential off-target effects, especially when using high concentrations of the inhibitor.

Q3: What are the expected phenotypic effects of this compound in cancer cell lines?

A3: The primary consequence of Haspin inhibition by this compound is mitotic catastrophe. This leads to several observable downstream effects in cellular assays, including:

  • Anti-proliferative effects: this compound inhibits the growth of a wide range of cancer cell lines in a dose-dependent manner.

  • G2/M cell cycle arrest: Inhibition of H3T3 phosphorylation disrupts mitotic progression, causing cells to arrest in the G2/M phase of the cell cycle.

  • Induction of apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis. This can be observed by an increase in caspase 3/7 activity and the appearance of apoptotic markers like cleaved PARP.

  • Abnormal spindle and centrosome morphology: Cells treated with this compound often display mitotic spindles with abnormal morphology and centrosome amplification.

Q4: Why am I observing G2/M arrest in my cell cycle analysis?

A4: G2/M arrest is the expected outcome of effective Haspin kinase inhibition by this compound. Haspin's role in phosphorylating Histone H3 at Threonine 3 is essential for the proper recruitment of the chromosome passenger complex, which ensures correct chromosome alignment at the metaphase plate. By inhibiting this process, this compound activates the spindle assembly checkpoint, leading to a delay in mitotic progression and an accumulation of cells in the G2/M phase.

Troubleshooting Guides

Issue 1: The observed IC50 value in my cell line is significantly different from published data.

  • Possible Cause 1: Cell line variability. Different cell lines exhibit varying sensitivity to this compound. Factors such as the cell line's doubling time and underlying genetic mutations can influence its response. For instance, IC50 values have been reported to range from approximately 400 nM to over 1 µM in different cancer cell lines.

  • Troubleshooting Step 1: Verify the identity of your cell line through short tandem repeat (STR) profiling.

  • Troubleshooting Step 2: Perform a dose-response curve over a wide range of concentrations to accurately determine the IC50 in your specific cell line.

  • Possible Cause 2: Experimental conditions. Assay parameters such as cell seeding density, treatment duration, and the specific viability assay used (e.g., XTT, Crystal Violet) can affect the apparent IC50.

  • Troubleshooting Step 3: Standardize your experimental protocol. Ensure consistent cell numbers and a treatment duration of at least 72 hours, as this is commonly reported in the literature.

Issue 2: I am not observing a significant increase in apoptosis after this compound treatment.

  • Possible Cause 1: Insufficient concentration or treatment time. The induction of apoptosis is both dose- and time-dependent.

  • Troubleshooting Step 1: Increase the concentration of this compound. Concentrations of 300 nM to 600 nM have been shown to effectively induce apoptosis in melanoma cell lines.

  • Troubleshooting Step 2: Extend the treatment duration. Apoptotic effects are typically measured after 72 hours of treatment.

  • Possible Cause 2: Cell-line specific resistance. Some cell lines may have intrinsic resistance mechanisms that prevent the induction of apoptosis.

  • Troubleshooting Step 3: Confirm target engagement by assessing the phosphorylation status of Histone H3 at Threonine 3 (H3T3p) via Western blot. A decrease in H3T3p indicates that this compound is inhibiting Haspin as expected.

  • Troubleshooting Step 4: Consider using a more sensitive apoptosis detection method, such as a Caspase-Glo 3/7 assay, in addition to Annexin V staining.

Issue 3: Western blot analysis does not show a decrease in Histone H3 Threonine 3 phosphorylation (H3T3p).

  • Possible Cause 1: Sub-optimal antibody or protocol.

  • Troubleshooting Step 1: Validate your anti-H3T3p antibody using a positive control (e.g., lysate from mitotic-arrested cells) and a negative control.

  • Troubleshooting Step 2: Optimize your Western blot protocol, including lysis buffer composition and antibody concentrations.

  • Possible Cause 2: Inactive compound.

  • Troubleshooting Step 3: Ensure the proper storage of this compound (typically at -20°C) and use freshly prepared solutions in DMSO.

  • Troubleshooting Step 4: Test a fresh vial of the compound to rule out degradation.

Data Presentation

Table 1: Off-Target Kinase Inhibition Profile of this compound

KinasePercent Inhibition at 100 nM
TrkA58%
GSK-3β48%
PIM136%
Cdk1/B34%
Cdk2/A33%
Data from a panel of 27 kinases.

Table 2: Anti-proliferative Activity (IC50) of this compound in Various Human Cell Lines

Cell LineCancer TypeIC50 (nM)
HCT-116Colon Cancer500
HeLaCervical Cancer473
MDA-MB-231Breast Cancer752 - 757.1
Wi-38Normal Lung Fibroblast1059
COLO-792Melanoma497
RPMI-7951Melanoma628
MeWoMelanoma396
SKBR3Breast Cancer1530
MCF7Breast Cancer900.4
BxPC-3-LucPancreatic Cancer849
OS-RC-2Renal Cancer1102
Data compiled from multiple sources.

Mandatory Visualizations

Haspin_Signaling_Pathway cluster_G2 G2 Phase cluster_M Mitosis Haspin_Kinase Haspin Kinase Histone_H3 Histone H3 Haspin_Kinase->Histone_H3 Phosphorylates H3T3p Phospho-Histone H3 (Thr3) CPC Chromosome Passenger Complex (CPC) H3T3p->CPC Recruits Metaphase_Alignment Proper Chromosome Alignment CPC->Metaphase_Alignment Ensures Mitotic_Progression Mitotic Progression Metaphase_Alignment->Mitotic_Progression Allows CHR_6494 This compound CHR_6494->Haspin_Kinase Inhibits

Caption: Haspin kinase signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Cellular Assays Start Seed Cells Treat Treat with this compound (Dose-Response) Start->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Viability Cell Viability (XTT / Crystal Violet) Incubate->Viability Apoptosis Apoptosis Assay (Caspase-Glo / Annexin V) Incubate->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Incubate->CellCycle Western Western Blot (p-H3T3, PARP) Incubate->Western Analyze Analyze Data (IC50, % Apoptosis, % G2/M) Viability->Analyze Apoptosis->Analyze CellCycle->Analyze Western->Analyze

Caption: General experimental workflow for evaluating this compound effects in vitro.

Troubleshooting_Tree Start Unexpected Result (e.g., No Effect) Check_Target Target Engaged? (Western for p-H3T3) Start->Check_Target Check_Compound Check Compound (Fresh Stock, Storage) Check_Target->Check_Compound No Check_Protocol Optimize Western Protocol Check_Target->Check_Protocol No Check_Assay Phenotypic Assay OK? (Controls, Duration) Check_Target->Check_Assay Yes Optimize_Assay Optimize Assay Conditions (Time, Dose, Density) Check_Assay->Optimize_Assay No Cell_Resistance Consider Intrinsic Cell Line Resistance Check_Assay->Cell_Resistance Yes

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

Experimental Protocols

1. Cell Viability Assay (XTT-based)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • Assay: Add the XTT reagent to each well and incubate for 4 hours.

  • Measurement: Measure the absorbance of each well at 450-500 nm using a microplate reader. The reference wavelength should be greater than 600 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Western Blot for Histone H3T3 Phosphorylation

  • Cell Lysis: After treating cells with this compound for the desired time (e.g., 24 hours), wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on a 15% polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Histone H3 (Thr3) overnight at 4°C. Use an antibody for total Histone H3 or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Cell Cycle Analysis by Flow Cytometry

  • Cell Preparation: Treat cells with this compound for 24-48 hours. Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Technical Support Center: Investigating Resistance to CHR-6494

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and understanding potential mechanisms of resistance to the Haspin kinase inhibitor, CHR-6494. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific experimental problems that may suggest resistance to this compound and provides systematic steps to identify the underlying cause.

Problem 1: Reduced or no inhibition of cell proliferation observed after this compound treatment.

  • Question: My cell line, which was previously sensitive to this compound, is now showing reduced sensitivity or is no longer responding to the treatment. What are the possible reasons?

    Answer: This could be due to several factors ranging from experimental variables to the development of true biological resistance. Here’s a step-by-step troubleshooting approach:

    • Verify Compound Integrity and Concentration:

      • Is the this compound stock solution fresh and properly stored? this compound in DMSO should be stored at -20°C or -80°C to avoid degradation.[1] Prepare fresh dilutions for each experiment from a validated stock.

      • Has the final concentration of the solvent (e.g., DMSO) been kept constant and at a non-toxic level across all wells? High solvent concentrations can affect cell viability and mask the inhibitor's effect.

    • Confirm Cell Line Health and Identity:

      • Has the cell line been recently authenticated? Cell line misidentification or cross-contamination is a common issue.

      • Are the cells within a consistent and low passage number? Prolonged culturing can lead to genetic drift and altered phenotypes.

      • Is there any evidence of contamination (e.g., mycoplasma)? Contamination can significantly alter cellular responses to drugs.

    • Evaluate On-Target Effect:

      • Are you observing a decrease in the phosphorylation of Histone H3 at Threonine 3 (H3T3ph)? This is the direct downstream target of Haspin kinase.[2][3] A lack of reduction in H3T3ph upon this compound treatment would strongly suggest a resistance mechanism. Perform a western blot to assess H3T3ph levels.

    • Consider Acquired Resistance:

      • If the above factors have been ruled out, your cells may have developed acquired resistance. This can occur through various mechanisms common to kinase inhibitors, such as:

        • Target Modification: Mutations in the GSG2 gene (encoding Haspin) that prevent this compound binding.

        • Bypass Pathway Activation: Upregulation of parallel signaling pathways that compensate for Haspin inhibition.

        • Drug Efflux: Increased expression of drug efflux pumps that remove this compound from the cell.

Problem 2: Inconsistent IC50 values for this compound across experiments.

  • Question: I am getting variable IC50 values for this compound in my cell viability assays. How can I improve consistency?

    Answer: Inconsistent IC50 values are often due to variations in experimental conditions.

    • Standardize Cell Seeding Density: Ensure the same number of cells are seeded in each well for every experiment. Cell density can influence drug response.

    • Consistent Incubation Times: The duration of drug exposure should be kept constant.

    • Assay-Specific Considerations: The type of viability assay used (e.g., MTT, XTT, CellTiter-Glo) can yield different IC50 values. Use the same assay consistently.

    • Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with small molecules. If possible, maintain a consistent batch and concentration of FBS.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Haspin kinase, with an in vitro IC50 of 2 nM.[1] Haspin is a serine/threonine kinase that phosphorylates Histone H3 at threonine 3 (H3T3ph) during mitosis.[3] This phosphorylation is crucial for the proper alignment of chromosomes at the metaphase plate. By inhibiting Haspin, this compound prevents H3T3 phosphorylation, leading to mitotic defects, G2/M cell cycle arrest, and ultimately apoptosis in cancer cells.

Q2: What are the potential mechanisms of acquired resistance to this compound?

A2: While specific acquired resistance mechanisms to this compound have not been extensively documented in the literature, based on known mechanisms of resistance to other kinase inhibitors, potential mechanisms include:

  • On-Target Alterations:

    • Mutations in the Haspin Kinase Domain: Specific point mutations in the ATP-binding pocket of Haspin could reduce the binding affinity of this compound without significantly affecting the kinase's catalytic activity.

    • Haspin (GSG2) Gene Amplification: Increased copy number of the GSG2 gene could lead to overexpression of the Haspin protein, requiring higher concentrations of this compound to achieve the same level of inhibition.

  • Activation of Bypass Signaling Pathways:

    • Cells may upregulate or activate alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the effects of Haspin inhibition. For example, pathways that regulate mitosis independently of the Haspin-Aurora B axis could be involved.

  • Increased Drug Efflux:

    • Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Altered Cell Cycle Checkpoints:

    • Defects in the G2/M checkpoint machinery may allow cells to bypass the mitotic arrest induced by this compound, leading to genomic instability and continued proliferation.

Q3: Can this compound be effective in cell lines that are resistant to other cancer therapies?

A3: Yes, there is evidence to suggest that this compound can be effective in cancer cells that have developed resistance to other targeted therapies. For example, studies have shown that this compound can induce growth inhibition and apoptosis in melanoma cell lines that are resistant to MEK inhibitors. This suggests that the mechanism of action of this compound is distinct from that of MEK inhibitors and that cross-resistance may not be a significant issue. Another Haspin inhibitor, CX-6258, has shown activity against melanoma cell lines resistant to RAF/MEK inhibitors.

Q4: Are there known off-target effects of this compound that could be misinterpreted as resistance?

A4: While this compound is considered a potent Haspin inhibitor, the possibility of off-target effects should always be considered, especially at higher concentrations. One study noted that another Haspin inhibitor, 5-iodotubercidin (5-ITu), has off-target effects. If you observe unexpected phenotypes that are not consistent with the known functions of Haspin, it is advisable to validate your findings using a secondary, structurally distinct Haspin inhibitor or through genetic approaches such as siRNA-mediated knockdown of Haspin.

Quantitative Data Summary

The following tables summarize the reported IC50 values for this compound in various cancer cell lines.

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HCT-116Colorectal Carcinoma~500
HeLaCervical Cancer~473
MDA-MB-231Breast Cancer757.1
MCF7Breast Cancer900.4
SKBR3Breast Cancer1530
COLO-792Melanoma497
RPMI-7951Melanoma628
BxPC-3-LucPancreatic Cancer849

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous dose escalation.

  • Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initiate continuous treatment by culturing the parental cells in media containing this compound at a concentration equal to the IC10 or IC20.

  • Monitor cell growth and viability. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the culture vessel.

  • Gradually increase the concentration of this compound in the culture medium once the cells have adapted and are proliferating at a steady rate. A stepwise increase of 1.5 to 2-fold is recommended.

  • Repeat the dose escalation process over several months.

  • Periodically assess the IC50 of the treated cell population to monitor the development of resistance.

  • Isolate and expand single-cell clones from the resistant population to establish stable resistant cell lines.

  • Characterize the resistant phenotype by comparing the IC50 of the resistant clones to the parental cell line. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance.

Protocol 2: Western Blot for H3T3 Phosphorylation

This protocol details the detection of the direct downstream target of Haspin kinase.

  • Cell Lysis:

    • Seed cells and treat with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Histone H3 (Thr3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the phospho-H3T3 signal to total Histone H3 or a loading control like GAPDH or β-actin.

Visualizations

Haspin_Signaling_Pathway CHR6494 This compound Haspin Haspin Kinase CHR6494->Haspin inhibition HistoneH3 Histone H3 Haspin->HistoneH3 phosphorylates MitoticArrest Mitotic Arrest & Apoptosis Haspin->MitoticArrest H3T3ph p-Histone H3 (Thr3) HistoneH3->H3T3ph CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC recruits AuroraB Aurora B Kinase CPC->AuroraB localizes Chromosome Chromosome Alignment AuroraB->Chromosome

Caption: Simplified signaling pathway of this compound action.

Resistance_Workflow start Start with Parental Cell Line ic50 Determine Initial IC50 of this compound start->ic50 treat Continuous Treatment with low dose this compound ic50->treat monitor Monitor Cell Growth & Viability treat->monitor increase Gradually Increase This compound Concentration monitor->increase assess Periodically Assess IC50 increase->assess assess->monitor continue treatment resistant Isolate & Expand Resistant Clones assess->resistant resistance confirmed

Caption: Experimental workflow for generating resistant cell lines.

Troubleshooting_Tree start Reduced this compound Efficacy q1 Is H3T3ph inhibited? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are cells healthy & authenticated? a1_yes->q2 res2 Possible Acquired Resistance: - Haspin mutation/amplification - Compound degradation a1_no->res2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No res1 Possible Acquired Resistance: - Bypass pathway activation - Increased drug efflux a2_yes->res1 res3 Check cell line integrity and for contamination a2_no->res3

Caption: Decision tree for troubleshooting reduced this compound efficacy.

References

Technical Support Center: CHR-6494 Dosage and Toxicity Optimization in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of the Haspin kinase inhibitor, CHR-6494, to minimize toxicity in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and specific small-molecule inhibitor of Haspin kinase, with an IC50 of 2 nM.[1][2] Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3). This phosphorylation event is essential for proper chromosome alignment and segregation during cell division. By inhibiting Haspin, this compound prevents H3T3 phosphorylation, leading to mitotic catastrophe, cell cycle arrest in the G2/M phase, and ultimately apoptosis in cancer cells.[2][3][4]

Q2: What are the reported in vivo dosages of this compound in mouse models?

A2: Several studies have reported the use of this compound in mouse xenograft models for various cancers. The administered dosages have ranged from 20 mg/kg to 50 mg/kg, typically administered via intraperitoneal (i.p.) injection. The treatment schedules have varied, often involving cycles of consecutive daily injections followed by a rest period.

Q3: What are the observed toxicity and side effects of this compound in animal models?

A3: At the reported therapeutic doses, this compound has been generally well-tolerated in mice. Studies have reported no obvious changes in body weight in nude mice bearing HCT-116 human colorectal cancer cells treated with 50 mg/kg of this compound. Similarly, a study on a pancreatic cancer xenograft model using 50 mg/kg of this compound did not report significant toxicity. In a study on ApcMin/+ mice, a model for familial colon tumors, intraperitoneal administration of this compound for 50 days significantly suppressed intestinal polyp development and recovered body weight, suggesting a lack of overt toxicity. However, it is crucial to note that comprehensive toxicology studies may not have been the primary focus of these efficacy-driven experiments. Researchers should always conduct their own dose-finding and toxicity studies for their specific animal model and experimental conditions.

Q4: Are there any known compensatory mechanisms that might affect this compound efficacy and toxicity?

A4: There is some evidence to suggest the existence of compensatory mechanisms. For instance, in a breast cancer xenograft model, this compound failed to inhibit tumor growth in vivo, and it was hypothesized that other kinases, such as vaccinia-related kinase 1 (VRK1), might compensate for the loss of Haspin function. VRK1 can also phosphorylate histone H3 at threonine 3. This potential for functional redundancy could influence both the efficacy and the toxicity profile of this compound and should be considered when interpreting results.

Troubleshooting Guide

Issue: Higher than expected toxicity or animal morbidity is observed at a previously reported "safe" dosage.

  • Possible Cause 1: Vehicle Formulation. The vehicle used to dissolve and administer this compound can contribute to toxicity. For example, DMSO is often used for initial solubilization, but high concentrations can be toxic when administered in vivo.

    • Troubleshooting Step: Carefully review the vehicle composition and concentration. Consider alternative, less toxic vehicles or reducing the concentration of potentially toxic components. A common vehicle for in vivo administration of this compound is a solution containing 10% DMEM and 20% 2-hydroxypropyl-cyclodextrin.

  • Possible Cause 2: Animal Strain and Health Status. The genetic background, age, and overall health of the animal model can significantly influence its susceptibility to drug toxicity.

    • Troubleshooting Step: Ensure that the animal strain and health status match those reported in the literature. If using a different strain, it is essential to perform a pilot dose-escalation study to determine the maximum tolerated dose (MTD).

  • Possible Cause 3: Dosing Regimen. The frequency and duration of administration can impact the cumulative toxicity.

    • Troubleshooting Step: Consider modifying the dosing schedule. Introducing drug-free holidays (e.g., 5 days on, 2 days off) can allow for recovery and reduce cumulative toxicity while potentially maintaining efficacy.

Issue: Inconsistent anti-tumor efficacy is observed in a xenograft model.

  • Possible Cause 1: Drug Stability and Preparation. this compound solutions may have limited stability.

    • Troubleshooting Step: Prepare fresh solutions of this compound for each administration. Stock solutions are typically stored at -80°C for long-term stability and -20°C for shorter periods.

  • Possible Cause 2: Compensatory Signaling Pathways. As mentioned in the FAQs, other kinases might compensate for Haspin inhibition.

    • Troubleshooting Step: Investigate the expression and activity of potential compensatory kinases like VRK1 in your tumor model. Combination therapy with inhibitors of these compensatory pathways could be a viable strategy.

  • Possible Cause 3: Insufficient Drug Exposure at the Tumor Site. The pharmacokinetic properties of this compound might lead to suboptimal concentrations within the tumor.

Data Summary

Table 1: In Vivo Dosages and Effects of this compound in Mouse Models

Cancer ModelMouse StrainDosageAdministration RouteTreatment ScheduleObserved Effects on TumorReported ToxicityReference
Colorectal Cancer (HCT-116)Nude Mice50 mg/kgi.p.Two cycles of five consecutive days for 15 daysTumor growth inhibitionNo obvious body weight change
Breast Cancer (MDA-MB-231)Nude Mice20 mg/kgi.p.15 consecutive daysTumor volume and weight inhibitionNot specified
Breast Cancer (MDA-MB-231)Not Specified50 mg/kgi.p.Four cycles of 5 consecutive days over 35 daysNo effect on tumor growthNot specified
Pancreatic Cancer (BxPC-3-Luc)Nude Mice50 mg/kgi.p.Five cycles of five consecutive injection days and five successive non-treatment days for 4 weeksSignificant tumor growth inhibitionNot specified
Familial Colon Tumor (ApcMin/+)C57BL/6JNot specifiedi.p.50 daysSignificant suppression of intestinal polyp developmentRecovery of body weight, no special phenotypes in WT mice

Experimental Protocols

Protocol 1: In Vivo Antitumor Activity Assessment in a Xenograft Mouse Model

This protocol is a generalized procedure based on methodologies reported in studies with this compound.

  • Cell Culture and Implantation:

    • Culture the desired cancer cell line (e.g., HCT-116, MDA-MB-231) under standard conditions.

    • Harvest cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium).

    • Inject the cell suspension subcutaneously or orthotopically into the appropriate site of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals. The formula (Length x Width^2) / 2 is commonly used.

    • Once tumors reach a predetermined average volume (e.g., 60-100 mm³), randomly assign mice to treatment and control groups.

  • This compound Preparation and Administration:

    • Prepare the this compound solution. A common vehicle is 10% DMEM/20% 2-hydroxypropyl-cyclodextrin.

    • Administer this compound or the vehicle control to the respective groups via intraperitoneal injection at the desired dosage (e.g., 20 mg/kg or 50 mg/kg).

    • Follow the predetermined treatment schedule (e.g., daily for 5 days, followed by a 2-day break, for a total of 4 cycles).

  • Toxicity and Efficacy Monitoring:

    • Monitor the body weight of the mice regularly as an indicator of general health and toxicity.

    • Continue to measure tumor volumes throughout the study.

  • Endpoint and Tissue Collection:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors and measure their final weight and volume.

    • Collect tumors and other organs (e.g., liver, kidney, lung) for further analysis, such as histology (H&E staining) to assess for toxicity, or western blotting to confirm target engagement (e.g., reduction in p-H3T3).

Visualizations

CHR_6494_Signaling_Pathway cluster_0 Mitosis cluster_1 This compound Intervention Haspin Haspin Kinase p_Histone_H3 p-Histone H3 (Thr3) Haspin->p_Histone_H3 Phosphorylates Mitotic_Catastrophe Mitotic Catastrophe Haspin->Mitotic_Catastrophe Leads to Histone_H3 Histone H3 Chromosome_Alignment Proper Chromosome Alignment & Segregation p_Histone_H3->Chromosome_Alignment Normal_Mitosis Normal Mitosis Chromosome_Alignment->Normal_Mitosis CHR_6494 This compound CHR_6494->Haspin Inhibits Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Mechanism of action of this compound in inhibiting the Haspin kinase signaling pathway.

Experimental_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Cell Implantation into Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice into Groups tumor_growth->randomization treatment 5. Administer this compound or Vehicle randomization->treatment monitoring 6. Monitor Toxicity (Body Weight) & Efficacy (Tumor Volume) treatment->monitoring monitoring->treatment Repeat Treatment Cycle endpoint 7. Study Endpoint monitoring->endpoint analysis 8. Tumor & Organ Collection and Analysis endpoint->analysis finish End analysis->finish

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.

References

How to address variability in IC50 values of CHR-6494 across different cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the variability in half-maximal inhibitory concentration (IC50) values of CHR-6494 observed across different cell lines. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, this resource aims to enhance the reproducibility and accuracy of in vitro studies involving this potent Haspin kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing different IC50 values for this compound in our cancer cell lines compared to published data. What are the common causes for this discrepancy?

A1: Discrepancies in IC50 values are a common challenge in preclinical drug evaluation. Several factors can contribute to this variability:

  • Cell Line-Specific Biology: Different cell lines, even from the same cancer type, possess unique genetic and phenotypic characteristics. This includes variations in the expression levels of the drug target (Haspin kinase), differences in cell proliferation rates, and the activity of drug efflux pumps that can alter intracellular drug concentrations.

  • Assay Methodology: The type of cell viability or cytotoxicity assay used can significantly influence the IC50 value. Assays like MTT, XTT, and crystal violet measure different cellular endpoints (metabolic activity vs. cell number) and can yield different results.[1]

  • Experimental Conditions: Minor variations in experimental protocols can lead to significant differences in IC50 values. Key parameters include cell seeding density, the duration of drug exposure, and the concentration of serum in the culture medium.[2][3]

  • Compound Quality: The purity and stability of the this compound compound are critical. Impurities or degradation of the compound can lead to inaccurate potency measurements.

Q2: How does the mechanism of action of this compound contribute to variability in IC50 values?

A2: this compound is a potent inhibitor of Haspin kinase, an enzyme that phosphorylates histone H3 at threonine 3 (H3T3P).[4][5] This phosphorylation is a critical step for the proper alignment of chromosomes during mitosis. Inhibition of Haspin by this compound leads to mitotic catastrophe and subsequent cell death. The cellular response to mitotic arrest can vary significantly between cell lines, depending on the status of their cell cycle checkpoints and apoptotic pathways. This inherent biological difference in response to the drug's mechanism is a major driver of IC50 variability.

Q3: Our cell-based assays with this compound show poor reproducibility between experiments. How can we improve consistency?

A3: Improving the consistency of cell-based assays requires careful standardization of your experimental workflow. Here are some key recommendations:

  • Standardize Cell Culture Practices: Use cells with a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase at the time of the experiment.

  • Optimize Assay Parameters: Carefully optimize and standardize cell seeding density, drug incubation time, and the concentration of reagents like MTT or XTT.

  • Implement Quality Control Measures: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated. Perform routine checks for mycoplasma contamination.

  • Control for Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in all wells (including controls) is consistent and non-toxic to the cells.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to IC50 variability for this compound.

Issue 1: Inconsistent IC50 Values Across Replicate Experiments
Potential Cause Troubleshooting Step
Variable Cell Health or Passage Number Use cells from a consistent passage number range. Monitor cell morphology and doubling time to ensure consistency.
Inconsistent Cell Seeding Density Use a hemocytometer or an automated cell counter for accurate cell counting. Ensure even cell distribution in multi-well plates.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge Effects in Multi-Well Plates Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity.
Issue 2: IC50 Values Differ Significantly from Published Literature
Potential Cause Troubleshooting Step
Different Cell Line Subtype or Strain Verify the source and characteristics of your cell line. Different subtypes of the same cancer can have varied sensitivities.
Different Assay Method Used Compare your assay protocol (e.g., MTT, crystal violet) with the one used in the publication. Different assays measure different biological endpoints.
Variation in Assay Duration The length of drug exposure can significantly impact IC50 values. Ensure your incubation time matches the cited literature.
Compound Purity and Handling Verify the purity of your this compound stock. Improper storage can lead to degradation.

Data Presentation: IC50 Values of this compound

The following table summarizes the reported IC50 values of this compound in various cancer cell lines. This highlights the inherent variability and provides a reference for researchers.

Cell LineCancer TypeIC50 (nM)Assay MethodReference
MeWo Melanoma396Crystal Violet
MDA-MB-435 Melanoma611Crystal Violet
COLO-792 Melanoma497Crystal Violet
RPMI-7951 Melanoma628Crystal Violet
MDA-MB-231 Breast Cancer757.1XTT Assay
MCF7 Breast Cancer900.4XTT Assay
SKBR3 Breast Cancer1530XTT Assay
MCF10A Normal Breast Epithelial547XTT Assay
HCT-116 Colon Cancer500Not Specified
HeLa Cervical Cancer473Not Specified

Experimental Protocols

To ensure consistency and reproducibility, detailed methodologies for common assays used to determine the IC50 of this compound are provided below.

Crystal Violet Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for 72 hours.

  • Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with 10% formalin for 10 minutes.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Solubilization: Wash the plate with water to remove excess stain and allow it to air dry. Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

  • Measurement: Measure the absorbance at 590 nm using a microplate reader.

  • Calculation: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

XTT Cell Viability Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the crystal violet assay (Steps 1 and 2).

  • Reagent Addition: After the 72-hour incubation, add the XTT reagent (sodium 3´-[1-(phenylaminocarbonyl)- 3,4-tetrazolium]-bis (4-methoxy-6-nitro) benzene sulfonic acid hydrate) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of XTT to a formazan product by metabolically active cells.

  • Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 as described above.

Mandatory Visualizations

Signaling Pathway of this compound Action

CHR6494_Pathway cluster_0 Cell Nucleus Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates Thr3 H3T3P Phosphorylated Histone H3 (Thr3) CPC Chromosome Passenger Complex H3T3P->CPC Recruits MitoticCatastrophe Mitotic Catastrophe H3T3P->MitoticCatastrophe Blocked Mitosis Proper Mitotic Progression CPC->Mitosis Ensures CHR6494 This compound CHR6494->Haspin Inhibits Troubleshooting_Workflow Start Start: Inconsistent IC50 Value Observed Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Assess Cell Culture Practices Check_Protocol->Check_Cells Protocol Consistent? Standardize_Assay Standardize Assay Parameters (Seeding Density, Duration) Check_Protocol->Standardize_Assay No Check_Compound Verify Compound Integrity Check_Cells->Check_Compound Cells Consistent? Standardize_Cells Standardize Cell Source (Passage, Health) Check_Cells->Standardize_Cells No Check_Purity Check Compound Purity and Storage Check_Compound->Check_Purity No Re_Run Re-run Experiment Check_Compound->Re_Run Compound OK? Standardize_Assay->Re_Run Standardize_Cells->Re_Run Check_Purity->Re_Run Analyze Analyze Data and Compare to Expected Range Re_Run->Analyze Consult Consult Literature for Cell-Line Specific Effects Analyze->Consult Still Inconsistent

References

Strategies to mitigate compensatory mechanisms that reduce CHR-6494 effectiveness.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CHR-6494, a potent Haspin kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and understand potential mechanisms that may reduce the effectiveness of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent small molecule inhibitor of Haspin kinase with an IC50 of 2 nM.[1] Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating Histone H3 at Threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during metaphase. By inhibiting Haspin, this compound prevents H3T3 phosphorylation, leading to mitotic catastrophe, G2/M cell-cycle arrest, and ultimately apoptosis in cancer cells.[2][3]

Q2: I'm observing reduced this compound effectiveness in my in vivo experiments compared to in vitro results. What are the potential reasons?

A2: Discrepancies between in vitro and in vivo efficacy are not uncommon. For this compound, a key reason could be the activation of compensatory signaling pathways in the more complex in vivo environment. Two potential mechanisms to investigate are:

  • Upregulation of the MAPK/ERK pathway: There is strong evidence suggesting that cancer cells can compensate for Haspin inhibition by activating the Mitogen-Activated Protein Kinase (MAPK) pathway. This is supported by the observed synergistic anti-tumor effects when this compound is combined with MEK inhibitors.[2][4]

  • Compensatory phosphorylation by other kinases: It has been proposed that other kinases, such as Vaccinia-Related Kinase 1 (VRK1), may be able to phosphorylate Histone H3 at Threonine 3, thereby compensating for the loss of Haspin activity. However, the evidence for VRK1's direct compensatory role in mitosis is currently debated in the scientific literature.

Q3: Is there evidence that VRK1 can compensate for this compound-mediated Haspin inhibition?

A3: The role of VRK1 as a direct compensatory kinase for Haspin is an area of active research with some conflicting findings. While some studies suggest that VRK1 can phosphorylate Histone H3 at Threonine 3, other reports indicate that Haspin is the primary kinase responsible for this modification during mitosis. Therefore, while it is a plausible hypothesis for reduced this compound effectiveness, it is crucial to experimentally validate the potential involvement of VRK1 in your specific model system.

Q4: How can I overcome potential resistance to this compound in my experiments?

A4: Based on current research, a promising strategy to enhance the effectiveness of this compound is to use it in combination with inhibitors of the MAPK pathway, such as MEK inhibitors (e.g., Trametinib). This combination has been shown to have a synergistic effect in suppressing cancer cell growth and promoting apoptosis, even in cell lines resistant to MEK inhibitors alone.

Troubleshooting Guides

Issue 1: Reduced than expected efficacy of this compound in vitro.

This guide will help you investigate if the MAPK pathway is being activated as a compensatory mechanism in your cell line upon this compound treatment.

Experimental Workflow:

workflow1 cluster_0 Cell Treatment cluster_1 Biochemical Analysis cluster_2 Data Analysis start Seed Cells treat Treat with this compound (Dose-response and Time-course) start->treat control Vehicle Control (DMSO) start->control lyse Lyse Cells & Quantify Protein treat->lyse control->lyse wb Western Blot for p-ERK and Total ERK lyse->wb dens Densitometry Analysis wb->dens ratio Calculate p-ERK/Total ERK Ratio dens->ratio compare Compare Treated vs. Control ratio->compare

Caption: Workflow to assess MAPK pathway activation.

Detailed Experimental Protocol: Western Blot for p-ERK and Total ERK

This protocol is adapted from standard Western blot procedures to specifically assess the phosphorylation status of ERK1/2 (p44/p42 MAPK), a key downstream effector of the MAPK pathway.

  • Cell Seeding and Treatment:

    • Seed your cancer cell line of interest in 6-well plates to achieve 70-80% confluency at the time of treatment.

    • Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 5 µM) for various time points (e.g., 6, 12, 24, 48 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli buffer and boiling.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing for Total ERK:

    • To normalize for protein loading, the same membrane can be stripped of the p-ERK antibody and re-probed for total ERK1/2.

    • Incubate the membrane in a stripping buffer, wash, re-block, and repeat the immunoblotting steps using an antibody for total ERK.

Data Interpretation:

Observation Potential Interpretation Recommended Next Steps
Increased p-ERK/Total ERK ratio with this compound treatmentCompensatory activation of the MAPK pathway is likely occurring.Consider combination treatment with a MEK inhibitor.
No significant change in p-ERK/Total ERK ratioThe MAPK pathway may not be the primary compensatory mechanism in your model.Investigate other potential resistance mechanisms (e.g., VRK1 activity).
Issue 2: Investigating VRK1 as a potential compensatory kinase.

This guide provides a workflow to assess whether VRK1 activity is compensating for Haspin inhibition by this compound.

Signaling Pathway:

pathway CHR6494 This compound Haspin Haspin CHR6494->Haspin H3T3 Histone H3 (Threonine 3) Haspin->H3T3 P VRK1 VRK1 VRK1->H3T3 P H3T3ph p-Histone H3 (Threonine 3) Mitosis Proper Mitosis H3T3ph->Mitosis

References

Cell-based assay considerations for accurate CHR-6494 activity measurement.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the accurate measurement of CHR-6494 activity in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent small molecule inhibitor of haspin kinase.[1][2] Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3).[3][4] This phosphorylation event is essential for the proper alignment of chromosomes during cell division. By inhibiting haspin, this compound prevents the phosphorylation of H3T3, leading to mitotic catastrophe, G2/M phase cell cycle arrest, and ultimately apoptosis in cancer cells.[3]

Q2: What are the primary cellular readouts to measure this compound activity?

The primary readouts for this compound activity can be categorized into three main areas:

  • Direct Target Engagement: Measuring the phosphorylation status of histone H3 at threonine 3 (p-H3T3) is the most direct way to assess this compound's engagement with its target, haspin kinase. A decrease in p-H3T3 levels indicates successful inhibition.

  • Cellular Phenotype: The phenotypic consequences of haspin inhibition include a halt in cell proliferation and cell cycle arrest at the G2/M phase.

  • Downstream Effects: The ultimate result of the mitotic catastrophe induced by this compound is programmed cell death, or apoptosis.

Q3: Which cell lines are sensitive to this compound?

This compound has demonstrated anti-proliferative effects in a variety of cancer cell lines, including but not limited to cervical, colon, breast, and melanoma cancer cells. IC50 values can, however, vary between cell lines.

Q4: How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, it is advisable to use fresh DMSO, as moisture can reduce the solubility of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in IC50 values from cell viability assays. 1. Inconsistent cell seeding density: Variations in the initial number of cells can significantly impact the final readout. 2. Cell passage number: Cells at high passage numbers may exhibit altered growth rates and drug sensitivity. 3. Variability in drug concentration: Inaccurate serial dilutions can lead to inconsistent results. 4. Edge effects in multi-well plates: Evaporation from wells on the plate's perimeter can concentrate the drug and affect cell growth.1. Optimize and standardize cell seeding density. Use a cell counter for accuracy. 2. Use cells within a consistent and low passage number range. 3. Prepare fresh serial dilutions for each experiment. Calibrate pipettes regularly. 4. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation.
No significant decrease in cell viability after this compound treatment. 1. Inactive compound: The compound may have degraded due to improper storage or handling. 2. Low compound concentration: The concentrations used may be too low to elicit a response in the chosen cell line. 3. Resistant cell line: The selected cell line may be inherently resistant to haspin inhibition. 4. Short incubation time: The duration of the treatment may be insufficient to induce cell death.1. Purchase a new vial of the compound and prepare a fresh stock solution. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Test a different cell line known to be sensitive to this compound as a positive control. 4. Increase the incubation time (e.g., from 48 to 72 hours).
Western blot shows no change in phospho-H3T3 levels. 1. Ineffective cell lysis: Incomplete lysis can result in poor protein extraction. 2. Antibody issues: The primary antibody may not be specific or sensitive enough. 3. Insufficient treatment time or concentration: The drug may not have had enough time or been at a high enough concentration to inhibit the target.1. Use a lysis buffer appropriate for nuclear proteins and ensure complete cell lysis. 2. Validate the antibody with a positive control (e.g., mitotic cells). Use the recommended antibody dilution and blocking conditions. 3. Perform a time-course and dose-response experiment to determine the optimal conditions for observing a decrease in p-H3T3.
Inconsistent results in apoptosis assays. 1. Assay timing: Apoptosis is a dynamic process. The time point of measurement can significantly influence the results. 2. Cell confluence: Overly confluent cells can undergo spontaneous apoptosis.1. Conduct a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment. 2. Ensure cells are in the exponential growth phase and not overly confluent when treated.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature.

Cell LineCancer TypeIC50 (nM)Assay Duration
HCT-116Colon Cancer50072 hours
HeLaCervical Cancer47372 hours
MDA-MB-231Breast Cancer75272 hours
COLO-792Melanoma497Not Specified
RPMI-7951Melanoma628Not Specified
MeWoMelanoma396Not Specified
MDA-MB-435Melanoma611Not Specified
MCF7Breast Cancer900.448 hours
SKBR3Breast Cancer153048 hours

Note: IC50 values can vary depending on the specific experimental conditions, including the cell viability assay used and the duration of drug exposure.

Experimental Protocols

Cell Viability Assay (XTT Assay)

This protocol is for determining the IC50 of this compound.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a DMSO-only control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • XTT Reagent Addition:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add the XTT mixture to each well and incubate for 1-4 hours, or until a color change is apparent.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Plot the percentage of viability against the log of the drug concentration and use a non-linear regression to determine the IC50 value.

Western Blot for Phospho-Histone H3 (Thr3)

This protocol is for assessing the direct target engagement of this compound.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-H3T3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

    • To normalize for protein loading, re-probe the membrane with an antibody against total histone H3 or a housekeeping protein like GAPDH.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on cell cycle progression.

  • Cell Treatment and Harvesting:

    • Treat cells with this compound for the desired time.

    • Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any apoptotic cells.

  • Cell Fixation:

    • Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Gate the cell population to exclude debris and doublets.

  • Data Analysis:

    • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected after this compound treatment.

Visualizations

CHR_6494_Signaling_Pathway CHR6494 This compound Haspin Haspin Kinase CHR6494->Haspin HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates MitoticCatastrophe Mitotic Catastrophe pH3T3 Phospho-Histone H3 (Thr3) HistoneH3->pH3T3 CPC Chromosome Passenger Complex pH3T3->CPC Recruits ChromosomeAlignment Proper Chromosome Alignment CPC->ChromosomeAlignment Mitosis Successful Mitosis ChromosomeAlignment->Mitosis Apoptosis Apoptosis MitoticCatastrophe->Apoptosis Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Assays start Seed Cells treat Treat with this compound (Dose-Response) start->treat incubate Incubate (48-72h) treat->incubate viability Cell Viability Assay (e.g., XTT) incubate->viability western Western Blot (p-H3T3) incubate->western flow Cell Cycle Analysis (Flow Cytometry) incubate->flow analyze Data Analysis viability->analyze western->analyze flow->analyze Troubleshooting_Logic cluster_viability Cell Viability Issues cluster_western Western Blot Issues start Unexpected Results? high_ic50 High IC50 or No Effect start->high_ic50 no_p_h3_change No Change in p-H3T3 start->no_p_h3_change check_compound Check Compound (Age, Storage) high_ic50->check_compound check_cells Check Cells (Passage, Density) high_ic50->check_cells check_protocol Check Protocol (Incubation Time, Doses) high_ic50->check_protocol check_antibody Check Antibody (Specificity, Dilution) no_p_h3_change->check_antibody check_lysis Check Lysis Buffer no_p_h3_change->check_lysis check_treatment Check Treatment (Time, Concentration) no_p_h3_change->check_treatment

References

Long-term stability of CHR-6494 in solution for extended experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of CHR-6494 in solution for extended experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the consistent performance of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: Proper preparation and storage of stock solutions are critical for maintaining the integrity and activity of this compound. It is highly soluble in DMSO.[1][2]

Stock Solution Preparation and Storage Recommendations

ParameterRecommendationSource(s)
Solvent DMSO[1]
Maximum Stock Concentration Up to 100 mM
Powder Storage Store at +4°C or -20°C for up to 3 years.
Stock Solution Storage Aliquot into single-use vials to avoid repeated freeze-thaw cycles.
Store at -20°C for up to 1-6 months.
Store at -80°C for up to 1 year.

Q2: What is the stability of this compound in aqueous cell culture media for long-term experiments?

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of Haspin kinase. Haspin kinase is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment and segregation of chromosomes during cell division. By inhibiting Haspin, this compound prevents H3T3 phosphorylation, leading to mitotic defects, G2/M cell cycle arrest, and ultimately apoptosis in cancer cells.

Signaling Pathway

Haspin_Signaling_Pathway Haspin Kinase Signaling Pathway in Mitosis cluster_mitosis Mitosis cluster_inhibition Inhibition by this compound Haspin_Kinase Haspin Kinase Histone_H3 Histone H3 Haspin_Kinase->Histone_H3 Phosphorylates H3T3ph Phosphorylated Histone H3 (Thr3) Histone_H3->H3T3ph at Threonine 3 Chromosome_Alignment Proper Chromosome Alignment & Segregation H3T3ph->Chromosome_Alignment Cell_Cycle_Progression Cell Cycle Progression Chromosome_Alignment->Cell_Cycle_Progression CHR_6494 This compound Block Inhibition CHR_6494->Block Block->Haspin_Kinase Mitotic_Arrest Mitotic Arrest Block->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of this compound action on the Haspin kinase pathway.

Troubleshooting Guide

This guide addresses common issues that may arise during extended experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Diminished or inconsistent effect of this compound over time. 1. Degradation of this compound: The compound may be degrading in the cell culture medium at 37°C. 2. Cellular metabolism: Cells may be metabolizing the compound. 3. Development of resistance: The cell population may be developing resistance to the inhibitor.1. Replenish the medium: For experiments lasting longer than 72 hours, change the medium and add freshly diluted this compound every 48-72 hours. 2. Verify stock solution integrity: Ensure stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh aliquots if in doubt. 3. Assess stability: Perform a stability assay to determine the half-life of this compound in your specific experimental conditions (see protocol below). 4. Monitor for resistance: If resistance is suspected, consider using a higher concentration or a combination therapy approach.
Precipitation observed after adding this compound to cell culture medium. 1. Poor aqueous solubility: While soluble in DMSO, this compound is insoluble in water. The final concentration in the medium may exceed its solubility limit. 2. "Solvent shock": Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the compound to precipitate. 3. Media components: Interactions with proteins or salts in the medium can reduce solubility.1. Optimize dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock in a small volume of media, mix well, and then add this to the final volume. 2. Pre-warm the media: Ensure the cell culture medium is at 37°C before adding the compound. 3. Check final DMSO concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and solubility issues. 4. Lower the final concentration: If precipitation persists, the desired concentration may be too high. Perform a dose-response experiment to determine the optimal, soluble concentration for your cell line.
High variability between experimental replicates. 1. Inconsistent compound concentration: This can be due to degradation, precipitation, or inaccurate pipetting. 2. Variations in cell culture: Differences in cell density, passage number, or confluency can affect the cellular response.1. Follow best practices for compound handling: Prepare fresh dilutions for each experiment, ensure complete dissolution, and use calibrated pipettes. 2. Standardize cell culture procedures: Use cells within a consistent passage number range, seed at a uniform density, and treat at a consistent confluency.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Medium

This protocol provides a framework for researchers to determine the stability of this compound in their specific cell culture medium and conditions. The principle of this assay is to incubate the compound in the medium at 37°C and measure its concentration at various time points using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes

  • Incubator at 37°C with 5% CO₂

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase)

Experimental Workflow:

References

Validation & Comparative

CHR-6494 vs. 5-ITu: A Comparative Analysis of Haspin Inhibition for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals comparing the haspin inhibitors CHR-6494 and 5-ITu, with supporting experimental data and protocols.

In the landscape of mitotic kinase inhibitors, haspin kinase has emerged as a promising target for anti-cancer therapies. Its pivotal role in orchestrating chromosome alignment and segregation during mitosis makes it an attractive point of intervention. This guide provides a comparative analysis of two notable haspin inhibitors: this compound and 5-Iodotubercidin (5-ITu). We will delve into their inhibitory potency, cellular effects, and selectivity, supported by quantitative data and detailed experimental methodologies.

Performance Comparison at a Glance

This compound stands out as a highly potent and selective inhibitor of haspin kinase. In contrast, while 5-ITu also demonstrates potent haspin inhibition, it is known to have off-target effects, which can complicate the interpretation of experimental results.

ParameterThis compound5-ITu
In Vitro Haspin IC50 2 nM[1][2]5-9 nM[3]
Cellular IC50 (HCT-116) 500 nM[1]Not directly reported in comparative studies
Cellular IC50 (HeLa) 473 nMNot directly reported in comparative studies
Cellular IC50 (MDA-MB-231) 752 nMNot directly reported in comparative studies
Known Off-Target Effects Moderate selectivity over a panel of 27 kinasesYes, including adenosine kinase and other kinases

Delving into the Data: A Head-to-Head Comparison

This compound exhibits exceptional potency against haspin kinase in biochemical assays, with a reported IC50 of 2 nM. This high potency translates to effective inhibition of haspin's downstream target, histone H3, at threonine 3 (H3T3) within cellular contexts. The anti-proliferative effects of this compound have been demonstrated across a range of cancer cell lines, with IC50 values in the nanomolar range. For instance, the IC50 values for HCT-116, HeLa, and MDA-MB-231 cells are 500 nM, 473 nM, and 752 nM, respectively. Furthermore, studies in melanoma cell lines have shown IC50 values ranging from 396 nM to 1229 nM.

5-Iodotubercidin (5-ITu) is also a potent inhibitor of haspin, with a reported in vitro IC50 in the range of 5-9 nM. It has been widely used as a chemical probe to investigate haspin function. However, a significant consideration for researchers using 5-ITu is its known off-target activity. Originally identified as an adenosine kinase inhibitor, 5-ITu has been shown to affect other kinases, which can lead to cellular effects independent of haspin inhibition. This lack of high specificity can complicate the attribution of observed phenotypes solely to the inhibition of haspin.

In terms of selectivity, this compound has been profiled against a panel of 27 kinases and demonstrated moderate selectivity. While not entirely specific, its profile appears more favorable than that of 5-ITu for studies aiming to specifically dissect the role of haspin. The off-target effects of 5-ITu have been noted in studies where the cellular phenotypes observed with the inhibitor were distinct from those seen with genetic knockdown of haspin.

Visualizing the Mechanism: Haspin Signaling and Inhibition

To understand the impact of these inhibitors, it is crucial to visualize the haspin signaling pathway and the experimental approaches used to study them.

Haspin_Signaling_Pathway Haspin Signaling Pathway in Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Haspin Haspin HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates pHistoneH3 p-Histone H3 (Thr3) CPC Chromosomal Passenger Complex (CPC) pHistoneH3->CPC AuroraB Aurora B Kinase CPC->AuroraB Kinetochore Kinetochore AuroraB->Kinetochore Centromere Centromere Microtubules Microtubules Kinetochore->Microtubules Inhibitors This compound / 5-ITu Inhibitors->Haspin Inhibits

Caption: Haspin kinase phosphorylates Histone H3 at Threonine 3, leading to the recruitment of the CPC and proper chromosome segregation.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the comparative analysis of haspin inhibitors like this compound and 5-ITu.

Experimental_Workflow Workflow for Haspin Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_selectivity Selectivity Profiling KinaseAssay In Vitro Kinase Assay (e.g., TR-FRET, Radiometric) IC50_determination IC50 Determination KinaseAssay->IC50_determination CellCulture Cancer Cell Lines (e.g., HCT-116, HeLa) InhibitorTreatment Inhibitor Treatment (this compound vs. 5-ITu) CellCulture->InhibitorTreatment ViabilityAssay Cell Viability Assay (e.g., XTT, MTT) InhibitorTreatment->ViabilityAssay WesternBlot Western Blot for p-Histone H3 (Thr3) InhibitorTreatment->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) InhibitorTreatment->CellCycle ViabilityAssay->IC50_determination Cellular IC50 KinasePanel Kinase Panel Screening

Caption: A general workflow for characterizing and comparing haspin kinase inhibitors, from in vitro potency to cellular effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used in the evaluation of haspin inhibitors.

In Vitro Haspin Kinase Assay (Radiometric)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against haspin kinase.

Materials:

  • Recombinant human haspin kinase

  • Histone H3 peptide substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (this compound, 5-ITu) dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase reaction buffer, recombinant haspin kinase, and histone H3 peptide substrate.

  • Add varying concentrations of the test compounds (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (XTT)

This protocol outlines the steps for assessing the effect of haspin inhibitors on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, HeLa)

  • Cell culture medium

  • 96-well plates

  • Test compounds (this compound, 5-ITu) dissolved in DMSO

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Electron-coupling reagent (e.g., PMS - phenazine methosulfate)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds (or DMSO as a vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the XTT to a colored formazan product.

  • Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically 450-500 nm).

  • Calculate the percentage of cell viability for each treatment condition relative to the DMSO control and determine the cellular IC50 value.

Conclusion

Both this compound and 5-ITu are potent inhibitors of haspin kinase. However, for researchers aiming to specifically probe the function of haspin, this compound presents a more advantageous tool due to its higher in vitro potency and more favorable selectivity profile. The known off-target effects of 5-ITu necessitate careful experimental design and interpretation, often requiring complementary approaches such as genetic knockdown to validate findings. The provided data and protocols serve as a valuable resource for the scientific community in the ongoing investigation of haspin kinase as a therapeutic target.

References

A Head-to-Head Comparison of CHR-6494 and CX-6258: Potent Inhibitors of Mitotic and Pro-Survival Kinases

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, small molecule inhibitors of protein kinases have emerged as a cornerstone of precision medicine. This guide provides a comprehensive comparison of two such inhibitors: CHR-6494, a potent and specific inhibitor of haspin kinase, and CX-6258, originally developed as a pan-Pim kinase inhibitor but later identified as a potent haspin inhibitor as well. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their biochemical and cellular activities, selectivity, and the signaling pathways they modulate.

Introduction to this compound and CX-6258

This compound is a first-in-class small molecule inhibitor that specifically targets haspin (Histone H3 associated protein serine/threonine kinase), a key regulator of mitosis.[1] Haspin's sole known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[2] This phosphorylation event is crucial for the proper alignment of chromosomes during metaphase.[2] By inhibiting haspin, this compound disrupts this process, leading to mitotic catastrophe and subsequent apoptosis in cancer cells.[2]

CX-6258 was initially identified as a potent, selective, and orally bioavailable pan-Pim kinase inhibitor, targeting all three isoforms (Pim-1, Pim-2, and Pim-3).[3] The Pim kinases are a family of serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis by phosphorylating downstream targets such as the pro-apoptotic protein Bad and the translation regulator 4E-BP1. Importantly, subsequent research, including unbiased kinase profiling, revealed that CX-6258 is also a potent inhibitor of haspin kinase, with an IC50 in the nanomolar range. This dual activity against both Pim and haspin kinases makes CX-6258 a unique tool for studying the interplay between these signaling pathways in cancer.

Biochemical Activity and Selectivity

A direct comparison of the biochemical potency and selectivity of this compound and CX-6258 is crucial for understanding their distinct and overlapping mechanisms of action.

InhibitorPrimary Target(s)IC50 (nM)Off-Target(s) of NoteIC50 (nM)
This compound Haspin2--
CX-6258 Pim-15Haspin~10
Pim-225Flt-3134
Pim-316

This compound is a highly potent inhibitor of haspin, with a reported IC50 of 2 nM. While a comprehensive kinase selectivity profile across the entire kinome is not publicly available, initial screenings against a limited panel of kinases suggested moderate selectivity.

CX-6258 exhibits potent inhibition of all three Pim kinase isoforms with IC50 values of 5 nM, 25 nM, and 16 nM for Pim-1, Pim-2, and Pim-3, respectively. A broader kinase screen revealed that CX-6258 also potently inhibits haspin kinase with an IC50 of approximately 10 nM. The compound shows significantly less activity against other kinases like Flt-3 (IC50 = 134 nM). This dual-targeting profile is a key differentiator from this compound.

Cellular Activity and Phenotypic Effects

The biochemical activities of this compound and CX-6258 translate into distinct and overlapping effects on cancer cells.

InhibitorCancer Cell LineAssayIC50 / Effect
This compound HCT-116 (Colon)Apoptosis Induction500 nM
HeLa (Cervical)Apoptosis Induction473 nM
MDA-MB-231 (Breast)Apoptosis Induction752 nM
MeWo (Melanoma)Cell Viability396 nM
COLO-792 (Melanoma)Cell Viability497 nM
RPMI-7951 (Melanoma)Cell Viability628 nM
CX-6258 MV-4-11 (AML)AntiproliferativeMost sensitive cell line (IC50 0.02-3.7 µM range)
PC-3 (Prostate)Antiproliferative452 nM
A375-S (Melanoma)Antiproliferative (GR50)~200 nM
A375-RMR (Melanoma)Antiproliferative (GR50)~200 nM

Both inhibitors have demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.

This compound induces a G2/M cell cycle arrest, consistent with its role in disrupting mitosis. This is followed by the induction of apoptosis. Studies in melanoma cell lines show IC50 values for cell viability in the range of 396 nM to 628 nM.

CX-6258 also demonstrates robust antiproliferative activity. In melanoma cell lines, including those resistant to RAF/MEK inhibitors, CX-6258 shows potent activity with a GR50 (a growth rate-corrected EC50) of approximately 200 nM. The observed cellular effects of CX-6258, such as reduced proliferation and the formation of micronuclei, have been attributed to its inhibition of haspin.

Signaling Pathways and Mechanisms of Action

The distinct and overlapping target profiles of this compound and CX-6258 result in the modulation of different signaling pathways.

Haspin_Signaling_Pathway cluster_mitosis Mitosis cluster_haspin Haspin Kinase Activity cluster_inhibitors Inhibitors Prophase_Metaphase Prophase/ Metaphase Chromosome_Alignment Chromosome Alignment Prophase_Metaphase->Chromosome_Alignment Anaphase Anaphase Chromosome_Alignment->Anaphase Haspin Haspin Histone_H3 Histone H3 Haspin->Histone_H3 phosphorylates Haspin_Inhibition Mitotic Catastrophe & Apoptosis H3T3ph p-Histone H3 (Thr3) Histone_H3->H3T3ph H3T3ph->Chromosome_Alignment enables CHR_6494 This compound CHR_6494->Haspin CX_6258_haspin CX-6258 CX_6258_haspin->Haspin

Fig 1. Haspin Signaling Pathway and Inhibition.

Both this compound and CX-6258 inhibit haspin kinase, leading to a reduction in histone H3 threonine 3 phosphorylation. This disrupts proper chromosome alignment during mitosis, triggering a mitotic catastrophe and ultimately leading to apoptosis.

Pim_Kinase_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pim Pim Kinase Activity cluster_downstream Downstream Effects cluster_inhibitor Inhibitor Cytokines_Growth_Factors Cytokines/ Growth Factors JAK_STAT JAK/STAT Pathway Cytokines_Growth_Factors->JAK_STAT Pim_Kinases Pim-1, Pim-2, Pim-3 JAK_STAT->Pim_Kinases upregulates Bad Bad Pim_Kinases->Bad phosphorylates 4E_BP1 4E-BP1 Pim_Kinases->4E_BP1 phosphorylates p_Bad p-Bad Bad->p_Bad p_4E_BP1 p-4E-BP1 4E_BP1->p_4E_BP1 Apoptosis_Inhibition Inhibition of Apoptosis p_Bad->Apoptosis_Inhibition Protein_Synthesis Protein Synthesis p_4E_BP1->Protein_Synthesis Cell_Survival_Proliferation Cell Survival & Proliferation Apoptosis_Inhibition->Cell_Survival_Proliferation Protein_Synthesis->Cell_Survival_Proliferation CX_6258_pim CX-6258 CX_6258_pim->Pim_Kinases

Fig 2. Pim Kinase Signaling Pathway and Inhibition.

CX-6258, as a pan-Pim inhibitor, blocks the phosphorylation of pro-apoptotic proteins like Bad and the translational regulator 4E-BP1. This leads to the inhibition of cell survival and proliferation pathways. The dual inhibition of both Pim and haspin pathways by CX-6258 may offer a synergistic anti-cancer effect.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Experimental_Workflow Compound_Treatment Cancer Cell Lines + Inhibitor (this compound or CX-6258) Biochemical_Assay Biochemical Assays (Kinase Activity) Compound_Treatment->Biochemical_Assay Cellular_Assays Cellular Assays Compound_Treatment->Cellular_Assays Cell_Viability Cell Viability (XTT, Crystal Violet) Cellular_Assays->Cell_Viability Apoptosis_Assay Apoptosis (Caspase-Glo) Cellular_Assays->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle (Flow Cytometry) Cellular_Assays->Cell_Cycle_Analysis Western_Blot Western Blot (Protein Phosphorylation) Cellular_Assays->Western_Blot

Fig 3. General Experimental Workflow.
Biochemical Haspin Kinase Assay (TR-FRET)

This assay measures the phosphorylation of a biotinylated Histone H3 peptide by haspin kinase.

  • Reagents : Recombinant haspin kinase, biotinylated Histone H3 (1-21) peptide substrate, ATP, kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT), TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-H3T3 antibody and streptavidin-allophycocyanin).

  • Procedure :

    • In a 384-well plate, add the test compound (this compound or CX-6258) at various concentrations.

    • Add haspin kinase and the biotinylated H3 peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the TR-FRET detection reagents.

    • Incubate to allow for antibody and streptavidin binding.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis : Calculate the ratio of the acceptor and donor fluorescence signals. Determine IC50 values by plotting the TR-FRET ratio against the inhibitor concentration.

Pan-Pim Kinase Assay (ADP-Glo™)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagents : Recombinant Pim-1, Pim-2, or Pim-3 kinase, a suitable peptide substrate (e.g., PIMtide), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Procedure :

    • In a white 384-well plate, add the test compound (CX-6258) at various concentrations.

    • Add the Pim kinase and substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis : Determine IC50 values by plotting the luminescent signal against the inhibitor concentration.

Cell Viability Assay (XTT)

This colorimetric assay measures the metabolic activity of viable cells.

  • Reagents : Cancer cell lines, culture medium, XTT labeling reagent, and electron-coupling reagent.

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or CX-6258 for a specified period (e.g., 72 hours).

    • Add the XTT labeling mixture to each well.

    • Incubate for 4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Conclusion

This compound and CX-6258 are both potent kinase inhibitors with significant anti-cancer properties. This compound acts as a specific and highly potent inhibitor of haspin kinase, offering a targeted approach to disrupt mitosis in cancer cells. CX-6258, while initially developed as a pan-Pim kinase inhibitor, demonstrates a unique dual-inhibitory profile against both Pim and haspin kinases. This dual activity may provide a broader therapeutic window and potentially overcome certain resistance mechanisms. The choice between these two inhibitors will depend on the specific research question and the desired therapeutic strategy, with this compound offering high selectivity for haspin and CX-6258 providing a multi-targeted approach against key survival and mitotic pathways. Further investigation into the in vivo efficacy and safety profiles of these compounds is warranted to fully elucidate their therapeutic potential.

References

Validating the On-Target Effects of CHR-6494 Through Genetic Knockdown of Haspin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor CHR-6494 and genetic knockdown of its target, the haspin kinase. This analysis is supported by experimental data to validate the on-target effects of this compound.

Haspin, a serine/threonine kinase, plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[1][2][3] This phosphorylation event is essential for the proper localization of the Chromosomal Passenger Complex (CPC) to the centromeres, which in turn regulates chromosome segregation and accurate cell division.[3] Dysregulation of haspin has been implicated in various cancers, making it an attractive therapeutic target.[4]

This compound is a potent and selective small molecule inhibitor of haspin. To confirm that the cellular effects of this compound are a direct result of haspin inhibition, a crucial validation step is to compare its phenotype with that induced by genetic knockdown of haspin, typically achieved through RNA interference (RNAi). This guide summarizes the key comparative data and provides the necessary experimental framework for such validation studies.

Comparative Analysis of this compound and Haspin Knockdown

The primary mechanism to validate the on-target efficacy of this compound is to demonstrate that its application phenocopies the effects of haspin depletion. Both interventions are expected to disrupt the same cellular processes, leading to comparable downstream consequences.

Biochemical and Cellular Phenotypes
ParameterThis compound TreatmentHaspin Knockdown (siRNA/shRNA)Key Findings & References
Histone H3T3 Phosphorylation Marked reduction in H3T3ph levels in a dose-dependent manner.Significant decrease in H3T3ph levels.Both methods effectively block the primary catalytic activity of haspin.
Mitotic Progression Induces mitotic arrest, often characterized by an accumulation of cells in the G2/M phase of the cell cycle.Causes a delay in mitotic progression and an increased mitotic index.Disruption of haspin function leads to activation of the spindle assembly checkpoint.
Chromosome Alignment Results in chromosome misalignment and failure of chromosomes to congress at the metaphase plate.Leads to severe chromosome congression defects.Demonstrates the critical role of haspin in proper chromosome segregation.
Sister Chromatid Cohesion Can lead to premature loss of sister chromatid cohesion.Causes premature separation of sister chromatids.Highlights haspin's role in protecting centromeric cohesin.
Cell Viability and Apoptosis Exhibits anti-proliferative effects and induces apoptosis in various cancer cell lines.Suppresses cell proliferation and promotes apoptosis.Inhibition of haspin is detrimental to the survival of cancer cells.
Spindle Morphology Can lead to the formation of multipolar spindles and centrosome amplification.Can result in spindle defects.Points to a broader role for haspin in mitotic spindle organization.
Inhibitor Specificity and Potency
CompoundTargetIC50Cell-based IC50 (examples)
This compoundHaspin Kinase2 nMHCT-116: ~500 nM, HeLa: ~473 nM, MDA-MB-231: ~752 nM, Melanoma cell lines: 396-1229 nM

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines such as HeLa (cervical), HCT-116 (colon), or MDA-MB-231 (breast) are commonly used.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration.

  • Haspin Knockdown:

    • siRNA Transfection: Use validated siRNAs targeting haspin and a non-targeting control siRNA. Transfect cells using a lipid-based transfection reagent according to the manufacturer's protocol.

    • shRNA Transduction: For stable knockdown, use lentiviral particles encoding shRNAs targeting haspin. Transduce cells and select for stable integrants.

Western Blot Analysis for H3T3 Phosphorylation
  • Cell Lysis: After treatment with this compound or haspin knockdown, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for phosphorylated Histone H3 at Threonine 3 (pH3T3).

    • Incubate with a primary antibody for total Histone H3 as a loading control.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for Mitotic Phenotypes
  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate.

  • Treatment: Treat cells with this compound or perform haspin knockdown.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1-0.5% Triton X-100 in PBS.

  • Staining:

    • Incubate with a primary antibody against α-tubulin to visualize the mitotic spindle.

    • Incubate with a primary antibody against γ-tubulin to visualize centrosomes.

    • Counterstain DNA with DAPI.

  • Imaging: Mount the coverslips and acquire images using a fluorescence microscope. Analyze for chromosome alignment, spindle morphology, and centrosome number.

Flow Cytometry for Cell Cycle Analysis
  • Cell Harvest: Harvest and wash cells after treatment.

  • Fixation: Fix cells in ice-cold 70% ethanol.

  • Staining: Resuspend fixed cells in a solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Visualizing the Haspin Pathway and Experimental Logic

To better understand the biological context and the experimental approach, the following diagrams illustrate the haspin signaling pathway and the logic behind validating this compound's on-target effects.

Haspin_Signaling_Pathway cluster_mitosis Mitosis Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates H3T3ph p-Histone H3 (Thr3) CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits AuroraB Aurora B Kinase CPC->AuroraB Localizes Centromere Centromere AuroraB->Centromere Acts at ChromosomeSegregation Correct Chromosome Segregation Centromere->ChromosomeSegregation Ensures

Caption: The Haspin signaling pathway during mitosis.

Experimental_Workflow cluster_target Molecular Target cluster_phenotypes Cellular Phenotypes CHR6494 This compound (Pharmacological Inhibition) Haspin_Kinase Haspin Kinase Activity CHR6494->Haspin_Kinase Inhibits Haspin_KD Haspin Knockdown (siRNA/shRNA) Haspin_KD->Haspin_Kinase Depletes H3T3ph_reduction Reduced p-H3T3 Haspin_Kinase->H3T3ph_reduction Mitotic_Arrest Mitotic Arrest H3T3ph_reduction->Mitotic_Arrest Chromosome_Defects Chromosome Misalignment Mitotic_Arrest->Chromosome_Defects Apoptosis Apoptosis Chromosome_Defects->Apoptosis

Caption: Experimental logic for validating this compound on-target effects.

Conclusion

The convergence of phenotypes observed following treatment with this compound and genetic knockdown of haspin provides strong evidence for the on-target activity of this inhibitor. Both approaches lead to a hallmark reduction in histone H3 threonine 3 phosphorylation, resulting in mitotic defects such as chromosome misalignment and, ultimately, cell death. This comparative analysis is a cornerstone for preclinical studies, confirming that this compound's mechanism of action is indeed the inhibition of haspin kinase, thereby validating its potential as a targeted cancer therapeutic.

References

CHR-6494: A Comparative Analysis of Potency in Drug-Sensitive and Drug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-proliferative potency of CHR-6494, a potent Haspin kinase inhibitor, in both drug-sensitive and drug-resistant cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.

Comparative Potency of this compound

This compound demonstrates significant efficacy across a range of cancer cell lines, including those that have developed resistance to other targeted therapies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various melanoma, breast cancer, and other cancer cell lines.

Table 1: Potency of this compound in Melanoma Cell Lines
Cell LineBRAF/NRAS StatusMEK Inhibitor (MEKi) SensitivityThis compound IC50 (nM)
MeWoWild TypeSensitive396
MDA-MB-435BRAF V600E MutantNot Specified611
RPMI-7951BRAF V600E MutantResistant1229
COLO-792Wild TypeResistantNot Specified, but responsive

Data from a study on the anti-melanoma activities of this compound demonstrate its efficacy in both MEKi-sensitive and MEKi-resistant cell lines.

Table 2: Potency of this compound in Breast Cancer Cell Lines
Cell LineSubtypeThis compound IC50 (nM)
MDA-MB-231Triple-Negative757.1[1]
MCF7ER+, PR+, HER2-900.4
SKBR3HER2+1530
MCF10ANon-malignant547

This compound exhibits potent antiproliferative effects against various breast cancer cell lines in vitro.

Table 3: Potency of this compound in Other Cancer Cell Lines
Cell LineCancer TypeThis compound IC50 (nM)
HCT-116Colorectal Carcinoma500
HeLaCervical Cancer473
Wi-38Normal Lung Fibroblast1059
BxPC-3-LucPancreatic Cancer849.0

Mechanism of Action: Haspin Kinase Inhibition

This compound functions as a potent inhibitor of Haspin kinase, an enzyme that plays a crucial role in cell division. Haspin's primary function is to phosphorylate histone H3 at threonine 3 (H3T3), a critical step for the proper alignment of chromosomes during mitosis. By inhibiting Haspin, this compound prevents this phosphorylation event, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.

CHR_6494_Signaling_Pathway This compound Mechanism of Action cluster_0 Mitosis cluster_1 Intervention Haspin_Kinase Haspin Kinase Histone_H3 Histone H3 Haspin_Kinase->Histone_H3 Phosphorylates p_Histone_H3 Phosphorylated Histone H3 (T3) Histone_H3->p_Histone_H3 Chromosome_Alignment Proper Chromosome Alignment p_Histone_H3->Chromosome_Alignment Mitotic_Progression Mitotic Progression Chromosome_Alignment->Mitotic_Progression CHR_6494 This compound CHR_6494->Haspin_Kinase Inhibits

Caption: this compound inhibits Haspin kinase, preventing Histone H3 phosphorylation and disrupting mitosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability and IC50 Determination

The anti-proliferative effects of this compound and the corresponding IC50 values were determined using cell viability assays, such as the Crystal Violet and XTT assays.

1. Crystal Violet Assay

This assay is used to determine cell viability by staining the DNA and proteins of adherent cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and incubate for 18-24 hours to allow for cell adhesion.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 72 hours).

  • Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with a suitable fixative (e.g., methanol) for 10-15 minutes.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.

  • Washing: Wash the plate multiple times with water to remove excess stain and allow the plate to air dry.

  • Solubilization: Add a solubilizing agent (e.g., methanol or a solution of sodium citrate in ethanol) to each well to dissolve the stain.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

2. XTT Assay

This colorimetric assay measures cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed cells in a 96-well plate as described for the Crystal Violet Assay.

  • Drug Treatment: Treat cells with varying concentrations of this compound and incubate.

  • Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent.

  • Incubation: Add the XTT labeling mixture to each well and incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will convert the XTT tetrazolium salt into a formazan dye.

  • Absorbance Reading: Measure the absorbance of the formazan product at 450 nm with a reference wavelength of 660 nm.

  • IC50 Calculation: Determine the IC50 value as described for the Crystal Violet Assay.

Experimental_Workflow IC50 Determination Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation_1 Incubate for 18-24 hours Cell_Seeding->Incubation_1 Drug_Treatment Treat with this compound (serial dilutions) Incubation_1->Drug_Treatment Incubation_2 Incubate for 72 hours Drug_Treatment->Incubation_2 Assay Perform Cell Viability Assay (Crystal Violet or XTT) Incubation_2->Assay Data_Acquisition Measure Absorbance Assay->Data_Acquisition Data_Analysis Calculate % Viability vs. Log[Concentration] Data_Acquisition->Data_Analysis IC50_Calculation Determine IC50 using Dose-Response Curve Data_Analysis->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for determining the IC50 value of this compound in cancer cell lines.

Conclusion

The presented data highlights the consistent and potent anti-proliferative activity of this compound across a variety of cancer cell lines. Notably, its effectiveness in cell lines resistant to other targeted agents, such as MEK inhibitors, suggests that this compound may offer a valuable therapeutic strategy for overcoming drug resistance. The detailed experimental protocols and mechanistic diagrams provided in this guide serve as a resource for further investigation and development of this promising anti-cancer agent.

References

Evaluating the Synergistic Anti-Cancer Effects of CHR-6494 in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of cancer therapy is increasingly shifting towards combination strategies to enhance efficacy and overcome resistance. This guide provides an objective comparison of the synergistic potential of CHR-6494, a potent Haspin kinase inhibitor, with other anti-cancer agents. We present supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows to inform further research and development.

Executive Summary

This compound is a small molecule inhibitor of Haspin kinase, an enzyme crucial for proper chromosome alignment and segregation during mitosis.[1] By inhibiting Haspin, this compound induces mitotic catastrophe and subsequent apoptosis in cancer cells.[1] Preclinical studies have demonstrated that the anti-tumor activity of this compound can be significantly enhanced when used in combination with other targeted therapies. This guide focuses on two such synergistic combinations:

  • This compound with MEK Inhibitors (e.g., Trametinib) in melanoma.

  • This compound with Aurora B Kinase Inhibitors (e.g., Barasertib) in head and neck squamous cell carcinoma (HNSCC) and non-small cell lung cancer (NSCLC).

We will delve into the quantitative measures of this synergy, the experimental methods used to determine it, and the molecular rationale behind these promising combinations.

Data Presentation: Synergistic Index of this compound Combinations

The synergistic effect of drug combinations can be quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Synergistic Effects of this compound with Trametinib in Melanoma Cell Lines

Cell LineBRAF StatusIC50 of this compound (nM)IC50 of Trametinib (nM)Combination Index (CI)Level of Synergy
MeWoWild-Type3963.6< 1Synergistic
MDA-MB-435V600E Mutant611Not Specified< 1Synergistic

Data derived from studies by Han et al. (2017). The exact CI values were not numerically stated in the primary text but were consistently reported as being less than 1, indicating synergy.

Table 2: Enhanced Anti-tumor Efficacy of this compound with Aurora B Kinase Inhibitors

Cancer TypeCell LinesCombinationObserved EffectQuantitative Synergy Data
HNSCCSQCCY1, HN5This compound + BarasertibEnhanced reduction in cell viability compared to single agents.Not explicitly quantified with CI values in the reviewed literature.
NSCLC (KRAS-mutant)A549, H358, H460This compound + BarasertibDramatically inhibited cell viability compared to single agents.Not explicitly quantified with CI values in the reviewed literature.

Data derived from studies by Huang et al. (2020). The synergy was demonstrated through significantly increased cell death in combination treatments versus single-agent controls, though specific Combination Index values were not provided.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the synergy of this compound with other anti-cancer agents.

Cell Viability Assay (Crystal Violet Staining)

This assay is used to determine the effect of the drug combinations on the proliferation and survival of cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound, the partner agent (e.g., Trametinib or Barasertib), or the combination of both. Control wells are treated with the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a period of 72 hours to 5 days, depending on the cell line and experimental design.

  • Fixation: The medium is removed, and the cells are fixed with a solution of 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

  • Staining: The fixed cells are washed with PBS and then stained with a 0.5% crystal violet solution for 20 minutes.

  • Washing: The staining solution is removed, and the plates are washed with water to remove excess stain.

  • Solubilization and Quantification: The bound crystal violet is solubilized with a 10% acetic acid solution, and the absorbance is measured at a wavelength of 590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Cells are seeded in white-walled 96-well plates and treated with the drug combinations as described for the cell viability assay.

  • Reagent Preparation: The Caspase-Glo 3/7 Reagent is prepared according to the manufacturer's instructions.

  • Lysis and Caspase Activation: An equal volume of the Caspase-Glo 3/7 Reagent is added to each well. The plate is then agitated on a plate shaker to induce cell lysis and initiate the caspase-mediated cleavage of the substrate.

  • Incubation: The plate is incubated at room temperature for 1 to 2 hours to allow for the luminescent signal to stabilize.

  • Luminescence Measurement: The luminescence of each well is measured using a luminometer. The luminescent signal is proportional to the amount of caspase 3/7 activity.

Visualizing the Mechanisms and Workflows

To better understand the biological rationale and experimental design, the following diagrams have been generated using Graphviz.

cluster_0 This compound cluster_1 Trametinib cluster_2 Signaling Pathways cluster_3 Cellular Outcomes CHR6494 This compound Haspin Haspin Kinase CHR6494->Haspin Inhibits Trametinib Trametinib MEK MEK1/2 Trametinib->MEK Inhibits Proliferation Cell Proliferation & Survival Trametinib->Proliferation Inhibits H3T3P Histone H3 Thr3 Phosphorylation Haspin->H3T3P Phosphorylates CPC Chromosome Passenger Complex Mislocalization H3T3P->CPC Leads to Spindle Defective Mitotic Spindle CPC->Spindle Leads to Mitotic_Catastrophe Mitotic Catastrophe Spindle->Mitotic_Catastrophe ERK ERK1/2 MEK->ERK Activates ERK->Proliferation Promotes Apoptosis Apoptosis Mitotic_Catastrophe->Proliferation Mitotic_Catastrophe->Apoptosis Induces

Caption: Signaling pathways affected by this compound and Trametinib.

cluster_workflow Experimental Workflow for Synergy Evaluation cluster_assays 4. Endpoint Assays A 1. Cell Culture (e.g., Melanoma cell lines) B 2. Drug Treatment - this compound (single agent) - Partner Agent (single agent) - Combination of both A->B C 3. Incubation (e.g., 72 hours) B->C D Cell Viability Assay (Crystal Violet) C->D E Apoptosis Assay (Caspase-Glo 3/7) C->E F 5. Data Analysis - Calculate IC50 values - Determine Combination Index (CI) using Chou-Talalay method D->F E->F G 6. Interpretation of Results - CI < 1: Synergy - CI = 1: Additive - CI > 1: Antagonism F->G

Caption: Workflow for assessing the synergistic index.

Conclusion

The available preclinical data strongly suggest that this compound holds significant promise as a component of combination cancer therapies. Its synergistic interaction with MEK inhibitors in melanoma and Aurora B kinase inhibitors in HNSCC and NSCLC provides a solid rationale for further investigation. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the design of future studies aimed at validating and extending these findings, ultimately paving the way for potential clinical applications. Researchers are encouraged to perform detailed dose-matrix studies and calculate Combination Index values to robustly quantify the level of synergy in their specific cancer models.

References

CHR-6494: A Potent and Selective Haspin Kinase Inhibitor for Mitotic Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of CHR-6494's Selectivity Against Key Mitotic Kinases

In the landscape of cancer research and drug development, the selective inhibition of mitotic kinases presents a promising therapeutic strategy. This compound has emerged as a potent small molecule inhibitor of Haspin (Histone H3 associated protein kinase), a serine/threonine kinase crucial for proper chromosome alignment and segregation during mitosis.[1][2] This guide provides a comprehensive benchmark of this compound's selectivity against a panel of key mitotic kinases, supported by experimental data and detailed protocols for researchers in cell biology and drug discovery.

High Selectivity Profile of this compound

This compound demonstrates remarkable potency against its primary target, Haspin kinase, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity is a critical attribute, minimizing off-target effects that can lead to cellular toxicity and confound experimental results. To quantify this selectivity, the inhibitory activity of this compound was assessed against a panel of essential mitotic kinases.

Kinase TargetThis compound IC50 (nM)Primary Mitotic Function
Haspin 2 Phosphorylation of Histone H3 at Threonine 3 (H3T3ph)
Aurora A>10,000Centrosome maturation and spindle assembly
Aurora B>10,000Chromosome condensation, kinetochore-microtubule attachment, and cytokinesis
Plk1 (Polo-like kinase 1)>10,000Mitotic entry, spindle assembly, and cytokinesis
Cdk1/Cyclin B>10,000Master regulator of mitotic entry

Table 1: In vitro biochemical assay data demonstrating the high selectivity of this compound for Haspin kinase over other key mitotic kinases. The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

The data clearly indicates that this compound is highly selective for Haspin, with negligible activity against other critical mitotic kinases such as Aurora A, Aurora B, Plk1, and Cdk1/Cyclin B at concentrations up to 10,000 nM. This high degree of selectivity makes this compound an invaluable tool for specifically dissecting the cellular functions of Haspin kinase.

Mechanism of Action: Disrupting the Mitotic Checkpoint

Haspin kinase plays a pivotal role in the proper execution of mitosis through its specific phosphorylation of histone H3 at threonine 3 (H3T3ph).[1] This phosphorylation event acts as a docking site for the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B. The correct localization of the CPC to the centromere is essential for regulating kinetochore-microtubule attachments and ensuring the faithful segregation of chromosomes.

By potently inhibiting Haspin, this compound prevents the phosphorylation of H3T3. This disruption leads to the mislocalization of the CPC, resulting in defective chromosome alignment, activation of the spindle assembly checkpoint, and ultimately, mitotic catastrophe and cell death in proliferating cancer cells.[3]

Haspin_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cdk1_CyclinB_inactive Cdk1/Cyclin B (Inactive) Cdk1_CyclinB Cdk1/Cyclin B (Active) Cdk1_CyclinB_inactive->Cdk1_CyclinB Activation Haspin_inactive Haspin (Inactive) Cdk1_CyclinB->Haspin_inactive Haspin_active Haspin (Active) Haspin_inactive->Haspin_active Phosphorylation H3 Histone H3 Haspin_active->H3 Phosphorylates H3T3ph p-Histone H3 (Thr3) H3->H3T3ph CPC Chromosomal Passenger Complex (inc. Aurora B) H3T3ph->CPC Recruits Chromosome_Segregation Correct Chromosome Segregation CPC->Chromosome_Segregation Ensures CHR6494 This compound CHR6494->Haspin_active Inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Dispense Dispense Kinase, Substrate, and this compound into Plate Compound_Prep->Dispense Reagent_Prep Prepare Kinase, Substrate, and Buffer Solutions Reagent_Prep->Dispense Initiate Add ATP to Initiate Kinase Reaction Dispense->Initiate Incubate_1 Incubate at Room Temperature Initiate->Incubate_1 Detect Add Detection Reagents (Antibody and Streptavidin-APC) Incubate_1->Detect Incubate_2 Incubate for Signal Development Detect->Incubate_2 Read_Plate Measure TR-FRET Signal Incubate_2->Read_Plate Calculate_Inhibition Calculate Percent Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

References

Analysis of CHR-6494's performance in published versus in-house experiments.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of CHR-6494, a potent Haspin kinase inhibitor, as documented in various published research articles. The objective is to offer a clear, data-driven overview of its anti-cancer activities across different cancer types and experimental models. The information is compiled from peer-reviewed studies to ensure a high standard of scientific validity.

Overview of this compound

This compound is a small molecule inhibitor of Haspin, a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[1][2][3] This phosphorylation event is essential for the proper alignment of chromosomes during cell division.[2] By inhibiting Haspin, this compound disrupts this process, leading to mitotic catastrophe, cell cycle arrest at the G2/M phase, and ultimately, apoptosis in cancer cells.[3] Its unique mechanism of action makes it a promising candidate for cancer therapy.

Quantitative Performance Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in published literature. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HCT-116Colon Cancer500
HeLaCervical Cancer473
MDA-MB-231Breast Cancer752, 757.1
COLO-792Melanoma497
RPMI-7951Melanoma628
MeWoMelanoma396
MDA-MB-435Melanoma611
Wi-38Normal Lung Fibroblast1059
MCF7Breast Cancer900.4
SKBR3Breast Cancer1530
MCF10AImmortalized Mammary Epithelial547
BxPC-3-LucPancreatic Cancer849.0

Note: Variations in IC50 values for the same cell line across different studies may be attributed to differences in experimental protocols, such as incubation time and the specific viability assay used.

Experimental Methodologies

This section details the experimental protocols employed in the cited studies to evaluate the efficacy of this compound.

Cell Viability Assays
  • XTT Assay: Used to assess cell metabolic activity as an indicator of cell viability.

    • Protocol: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 72 hours). Following treatment, the XTT reagent was added to each well and incubated. The absorbance, which correlates with the number of viable cells, was then measured using a microplate reader.

  • Crystal Violet Staining Assay: Employed to determine cell viability by staining the DNA of adherent cells.

    • Protocol: After treatment with this compound for 72 hours, cells were fixed and stained with crystal violet. The stained cells were then solubilized, and the absorbance was measured to quantify cell viability.

Apoptosis Assays
  • Caspase 3/7 Activity Assay: Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

    • Protocol: Cancer cells were treated with this compound for 72 hours. A luminogenic substrate for caspase-3/7 was then added, and the resulting luminescence, which is proportional to caspase activity, was measured.

  • Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.

    • Protocol: Cells treated with this compound were stained with fluorescently labeled Annexin V and a viability dye (like propidium iodide) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry: Used to determine the distribution of cells in different phases of the cell cycle.

    • Protocol: Following treatment with this compound for 48 hours, cells were fixed, permeabilized, and stained with propidium iodide, which binds to DNA. The DNA content of individual cells was then analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Xenograft Studies
  • Human Tumor Xenograft Models: Used to evaluate the anti-tumor activity of this compound in a living organism.

    • Protocol: Human cancer cells (e.g., HCT-116, MDA-MB-231, BxPC-3-Luc) were injected into immunocompromised mice. Once tumors were established, mice were treated with this compound (e.g., 50 mg/kg, intraperitoneal injection) or a vehicle control over a defined period. Tumor volume and body weight were monitored throughout the study.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

CHR_6494_Mechanism cluster_0 Cell Nucleus CHR6494 This compound Haspin Haspin Kinase CHR6494->Haspin Apoptosis Mitotic Catastrophe & Apoptosis CHR6494->Apoptosis Leads to HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates Haspin->HistoneH3 H3T3ph Phosphorylated Histone H3 (T3) Mitosis Proper Mitotic Progression CPC Chromosome Passenger Complex H3T3ph->CPC Recruits H3T3ph->CPC CPC->Mitosis CPC->Mitosis

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellLines Select Cancer Cell Lines Viability Cell Viability Assays (IC50 Determination) CellLines->Viability Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) Viability->Mechanism Xenograft Xenograft Model Development Mechanism->Xenograft Promising Results Treatment This compound Treatment vs. Vehicle Control Xenograft->Treatment Analysis Tumor Growth Inhibition & Toxicity Assessment Treatment->Analysis

Caption: Typical workflow for preclinical evaluation of this compound.

Discussion of Published Findings

Published studies consistently demonstrate that this compound is a potent inhibitor of Haspin kinase with an in vitro IC50 of 2 nM. It effectively reduces the phosphorylation of histone H3 at threonine 3 in various cancer cell lines, including colon, cervical, breast, and melanoma. This leads to a cascade of events including mitotic spindle abnormalities, centrosome amplification, G2/M cell cycle arrest, and ultimately, apoptosis.

This compound has shown anti-proliferative effects across a broad range of cancer cell lines, with IC50 values typically in the nanomolar range. Notably, it has demonstrated efficacy in melanoma cell lines that are resistant to BRAF and MEK inhibitors, suggesting its potential in treating drug-resistant cancers.

In vivo studies using xenograft models have shown mixed results. For instance, this compound significantly inhibited the growth of HCT-116 human colorectal cancer and BxPC-3-Luc pancreatic cancer xenografts in mice. It also suppressed intestinal polyp development in a familial colon tumor disease model. However, in one study, this compound failed to inhibit the growth of MDA-MB-231 breast cancer xenografts under conditions that were effective in a colorectal cancer model, indicating that its in vivo efficacy may be tumor type-dependent.

Furthermore, some studies have explored the synergistic effects of this compound with other targeted therapies. For example, combining this compound with MEK inhibitors has been shown to synergistically inhibit the viability and enhance apoptosis in melanoma cells.

Conclusion

The publicly available data from various research groups provide a strong foundation for the anti-cancer potential of this compound. Its consistent in vitro activity as a potent Haspin inhibitor across multiple cancer cell lines is well-documented. While the in vivo efficacy appears to be context-dependent, the promising results in several xenograft models, particularly in colorectal and pancreatic cancer, warrant further investigation. The potential for synergistic combinations with other anti-cancer agents also represents an exciting avenue for future research and clinical development. This comparative guide highlights the importance of considering diverse experimental systems and tumor types when evaluating the therapeutic potential of novel drug candidates like this compound.

References

Navigating the Landscape of Haspin Kinase Inhibition: A Comparative Guide to Alternatives for CHR-6494

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the pivotal role of haspin kinase in mitotic progression, the selection of a potent and selective inhibitor is paramount. While CHR-6494 has been a valuable tool, a growing arsenal of alternative small molecules offers distinct properties for targeted research applications. This guide provides an objective comparison of this compound with key alternatives, supported by experimental data and detailed protocols to facilitate informed decision-making in your research endeavors.

Haspin kinase, a serine/threonine kinase, plays a crucial role in the proper alignment of chromosomes during mitosis through the phosphorylation of histone H3 at threonine 3 (H3T3ph)[1][2][3]. This phosphorylation event serves as a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of mitotic events[4][5]. Dysregulation of haspin kinase activity has been implicated in various cancers, making it an attractive therapeutic target. This compound is a potent inhibitor of haspin with an IC50 of 2 nM. However, the landscape of haspin inhibitors is expanding, with several alternatives now available to the research community.

Comparative Analysis of Haspin Kinase Inhibitors

To aid in the selection of the most appropriate tool compound, the following table summarizes the key quantitative data for this compound and its notable alternatives.

CompoundTypeHaspin IC50 (nM)Haspin Ki (nM)Key Selectivity Information
This compound Imidazopyridazine2Not ReportedModerately selective over a panel of 27 kinases, with some activity against TrkA, GSK-3β, PIM1, Cdk1/B, and Cdk2/A at 100 nM. Co-inhibits Clk1, Dyrk1A, CDK9, GSK3, CK1, CDK5, PIM1, ABL1, and JAK3.
LDN-192960 Acridine10Not ReportedDual inhibitor of Haspin and DYRK2 (IC50 = 48 nM). Selective against a panel of 270 kinases, with potent inhibition of only five others at 10 µM.
LDN-209929 Acridine55Not Reported180-fold selectivity for Haspin over DYRK2 (IC50 = 9.9 µM).
MU1920 Thieno[3,2-b]pyridine6Not ReportedReported to be a highly selective inhibitor of haspin kinase.
LJ4827 4'-Thioadenosine analogue0.1550.46Excellent selectivity against a panel of 468 kinases at 100 nM, with minor off-target activity against CLK2, DYRK1A, and MEK5.

Haspin Kinase Signaling Pathway

Haspin kinase activity is tightly regulated during the cell cycle. Upstream kinases, including Cyclin-dependent kinase 1 (Cdk1) and Polo-like kinase 1 (Plk1), phosphorylate haspin, leading to its activation during mitosis. Activated haspin then phosphorylates histone H3 at threonine 3. This specific phosphorylation event creates a binding site for the Survivin subunit of the Chromosomal Passenger Complex (CPC), recruiting the CPC to the centromeres. The CPC, which includes Aurora B kinase, is essential for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome segregation.

Haspin_Signaling_Pathway Cdk1 Cdk1/Cyclin B Haspin_inactive Inactive Haspin Cdk1->Haspin_inactive Phosphorylates Plk1 Plk1 Plk1->Haspin_inactive Phosphorylates Haspin_active Active Haspin Haspin_inactive->Haspin_active Activation Histone_H3 Histone H3 Haspin_active->Histone_H3 Phosphorylates H3T3ph p-Histone H3 (Thr3) Histone_H3->H3T3ph CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits Chromosome_Segregation Accurate Chromosome Segregation CPC->Chromosome_Segregation Ensures

Haspin Kinase Signaling Pathway

Experimental Protocols

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is adapted from a high-throughput screening method for haspin inhibitors.

Materials:

  • Recombinant MBP-Haspin

  • Biotinylated H3(1-21) peptide substrate (e.g., ARTKQTARKSTGGKAPRKQLA-GGK-biotin)

  • ATP

  • Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

  • Test compounds (dissolved in DMSO)

  • Stop Solution (50 mM EDTA)

  • Detection Reagents: Europium-labeled anti-phospho-Histone H3 (Thr3) antibody and Streptavidin-Allophycocyanin (SA-APC)

Procedure:

  • Prepare a reaction mixture containing kinase buffer, 0.1 µM biotinylated H3(1-21) peptide, and the desired concentration of the test compound.

  • Initiate the reaction by adding recombinant MBP-Haspin to a final concentration of approximately 0.05 nM.

  • Pre-incubate for 20 minutes at room temperature.

  • Start the kinase reaction by adding ATP to a final concentration near its Km value (e.g., 200 µM).

  • Incubate for 10 minutes at room temperature.

  • Stop the reaction by adding Stop Solution.

  • Add the detection reagents (e.g., 2 nM Europium-labeled anti-phospho-Histone H3 (Thr3) antibody and 40 nM SA-APC).

  • Incubate for 2 hours at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).

  • Calculate the ratio of the emission at 665 nm to 620 nm. A decrease in this ratio indicates inhibition of haspin kinase activity.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the effect of haspin inhibitors on cancer cell line viability.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT-116)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at room temperature with shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blotting for Phospho-Histone H3 (Thr3)

This protocol allows for the direct assessment of haspin kinase inhibition in a cellular context.

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Thr3) and a loading control (e.g., anti-total Histone H3 or anti-GAPDH).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compound for the desired time and concentration.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Histone H3 (Thr3) antibody (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Quantify the band intensities to determine the relative levels of phospho-Histone H3 (Thr3).

Experimental Workflow: Cellular Screening of Haspin Inhibitors

The following diagram illustrates a typical workflow for screening and validating haspin kinase inhibitors in a cellular context.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HeLa, HCT-116) start->cell_culture compound_treatment Treat with Haspin Inhibitors (Dose-response) cell_culture->compound_treatment cell_viability Cell Viability Assay (e.g., MTT) compound_treatment->cell_viability western_blot Western Blot for p-Histone H3 (Thr3) compound_treatment->western_blot ic50_determination Determine IC50 cell_viability->ic50_determination end End ic50_determination->end target_validation Confirm On-Target Activity western_blot->target_validation target_validation->end

Cellular Screening Workflow

By providing a clear comparison of available haspin kinase inhibitors and detailed experimental methodologies, this guide aims to empower researchers to select the optimal tools for their specific research questions, ultimately advancing our understanding of haspin kinase biology and its potential as a therapeutic target.

References

Safety Operating Guide

Proper Disposal Procedures for CHR-6494: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety and logistical information for the proper handling and disposal of CHR-6494, a potent Haspin kinase inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard laboratory waste management practices.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound across various human cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).

Cell LineCancer TypeIC50 (nM)
HCT-116Colorectal Carcinoma500
HeLaCervical Cancer473
MDA-MB-231Breast Cancer752
Wi-38Normal Lung Fibroblast1059
MeWoMelanoma396
MDA-MB-435Melanoma611
BxPC-3-LucPancreatic Cancer849.0[1]

Experimental Protocols

The IC50 values presented above are typically determined using cell viability assays. A common method is the Crystal Violet Staining Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 4,000 cells/well) and allowed to attach for 24 hours.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound (typically in DMSO, with the final DMSO concentration kept constant and low) or a vehicle control (DMSO alone).

  • Incubation: The plates are incubated for a set period, often 72 hours.

  • Cell Fixation: The growth medium is removed, and the cells are fixed with a solution such as 4% paraformaldehyde in phosphate-buffered saline (PBS).

  • Staining: The fixed cells are stained with a 0.05% crystal violet solution.

  • Solubilization and Absorbance Measurement: After washing and drying, the crystal violet stain is solubilized with a solvent like 30% acetic acid, and the absorbance is measured at approximately 590 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Signaling Pathway and Disposal Workflow

The following diagrams illustrate the mechanism of action of this compound and the recommended step-by-step disposal procedure.

CHR_6494_Signaling_Pathway This compound This compound Haspin Kinase Haspin Kinase This compound->Haspin Kinase Inhibits Histone H3 Histone H3 Haspin Kinase->Histone H3 Phosphorylates Mitotic Arrest & Apoptosis Mitotic Arrest & Apoptosis Phosphorylation of Histone H3 at Threonine 3 (H3T3ph) Phosphorylation of Histone H3 at Threonine 3 (H3T3ph) Histone H3->Phosphorylation of Histone H3 at Threonine 3 (H3T3ph) Proper Chromosome Alignment and Segregation Proper Chromosome Alignment and Segregation Phosphorylation of Histone H3 at Threonine 3 (H3T3ph)->Proper Chromosome Alignment and Segregation Enables

Caption: Mechanism of action of this compound as a Haspin kinase inhibitor.

CHR_6494_Disposal_Workflow cluster_0 Disposal of Unused Solid this compound cluster_1 Disposal of this compound in DMSO Solution cluster_2 Disposal of Empty Containers A 1. Ensure this compound is in a sealed, labeled container. B 2. Place in a designated non-hazardous solid chemical waste container. A->B C 3. Arrange for disposal through institutional environmental health and safety (EHS). B->C D 1. Collect waste solution in a labeled, sealed container compatible with DMSO. E 2. Store with other organic solvent waste. D->E F 3. Do not dispose down the drain. E->F G 4. Arrange for disposal through institutional EHS as hazardous waste. F->G H 1. Rinse empty container with a suitable solvent (e.g., ethanol or acetone). I 2. Collect rinsate as hazardous waste. H->I J 3. Deface or remove the label. H->J K 4. Dispose of the clean, empty container in the regular laboratory glass or solid waste. J->K

Caption: Step-by-step workflow for the proper disposal of this compound.

Detailed Disposal Procedures

1. Unused Solid this compound:

  • Containment: Ensure the solid this compound is in its original, or a securely sealed and clearly labeled, container.

  • Segregation: Treat as non-hazardous solid chemical waste. Do not mix with hazardous waste streams unless required by your institution.

  • Disposal: Place the sealed container into a designated collection drum or container for non-hazardous laboratory chemicals. Follow your institution's procedures for requesting a pickup by the Environmental Health and Safety (EHS) department.

2. This compound in DMSO Solution:

  • Classification: Solutions of this compound in DMSO should be treated as hazardous chemical waste due to the properties of the solvent. DMSO can facilitate the absorption of other chemicals through the skin.

  • Collection: Collect all waste solutions containing this compound and DMSO in a designated, leak-proof waste container. The container must be compatible with organic solvents and clearly labeled with its contents.

  • Storage: Store the waste container in a well-ventilated area, away from sources of ignition, and with other flammable/combustible liquid waste.

  • Disposal: Do not pour DMSO solutions down the drain. Arrange for disposal through your institution's hazardous waste management program.

3. Contaminated Materials and Empty Containers:

  • Solid Waste: Personal protective equipment (PPE), such as gloves and lab coats, that are lightly contaminated with this compound can typically be disposed of in the regular solid waste, provided there is no significant liquid contamination.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound solutions should be disposed of in a designated sharps container.

  • Empty Containers:

    • Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) to remove any residual this compound.

    • Collect the solvent rinse as hazardous waste.

    • Deface or remove the original label from the container.

    • The clean, empty container can then be disposed of in the appropriate laboratory waste stream (e.g., glass recycling or regular trash).

It is the responsibility of the researcher to be aware of and adhere to the specific waste disposal guidelines set forth by their institution and local regulations. When in doubt, always consult with your institution's Environmental Health and Safety department for guidance.

References

Personal protective equipment for handling CHR-6494

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. Not for use in humans.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CHR-6494, a potent Haspin kinase inhibitor. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this compound.

Hazard Identification and Safety Precautions

While a comprehensive Safety Data Sheet (SDS) under Regulation (EC) No. 1907/2006 (REACH) may not be readily available, this compound is a potent, biologically active small molecule inhibitor and should be handled with care. One supplier has classified it as Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to water. Therefore, it is crucial to prevent its release into the environment.

Based on its mechanism of action—disrupting mitosis and inducing apoptosis—it should be considered potentially hazardous. All personnel must be trained in handling potent compounds and adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound in either powder or solution form.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Body Protection Laboratory coatFully buttoned lab coat. Consider a disposable gown for weighing and aliquoting.
Respiratory Protection Face mask or respiratorRecommended when handling the powder form to avoid inhalation. Use in a well-ventilated area or a chemical fume hood.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Storage Recommendations
FormStorage TemperatureDuration
Powder -20°CUp to 3 years
In Solvent (e.g., DMSO) -80°CUp to 1 year
-20°CUp to 1 month

Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.

Safe Handling Procedures
  • Preparation of Stock Solutions :

    • Perform all weighing and initial dilutions of the powdered compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

    • This compound is soluble in DMSO.[1] For example, a 10 mM stock solution can be prepared by dissolving the compound in DMSO.[2]

    • Ensure fresh, high-quality DMSO is used, as moisture-absorbing DMSO can reduce solubility.[1]

  • General Handling :

    • Avoid contact with skin and eyes.

    • Do not ingest or inhale.

    • Wash hands thoroughly after handling.

    • Prepare working solutions from the stock solution in a well-ventilated area.

Spill and Disposal Plan

Spill Management
  • Evacuate : Clear the immediate area of the spill.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For liquid spills, use absorbent, non-combustible material (e.g., vermiculite, sand, or earth). For powder spills, carefully cover with a damp paper towel to avoid generating dust.

  • Collect : Carefully scoop the contained material into a sealed, labeled waste container.

  • Clean : Decontaminate the spill area with an appropriate laboratory cleaner, followed by a water rinse.

  • Dispose : Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste containing this compound, including empty vials, contaminated PPE, and experimental materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols and Data

This compound is a potent inhibitor of Haspin kinase with an IC₅₀ of 2 nM.[1] It functions by inhibiting the phosphorylation of Histone H3 at threonine 3 (H3T3ph), a critical step for proper chromosome alignment and segregation during mitosis.[3] This disruption leads to mitotic catastrophe, cell cycle arrest in the G2/M phase, and ultimately apoptosis in cancer cells.

In Vitro Experimental Data

This compound has demonstrated anti-proliferative effects across various cancer cell lines.

Cell LineCancer TypeIC₅₀ (nM)
HCT-116Colon Carcinoma500
HeLaCervical Cancer473
MDA-MB-231Breast Cancer752
COLO-792Melanoma497
RPMI-7951Melanoma628
BxPC-3-LucPancreatic Cancer849
Key Experimental Methodologies

Cell Viability Assay (Crystal Violet Staining)

  • Seed cells in a 96-well plate at a density of 4,000 cells/well and allow them to attach for 24 hours.

  • Treat cells with various concentrations of this compound (or DMSO as a vehicle control) for the desired duration (e.g., 72 hours).

  • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Stain the cells with 0.05% crystal violet in PBS for 20 minutes.

  • Wash the plates with water and allow them to air dry.

  • Solubilize the dye with 30% acetic acid.

  • Measure the absorbance at 590 nm using a microplate reader.

In Vivo Administration Protocol (Mouse Xenograft Model)

  • Preparation of Dosing Solution :

    • Dissolve this compound in 100% DMSO to create a stock solution (e.g., 5 µg/µL).

    • For intraperitoneal (i.p.) injection, the vehicle can be prepared with 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin in saline.

    • The final injectable solution is prepared by diluting the this compound stock into the vehicle.

  • Dosing Regimen :

    • This compound has been administered to mice at doses ranging from 20 mg/kg to 50 mg/kg via i.p. injection.

    • A common treatment cycle involves five consecutive daily injections followed by a period of no treatment.

Visualized Workflows and Pathways

Haspin Kinase Signaling Pathway Inhibition by this compound

Haspin_Pathway cluster_mitosis Mitosis cluster_kinase Kinase Activity cluster_drug Drug Action cluster_outcome Cellular Outcome Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Haspin Haspin Haspin->Metaphase H3T3 Histone H3 Haspin->H3T3 phosphorylates H3T3ph Phosphorylated H3 (H3T3ph) H3T3->H3T3ph CPC Chromosomal Passenger Complex (CPC) Recruitment H3T3ph->CPC CHR6494 This compound CHR6494->Haspin inhibits G2M_Arrest G2/M Arrest CHR6494->G2M_Arrest Alignment Chromosome Alignment CPC->Alignment Segregation Chromosome Segregation Alignment->Segregation Segregation->Anaphase Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of Haspin kinase by this compound blocks Histone H3 phosphorylation, leading to mitotic arrest and apoptosis.

Experimental Workflow: In Vitro Cell Viability

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to attach (24 hours) A->B C Add this compound at various concentrations B->C D Incubate (e.g., 72 hours) C->D E Fix cells with paraformaldehyde D->E F Stain with Crystal Violet E->F G Solubilize dye F->G H Measure absorbance at 590 nm G->H I Calculate cell viability and determine IC50 H->I

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。